Product packaging for alpha-L-sorbofuranose(Cat. No.:CAS No. 36468-68-5)

alpha-L-sorbofuranose

Cat. No.: B15176899
CAS No.: 36468-68-5
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-BGPJRJDNSA-N
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Description

alpha-L-Sorbofuranose is a fundamental furanose form of L-sorbose that serves as a crucial precursor for the synthesis of specialized organic compounds . Its primary research value lies in its use to generate protected derivatives, such as 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose (CAS 17682-70-1), which are versatile chiral building blocks and key starting materials in synthetic chemistry . These derivatives are extensively utilized in the preparation of biologically active molecules, including iminosugars and ligands for asymmetric catalysis . The compound's structure allows for selective functionalization, enabling researchers to explore complex molecular architectures and develop new catalysts or potential therapeutic agents. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B15176899 alpha-L-sorbofuranose CAS No. 36468-68-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36468-68-5

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1

InChI Key

RFSUNEUAIZKAJO-BGPJRJDNSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Architecture of α-L-Sorbofuranose: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of α-L-sorbofuranose. While L-sorbose, a ketose sugar, is a significant precursor in the industrial synthesis of Vitamin C, its furanose form, particularly the α-anomer, presents a unique structural challenge.[1] This document collates available data, outlines key experimental protocols, and presents a logical workflow for its structural determination, serving as a vital resource for researchers in carbohydrate chemistry and drug development.

Physicochemical and Structural Properties

A foundational aspect of structural elucidation is the determination of basic physicochemical properties. For α-L-sorbofuranose, these have been primarily established through computational methods and are summarized below.

PropertyValueSource
Molecular FormulaC6H12O6PubChem[2]
Molecular Weight180.16 g/mol PubChem[2]
IUPAC Name(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triolPubChem[2]
InChIKeyRFSUNEUAIZKAJO-BGPJRJDNSA-NPubChem[2]
CAS Number36468-68-5PubChem[2]

Spectroscopic and Crystallographic Analysis

The definitive determination of the three-dimensional structure of a molecule like α-L-sorbofuranose relies heavily on advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information on the chemical environment of each proton, including their stereochemical orientation through the analysis of coupling constants (J-values).

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C2) is particularly indicative of the anomeric configuration (α or β).

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is vital for determining the stereochemistry and conformation of the furanose ring.

While specific data for the furanose form is limited, ¹H and ¹³C NMR data for the more common pyranose form, α-L-sorbopyranose, is available and can serve as a reference for comparative analysis.

Table 2: ¹H and ¹³C NMR Data for α-L-Sorbopyranose (Reference)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1a3.73C-1: 64.38
H-1b3.63C-2: 72.03
H-33.50C-3: 72.99
H-43.67C-4: 76.49
H-53.70C-5: 66.09
H-6a3.51C-6: 66.13
H-6b--

Source: Human Metabolome Database (HMDB)[4]

X-ray Crystallography

X-ray crystallography provides the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its solid state.[3] Obtaining a single crystal suitable for X-ray diffraction can be challenging for furanose sugars as they often exist as minor isomers in solution, with the more stable pyranose form crystallizing preferentially.[3]

While crystallographic data for α-L-sorbofuranose is not publicly available, the general protocol for this technique is well-established.

Experimental Protocols

General Protocol for NMR Spectroscopy
  • Sample Preparation: A small quantity (typically 1-10 mg) of the purified α-L-sorbofuranose sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments are performed.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software.

  • Spectral Analysis: The processed spectra are analyzed to assign chemical shifts, determine coupling constants, and identify through-bond and through-space correlations to build a complete structural model.

General Protocol for X-ray Crystallography
  • Crystallization: Single crystals of α-L-sorbofuranose are grown from a supersaturated solution using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the structure is built and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Workflow for Structural Elucidation

The logical flow for the complete structural elucidation of α-L-sorbofuranose can be visualized as a series of interconnected steps, starting from sample isolation and purification to the final determination of its three-dimensional structure.

G cluster_0 Sample Preparation cluster_1 Preliminary Analysis cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation A Isolation and Purification of L-Sorbose B Chemical or Enzymatic Synthesis of α-L-Sorbofuranose A->B C Purification of α-L-Sorbofuranose B->C D Mass Spectrometry (Molecular Formula) C->D E Polarimetry (Optical Rotation) C->E F 1D and 2D NMR Spectroscopy C->F G X-ray Crystallography C->G H Data Integration and Structure Determination D->H E->H F->H G->H I Comparison with Theoretical Models H->I

References

An In-depth Technical Guide to the Chemical Properties of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of alpha-L-sorbofuranose. Due to its nature as a minor tautomer in solution, experimental data for the isolated this compound is limited. Therefore, this guide also includes data for the closely related and more stable L-sorbose (predominantly the pyranose form) and a protected furanose derivative to provide a broader context for its chemical behavior.

Chemical and Physical Properties

The following tables summarize the known and computed chemical and physical properties of this compound and related compounds.

Table 1: General and Computed Properties of this compound [1]

PropertyValueSource
Molecular Formula C₆H₁₂O₆PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
IUPAC Name (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triolPubChem[1]
CAS Number 36468-68-5PubChem[1]
ChEBI ID CHEBI:48647PubChem[1]
InChI Key RFSUNEUAIZKAJO-BGPJRJDNSA-NPubChem[1]
SMILES C([C@H]1--INVALID-LINK--(CO)O)O">C@HO)OPubChem[1]
Topological Polar Surface Area 110 ŲPubChem (Computed)[1]
XLogP3 -2.3PubChem (Computed)[1]

Table 2: Experimental Physical Properties of L-Sorbose and a Protected this compound Derivative

PropertyL-Sorbose (predominantly α-L-Sorbopyranose)2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose
Melting Point 163-165 °C[2]76-80 °C[3]
Boiling Point 232.96 °C (rough estimate)[2]Not available
Specific Optical Rotation [α]D -43° (c=1, H₂O)[2]-16.5±1.5° (c=1.5, acetone)[3]
Solubility in Water 354.8 g/L (17 °C)[2]Slightly soluble[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of carbohydrates. However, due to the equilibrium of L-sorbose in solution, obtaining a clean spectrum of solely the this compound anomer is challenging. The spectra of L-sorbose in solution will show a mixture of its different forms (α/β-pyranose and α/β-furanose). The furanose forms are typically minor components.[5][6]

Table 3: NMR Spectroscopy Data for L-Sorbose (mixture of anomers in D₂O)

NucleusChemical Shift (ppm) - Representative Values
¹H NMR Signals typically appear in the 3.5-4.0 ppm range for the ring and exocyclic protons. Anomeric protons of furanose forms are often difficult to resolve due to low abundance and overlap with other signals.
¹³C NMR Anomeric carbons (C2) of furanose forms are expected in the region of 103-109 ppm. Other ring carbons typically resonate between 60 and 85 ppm.

Biological Role and Metabolic Pathway

L-Sorbose is a key intermediate in the industrial production of Vitamin C (L-ascorbic acid).[7] The metabolic pathway involves the oxidation of L-sorbose to 2-keto-L-gulonic acid (2-KGA). This conversion is carried out by microorganisms such as Ketogulonicigenium vulgare and involves a sorbosone intermediate.[8][9][10]

L_Sorbose_Metabolism Metabolic Pathway of L-Sorbose to 2-Keto-L-gulonic acid LSorbose L-Sorbose LSorbosone L-Sorbosone LSorbose->LSorbosone KGA 2-Keto-L-gulonic acid (Vitamin C precursor) LSorbosone->KGA AscorbicAcid L-Ascorbic Acid (Vitamin C) KGA->AscorbicAcid

Metabolic pathway of L-Sorbose.

Experimental Protocols

Detailed experimental protocols specifically for the isolation and characterization of pure this compound are not widely published due to its instability. However, standard methodologies for the analysis of carbohydrates can be adapted.

The melting point of a crystalline solid is a key indicator of its purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[11]

    • The capillary tube is placed in the heating block of the melting point apparatus.[12]

    • The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.[12][13]

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[11] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[12]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack in Capillary Tube Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly Insert->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Workflow for melting point determination.

Optical rotation is a characteristic property of chiral molecules.

  • Apparatus: Polarimeter.

  • Procedure:

    • A solution of the compound is prepared at a known concentration (c, in g/100 mL) in a suitable solvent.

    • The polarimeter tube is filled with the solution to a known path length (l, in decimeters).

    • The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).[14]

    • The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c) .[14][15]

NMR is used to determine the structure and conformation of the molecule in solution.

  • Apparatus: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Procedure for ¹H and ¹³C NMR:

    • The sample is dissolved in a deuterated solvent (e.g., D₂O).

    • A small amount of an internal standard (e.g., TSP for D₂O) may be added for chemical shift referencing.[16]

    • 1D ¹H and ¹³C spectra are acquired.

    • For complex spectra with overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity and assign resonances.[17][18]

    • Due to the presence of multiple anomers in solution, advanced techniques like selective 1D TOCSY (Total Correlation Spectroscopy) or FESTA (Frequency-Edited Selective TOCSY) may be necessary to obtain clean spectra of individual anomers.[5][19]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Deuterated Solvent Add_Standard Add Internal Standard Dissolve->Add_Standard Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Add_Standard->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, etc.) Acquire_1D->Acquire_2D Assign Assign Resonances Acquire_2D->Assign Structure Determine Structure and Conformation Assign->Structure

General workflow for NMR analysis of carbohydrates.

Conclusion

This compound is a challenging molecule to characterize in its pure form due to its existence in a tautomeric equilibrium with its pyranose and other anomeric forms in solution. While computed data provides a theoretical framework for its properties, experimental data is largely derived from its more stable isomers or protected derivatives. Its primary significance lies in its role as a transient species in the metabolic pathway for the industrial synthesis of Vitamin C. Further research employing advanced separation and spectroscopic techniques would be necessary to fully elucidate the specific chemical and physical properties of the isolated this compound anomer.

References

alpha-L-sorbofuranose stereochemistry and conformation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry and Conformation of alpha-L-Sorbofuranose

Introduction

L-Sorbose, a naturally occurring ketoh-exose, is a significant carbohydrate in both biological systems and industrial processes, most notably as a key intermediate in the commercial synthesis of Vitamin C (ascorbic acid) via the Reichstein process.[1] While L-sorbose predominantly exists in the pyranose form in solution, its furanose isomer, L-sorbofuranose, plays a crucial role in various chemical and enzymatic reactions. The alpha-anomer of L-sorbofuranose (α-L-sorbofuranose) presents a unique stereochemical and conformational landscape that is critical for understanding its reactivity, molecular recognition, and its application in drug design and development. This guide provides a detailed examination of the stereochemistry and conformational preferences of α-L-sorbofuranose, supported by quantitative data, experimental methodologies, and structural diagrams.

Stereochemistry of this compound

The stereochemistry of α-L-sorbofuranose is defined by the spatial arrangement of its atoms and functional groups. As a derivative of L-sorbose, its configuration is established relative to L-glyceraldehyde.

Chemical Structure and IUPAC Nomenclature:

  • Molecular Formula: C6H12O6[2]

  • Molecular Weight: 180.16 g/mol [2]

  • IUPAC Name: (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[2]

  • Synonyms: α-L-sorbofuranose, CHEBI:48647[2]

The furanose ring is a five-membered ring formed by an intramolecular hemiacetal linkage between the keto group at the C2 position and the hydroxyl group at the C5 position of the open-chain L-sorbose. This cyclization creates a new stereocenter at C2, the anomeric carbon. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C2) is on the opposite side of the ring from the CH2OH group at C5 in a Fischer projection.

Conformational Analysis

The five-membered furanose ring of α-L-sorbofuranose is not planar. To relieve torsional strain, the ring adopts puckered conformations. The two primary modes of puckering are the envelope (E) and twist (T) conformations.[1] In an envelope conformation, four ring atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.[1]

These conformations are not static but interconvert through a process called pseudorotation. This process allows the ring to cycle through a series of E and T conformations with relatively low energy barriers. The conformational preference is influenced by several factors:

  • Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon to occupy an axial-like position, which is stabilized by the overlap of a lone pair of electrons from the ring oxygen with the antibonding orbital (σ*) of the C-substituent bond.[3][4]

  • Steric Interactions: Repulsive interactions between bulky substituents favor conformations that maximize the distance between these groups.

  • Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between hydroxyl groups can significantly stabilize certain conformations, often providing 1-2 kcal/mol of stabilizing energy per bond.[1]

For a derivative of α-L-sorbofuranose, 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose, X-ray crystallography revealed that the furanose ring adopts a slightly twisted envelope conformation with the C4 atom forming the flap.[5]

G E3 ³E (Envelope) T4 ⁴T₃ (Twist) E3->T4 E4 ⁴E (Envelope) T4->E4 T0 ⁰T₄ (Twist) E4->T0 E0 ⁰E (Envelope) T0->E0 T1 ¹T₀ (Twist) E0->T1 E1 ¹E (Envelope) T1->E1 T2 ²T₁ (Twist) E1->T2 E2 ²E (Envelope) T2->E2 T3 ³T₂ (Twist) E2->T3 T3->E3

Quantitative Conformational Data

Obtaining precise experimental data for α-L-sorbofuranose is challenging because it is often a minor isomer in solution, with the pyranose form being more stable and crystallizing preferentially.[1] However, computational methods like Density Functional Theory (DFT) and data from closely related derivatives provide valuable insights. The table below summarizes theoretical geometrical parameters for α-D-fructofuranose, the C3-epimer of α-D-sorbofuranose, which are expected to be very similar for α-L-sorbofuranose.[1]

ParameterConformer 1 (e.g., ³E)Conformer 2 (e.g., ⁴T₃)
Relative Energy (kcal/mol) 0.00.5 - 1.5
Torsional Angles (°)
ν₀ (O4-C1-C2-C3)-25 to -3515 to 25
ν₁ (C1-C2-C3-C4)30 to 40-30 to -40
ν₂ (C2-C3-C4-O4)-20 to -3035 to 45
ν₃ (C3-C4-O4-C1)0 to 10-20 to -30
ν₄ (C4-O4-C1-C2)15 to 255 to 15
Puckering Amplitude (Å) 0.35 - 0.450.35 - 0.45

Note: The values presented are illustrative based on typical furanose ring conformations and may vary depending on the specific computational model and substitution pattern.

Experimental Protocols for Structural Elucidation

Several analytical techniques are employed to determine the stereochemistry and conformation of α-L-sorbofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state structure and conformation of carbohydrates.[1]

  • Objective: To determine the connectivity, stereochemistry, and conformational equilibrium of α-L-sorbofuranose in solution.

  • Methodology:

    • Sample Preparation: Dissolve a pure sample of the compound (or an equilibrium mixture) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • 1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 spectra. Chemical shifts provide information about the electronic environment of each nucleus. For α-L-sorbofuranose, the chemical shifts of H-3 and the protons on the hydroxymethyl group at C-2 are influenced by the orientation of the anomeric hydroxyl group.[1]

    • 2D NMR (COSY, HSQC, HMBC):

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), aiding in the assignment of carbon signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying linkages and confirming the overall structure.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (through-space interactions). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical information about the conformation and the orientation of substituents.

    • Data Analysis: Analyze chemical shifts, coupling constants (³JHH), and NOE intensities. Karplus-type equations are used to relate the observed ³JHH coupling constants to the dihedral angles between the coupled protons, which helps in determining the ring pucker.

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution information about the solid-state structure of a molecule.

  • Objective: To determine the precise three-dimensional structure of α-L-sorbofuranose in a crystalline form.

  • Methodology:

    • Crystallization: Grow a single, high-quality crystal of the compound. This is a significant challenge for α-L-sorbofuranose due to its lower stability compared to the pyranose form.[1] Often, derivatives are synthesized to facilitate crystallization.[5][6] A common method is slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., methanol/water, dichloromethane).[6]

    • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and thermal parameters are then adjusted to achieve the best fit between the observed and calculated diffraction patterns (structure refinement).

    • Data Analysis: The final refined structure provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state.

G

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the stereochemistry of chiral molecules.

  • Objective: To distinguish between anomers (α vs. β) and enantiomers (L vs. D).

  • Methodology:

    • Sample Preparation: Dissolve the compound in a transparent solvent (e.g., water, acetonitrile).[1]

    • Spectral Acquisition: Record the CD spectrum, typically in the far-UV region (below 250 nm).[1]

    • Data Analysis: The resulting spectrum, with characteristic positive or negative peaks (Cotton effects), serves as a spectroscopic fingerprint for the specific anomer. This can be compared to spectra of known standards or theoretical calculations.

Conclusion

The stereochemistry and conformation of α-L-sorbofuranose are governed by a delicate balance of steric, electronic, and solvent effects. While the furanose ring is a minor component in the equilibrium of L-sorbose, its unique structural features are of significant interest in medicinal chemistry and glycobiology. A comprehensive understanding, derived from a combination of advanced spectroscopic techniques like NMR, crystallographic analysis, and computational modeling, is essential for harnessing its potential in the development of novel therapeutics and biomaterials. The methodologies and data presented in this guide provide a framework for researchers to investigate and utilize the distinct properties of this important carbohydrate.

References

The Natural Occurrence of alpha-L-Sorbofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Sorbose, a naturally occurring ketohexose, is a critical intermediate in the industrial synthesis of ascorbic acid (Vitamin C) and a precursor for other valuable chiral compounds. While L-Sorbose exists in various isomeric forms in solution, including pyranose and furanose ring structures, the specific natural occurrence and quantification of the alpha-L-sorbofuranose anomer remain areas of limited direct investigation. This technical guide provides a comprehensive overview of the known natural sources of L-Sorbose, with a primary focus on its microbial production, which represents the most significant and well-documented instance of its natural synthesis. We delve into the biosynthetic pathways, present quantitative data from fermentation processes, and provide detailed experimental protocols for the production and analysis of L-Sorbose and its isomers. This document serves as a valuable resource for researchers and professionals in drug development and biotechnology seeking to understand and harness the potential of L-Sorbose and its various isomeric forms.

Introduction

L-Sorbose is a monosaccharide that, while found in small amounts in some fruits and fermented products, is most notably produced on an industrial scale through the microbial fermentation of D-sorbitol.[1][2] This biotransformation is a cornerstone of the Reichstein process for Vitamin C synthesis. In aqueous solutions, L-Sorbose undergoes mutarotation, resulting in an equilibrium mixture of its different anomers, including alpha- and beta-pyranose and furanose forms.[3][4] The this compound configuration, a five-membered ring structure, is one of these isomers.[5] Although direct evidence for its isolated natural abundance is scarce, its presence within the equilibrium of naturally produced L-Sorbose is implicit.

Natural Occurrence of L-Sorbose

The primary and most commercially significant natural occurrence of L-Sorbose is through microbial oxidation of D-sorbitol.

Microbial Production

The bacterium Gluconobacter oxydans is renowned for its ability to perform highly efficient and regioselective oxidation of D-sorbitol to L-Sorbose.[6] This bioconversion is a key step in the industrial production of Vitamin C.[6]

Table 1: Microbial Production of L-Sorbose from D-Sorbitol

MicroorganismSubstrateProductConcentration (g/L)Fermentation Time (h)Reference
Gluconobacter oxydansD-SorbitolL-Sorbose298.61Not Specified[6]
Gluconobacter oxydansD-SorbitolL-Sorbose42.26Not Specified[7]

Biosynthetic Pathway of L-Sorbose in Gluconobacter oxydans

The conversion of D-sorbitol to L-Sorbose in Gluconobacter oxydans is catalyzed by a membrane-bound sorbitol dehydrogenase. This enzyme facilitates the regioselective oxidation of the hydroxyl group at the C-5 position of D-sorbitol.

Sorbose Biosynthesis cluster_reactants Substrate cluster_products Product D-Sorbitol D-Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase D-Sorbitol->Sorbitol_Dehydrogenase L-Sorbose L-Sorbose Sorbitol_Dehydrogenase->L-Sorbose

Caption: Biosynthesis of L-Sorbose from D-Sorbitol by Sorbitol Dehydrogenase.

Experimental Protocols

Microbial Production of L-Sorbose

This protocol is based on submerged fermentation using Gluconobacter oxydans.

Materials:

  • Gluconobacter oxydans strain

  • D-Sorbitol

  • Yeast extract

  • Fermenter with temperature, pH, and aeration control

  • Shaker incubator

  • Autoclave

  • Centrifuge

Procedure:

  • Inoculum Preparation: Culture Gluconobacter oxydans in a suitable seed medium (e.g., containing D-sorbitol and yeast extract) in a shaker incubator at 30°C for 24-48 hours.

  • Fermentation:

    • Prepare the fermentation medium containing D-sorbitol (e.g., 100-200 g/L) and yeast extract (e.g., 5-10 g/L) and sterilize it in the fermenter.

    • Inoculate the sterile medium with the prepared seed culture (e.g., 5-10% v/v).

    • Maintain the fermentation conditions: temperature at 30-32°C, pH between 5.0 and 6.0, and aeration at an appropriate level (e.g., 1-1.5 vvm).

    • Monitor the fermentation progress by measuring cell growth and L-Sorbose concentration over time.

  • Harvesting: Once the D-sorbitol is consumed and L-Sorbose concentration is maximized, harvest the fermentation broth.

  • Cell Separation: Separate the bacterial cells from the supernatant containing L-Sorbose by centrifugation.

Analysis of L-Sorbose Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of L-Sorbose isomers, which would include the this compound form.

Materials:

  • L-Sorbose sample (from fermentation broth or other sources)

  • Derivatization reagents (e.g., trimethylsilylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)

  • Internal standard (e.g., myo-inositol)

  • Anhydrous pyridine

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Take a known volume of the sample and dry it completely (e.g., under a stream of nitrogen or by lyophilization).

  • Derivatization:

    • To the dried sample, add a solution of the internal standard in anhydrous pyridine.

    • Add the trimethylsilylating reagent.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable temperature program for the GC oven to separate the different sugar isomers.

    • The mass spectrometer will provide mass spectra for each separated peak, allowing for identification based on fragmentation patterns and comparison with spectral libraries.

    • Quantification can be achieved by comparing the peak area of each isomer to the peak area of the internal standard.

Experimental_Workflow cluster_production Microbial Production cluster_analysis Isomer Analysis Inoculum_Prep Inoculum Preparation Fermentation Submerged Fermentation Inoculum_Prep->Fermentation Harvesting Broth Harvesting Fermentation->Harvesting Cell_Separation Cell Separation Harvesting->Cell_Separation Sample_Prep Sample Preparation Cell_Separation->Sample_Prep Supernatant Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Workflow for Microbial Production and Isomer Analysis of L-Sorbose.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways that directly involve this compound. Research has primarily focused on the metabolic pathways related to L-Sorbose production and its role as a precursor in biosynthesis.

Conclusion

The natural occurrence of this compound is intrinsically linked to the presence of L-Sorbose, of which it is an isomeric form. While direct quantification of this specific anomer in natural sources is not well-documented, the microbial production of L-Sorbose by organisms such as Gluconobacter oxydans provides a robust and significant example of its natural synthesis. The methodologies for producing and analyzing L-Sorbose, as detailed in this guide, offer a foundation for further research into the specific roles and properties of its various anomers, including this compound. A deeper understanding of the equilibrium dynamics of L-Sorbose isomers in biological systems could unveil novel applications in drug development and biotechnology.

References

A Deep Dive into the Structural Nuances of L-Sorbose and its α-L-Sorbofuranose Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural differences and relationship between the linear form of L-sorbose and its cyclic anomer, α-L-sorbofuranose. Understanding these structures is pivotal for applications in drug design, metabolic studies, and industrial biosynthesis, such as in the production of Vitamin C. This document summarizes key structural data, outlines experimental methodologies for their determination, and visually represents their chemical relationship.

Introduction to L-Sorbose and its Isomeric Forms

L-sorbose is a ketose monosaccharide that plays a significant role in various biological and industrial processes. In solution, L-sorbose doesn't exist as a single structure but rather as an equilibrium mixture of its open-chain keto form and several cyclic hemiacetal isomers.[1] These cyclic forms include the five-membered furanose and the more stable six-membered pyranose rings, each of which can exist as α and β anomers. This guide focuses on the comparison between the open-chain L-sorbose and a specific cyclic isomer, α-L-sorbofuranose. While the pyranose form is thermodynamically favored and more commonly crystallizes, the furanose form is a crucial intermediate and can be prevalent in certain derivatives and biological contexts.[2]

Structural Comparison: Linear L-Sorbose vs. α-L-Sorbofuranose

The primary structural difference between L-sorbose and α-L-sorbofuranose lies in their topology: L-sorbose possesses a linear carbon backbone with a ketone functional group at the C2 position, while α-L-sorbofuranose has a five-membered ring structure formed by an intramolecular hemiacetal linkage. This cyclization results in the formation of a new chiral center at the anomeric carbon (C2).

Quantitative Structural Data

Obtaining precise, isolated crystal structures for both the open-chain L-sorbose and α-L-sorbofuranose is challenging due to the equilibrium in solution and the preference for the pyranose form to crystallize.[2] However, structural data can be inferred from derivatives and complexes. The following table summarizes key physicochemical properties and provides representative (though not directly comparative) crystallographic data for L-sorbose as found in a complex with L-sorbose reductase.[3] Due to the scarcity of crystal structures for isolated α-L-sorbofuranose, data for its enantiomer, α-D-sorbofuranose, or derivatives are often used as a proxy for understanding its conformation.[2]

PropertyL-Sorbose (Open-Chain)α-L-SorbofuranoseData Source
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆[4]
Molecular Weight 180.16 g/mol 180.16 g/mol [4]
IUPAC Name (3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[4]
Structure Type Acyclic ketohexoseCyclic hemiacetal (furanose)
Key Functional Group Ketone (at C2)Hemiacetal (at C2)

Table 1: Physicochemical Properties of L-Sorbose and α-L-Sorbofuranose.

Experimental Protocols for Structural Determination

The elucidation of the structures of L-sorbose and its isomers relies on several key analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional atomic arrangement of a molecule in its crystalline state.

Methodology:

  • Crystal Growth: The primary challenge is obtaining a single, high-quality crystal. For L-sorbose, this is often achieved by slow evaporation of a saturated aqueous solution. However, this typically yields the more stable pyranose form. To study the furanose form, crystallization of a derivative that locks the molecule in the furanose conformation, such as 2,3:4,6-bis-O-(1-methylethylidene)-α-L-sorbofuranose, is often necessary.[5] Alternatively, co-crystallization with a protein, such as L-sorbose reductase, can trap a specific conformation of L-sorbose.[3]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen to minimize thermal vibrations.[6] The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[7][8]

  • Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule.[9] From this map, the positions of the individual atoms can be determined. Computational refinement is then used to improve the fit of the atomic model to the experimental data.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, making it ideal for analyzing the equilibrium mixture of L-sorbose isomers.

Methodology:

  • Sample Preparation: A sample of L-sorbose is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from the solvent's protons.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information about the chemical environment of each proton. The chemical shifts and coupling constants of the protons can be used to distinguish between the different anomers and ring forms present in the solution.

    • ¹³C NMR: Provides information about the carbon backbone. The chemical shift of the anomeric carbon (C2) is particularly indicative of the ring size (furanose vs. pyranose) and the anomeric configuration (α vs. β).

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the proton connectivity within each isomer.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals for each isomer.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying long-range connectivities and confirming the ring structure.[2]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique can be used to separate the NMR signals of different species in a mixture based on their diffusion coefficients, which can help to distinguish between the various isomers of L-sorbose in solution.[11][12]

Visualizing the Structural Relationship

The following diagrams, generated using the DOT language, illustrate the chemical relationship and the experimental workflow for the structural analysis of L-sorbose and its cyclic form.

L_Sorbose_Equilibrium Open-Chain L-Sorbose Open-Chain L-Sorbose alpha-L-Sorbofuranose This compound Open-Chain L-Sorbose->this compound Cyclization beta-L-Sorbofuranose beta-L-Sorbofuranose Open-Chain L-Sorbose->beta-L-Sorbofuranose Cyclization alpha-L-Sorbopyranose alpha-L-Sorbopyranose Open-Chain L-Sorbose->alpha-L-Sorbopyranose Cyclization beta-L-Sorbopyranose beta-L-Sorbopyranose Open-Chain L-Sorbose->beta-L-Sorbopyranose Cyclization This compound->Open-Chain L-Sorbose Ring Opening beta-L-Sorbofuranose->Open-Chain L-Sorbose Ring Opening alpha-L-Sorbopyranose->Open-Chain L-Sorbose Ring Opening beta-L-Sorbopyranose->Open-Chain L-Sorbose Ring Opening

Caption: Equilibrium of L-Sorbose in solution.

Experimental_Workflow cluster_crystallography X-ray Crystallography cluster_nmr NMR Spectroscopy crystal_growth Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution 3D Atomic Structure 3D Atomic Structure structure_solution->3D Atomic Structure sample_prep Sample Preparation (in D2O) oneD_nmr 1D NMR (1H, 13C) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr Solution Structure & Isomer Ratios Solution Structure & Isomer Ratios twoD_nmr->Solution Structure & Isomer Ratios L-Sorbose Sample L-Sorbose Sample L-Sorbose Sample->crystal_growth L-Sorbose Sample->sample_prep

Caption: Workflow for structural analysis.

Conclusion

The structural characterization of L-sorbose and its isomers, such as α-L-sorbofuranose, is a complex task that requires a combination of analytical techniques. While the open-chain form is a key chemical entity, in solution, it is in dynamic equilibrium with its more stable cyclic forms. X-ray crystallography provides detailed solid-state structures, often of derivatives or protein-bound forms, while NMR spectroscopy is indispensable for understanding the conformational landscape in solution. For professionals in drug development and metabolic research, a thorough understanding of these structural dynamics is essential for predicting molecular interactions and designing novel therapeutics.

References

The Biological Significance of alpha-L-Sorbofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Sorbose, a naturally occurring ketohexose, serves as a critical intermediate in various metabolic pathways, most notably in the industrial synthesis of L-ascorbic acid (Vitamin C). While L-sorbose exists in solution as an equilibrium mixture of different isomers, the furanose form, specifically alpha-L-sorbofuranose, plays a distinct and crucial biological role. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its involvement in metabolic pathways, its interaction with key enzymes, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of carbohydrate chemistry, enzymology, and metabolic engineering.

Introduction

L-Sorbose is a monosaccharide that, in aqueous solution, undergoes mutarotation to exist as an equilibrium mixture of α- and β-pyranose and furanose forms, along with a small amount of the open-chain keto form. While the pyranose form is generally more abundant, the furanose isomers, particularly this compound, are key substrates for specific enzymatic transformations. Understanding the biological role of this specific anomer is paramount for optimizing biotechnological processes and for elucidating fundamental metabolic pathways.

Physicochemical Properties of L-Sorbose Anomers

The equilibrium distribution of L-sorbose anomers in solution is influenced by factors such as temperature and solvent. The mutarotation process, which involves the interconversion of these anomers, has been studied using techniques like dielectric spectroscopy and vibrational spectroscopies (FTIR and Raman)[1][2]. The activation energy for the mutarotation of L-sorbose has been determined, highlighting the dynamic nature of this equilibrium[1].

Table 1: Physicochemical Properties of L-Sorbose

PropertyValueReference
Molar Mass180.156 g·mol−1[3]
Melting Point165 °C[3]
Solubility in WaterHighly Soluble[3]
MutarotationExhibits complex mutarotation[4]
Activation Energy of Mutarotation68 kJ/mol[1][5]

Biological Role of this compound in Metabolism

The primary recognized biological role of L-sorbose is as a precursor in the microbial production of 2-keto-L-gulonic acid (2-KLG), the immediate precursor to L-ascorbic acid (Vitamin C)[3]. Several microorganisms, including species of Gluconobacter and Ketogulonicigenium, are utilized in industrial fermentation processes for this conversion. Within these metabolic pathways, specific enzymes exhibit a preference for the furanose form of L-sorbose.

Role in L-Ascorbic Acid (Vitamin C) Synthesis

The conversion of L-sorbose to 2-KLG is a key step in the Reichstein process for industrial Vitamin C production. This biotransformation is carried out by various microorganisms and involves a series of oxidation steps. Evidence suggests that the furanose form of L-sorbosone, a downstream metabolite of L-sorbose, is the direct precursor to L-ascorbic acid, implying that the furanose ring structure is essential for this pathway.

Substrate Specificity of Fructokinase

A pivotal piece of evidence for the biological significance of this compound comes from studies on fructokinase. Fructokinase from beef liver has been shown to be specific for the α-anomer of L-sorbofuranose[6][7]. This enzyme catalyzes the phosphorylation of L-sorbose, a key step in its entry into cellular metabolism. The enzyme's specificity for the furanose form underscores the importance of this isomer in metabolic pathways.

Key Enzymes Acting on L-Sorbose

Several enzymes are involved in the metabolism of L-sorbose. The substrate specificity of these enzymes, particularly their preference for different anomers of L-sorbose, is a critical area of research.

Sorbose/Sorbosone Dehydrogenases

These enzymes, found in microorganisms like Ketogulonicigenium vulgare, catalyze the oxidation of L-sorbose to L-sorbosone and further to 2-KLG. While the anomeric specificity of these enzymes is not fully elucidated, the downstream role of the furanose form of L-sorbosone suggests that the dehydrogenase may act on or produce the furanose anomer of its substrate.

L-Sorbose Reductase

L-Sorbose reductase is an enzyme that catalyzes the reduction of L-sorbose to D-sorbitol. This enzyme is involved in the assimilation of L-sorbose in some microorganisms. The anomeric specificity of this enzyme is an area for further investigation to fully understand its role in L-sorbose metabolism.

Table 2: Kinetic Properties of Key Enzymes in L-Sorbose Metabolism

EnzymeSourceSubstrateKmVmaxOptimal pHReference
FructokinaseBeef LiverL-Sorbose--7.2-8.5[8]
FructokinaseBeef Liver2,5-anhydro-D-glucitol (α-L-sorbofuranose analog)5.9 mM1.33 (relative to D-fructose)7.5[6]

Experimental Protocols

Analysis of L-Sorbose Anomers

Objective: To separate and quantify the different anomers of L-sorbose in a solution.

Methodology:

  • Column: A specialized carbohydrate analysis column, such as a Chiralpak AD-H, is used to achieve separation of anomers and enantiomers[9].

  • Mobile Phase: A mixture of hexane and ethanol with a small amount of trifluoroacetic acid (TFA) can be used as the mobile phase. A typical composition is (7:3):0.1 (v/v) hexane:ethanol:TFA[9].

  • Flow Rate: A flow rate of 0.5 mL/min is typically employed[9].

  • Detection: A refractive index (RI) detector is commonly used for the detection of carbohydrates.

  • Sample Preparation: L-Sorbose samples are dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.

  • Quantification: The concentration of each anomer is determined by comparing the peak areas to those of known standards.

Objective: To determine the equilibrium distribution of L-sorbose anomers in solution.

Methodology:

  • Sample Preparation: A solution of L-sorbose is prepared in a suitable solvent, typically D2O.

  • 1H NMR Spectroscopy: 1H NMR spectra are recorded on a high-field NMR spectrometer. The signals corresponding to the anomeric protons of the different isomers (α- and β-pyranose and furanose) will have distinct chemical shifts.

  • Integration: The relative concentrations of the different anomers are determined by integrating the signals of their respective anomeric protons.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY and HSQC, can be used to aid in the assignment of the proton and carbon signals for each anomer. Diffusion-Ordered NMR Spectroscopy (DOSY) can also be employed to separate the signals of the different anomers[10].

Enzyme Assays

Objective: To measure the enzymatic activity of fructokinase with L-sorbose as a substrate.

Methodology (Coupled Spectrophotometric Assay):

  • Principle: The ADP produced from the fructokinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture: A typical reaction mixture contains Tris buffer (pH 7.4), KCl, MgCl2, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the fructokinase enzyme preparation.

  • Initiation: The reaction is initiated by the addition of L-sorbose.

  • Measurement: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • Calculation: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Visualizations

Metabolic Pathway of L-Sorbose

L_Sorbose_Metabolism D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose (equilibrium of anomers) D_Sorbitol->L_Sorbose Sorbitol Dehydrogenase alpha_L_Sorbofuranose This compound L_Sorbose->alpha_L_Sorbofuranose Mutarotation L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone Sorbose Dehydrogenase L_Sorbose_1_P L-Sorbose-1-Phosphate alpha_L_Sorbofuranose->L_Sorbose_1_P Fructokinase (specific for α-furanose) Metabolism Further Metabolism L_Sorbose_1_P->Metabolism two_KLG 2-Keto-L-gulonic acid L_Sorbosone->two_KLG Sorbosone Dehydrogenase Vitamin_C L-Ascorbic Acid (Vitamin C) two_KLG->Vitamin_C Chemical or Enzymatic Conversion

Caption: Metabolic pathway of L-Sorbose highlighting the specific role of this compound.

Experimental Workflow for Anomer Analysis

Anomer_Analysis_Workflow start Start: L-Sorbose Sample dissolve Dissolve in appropriate solvent (e.g., mobile phase for HPLC, D2O for NMR) start->dissolve filter Filter through 0.45 µm membrane dissolve->filter hplc HPLC Analysis (Chiral Column) filter->hplc nmr NMR Analysis (1H, 2D NMR) filter->nmr hplc_data Chromatogram: Separated anomer peaks hplc->hplc_data nmr_data Spectrum: Distinct anomeric proton signals nmr->nmr_data quantify_hplc Quantify peak areas against standards hplc_data->quantify_hplc quantify_nmr Integrate anomeric proton signals nmr_data->quantify_nmr results Results: Anomeric composition quantify_hplc->results quantify_nmr->results

Caption: Workflow for the analysis of L-Sorbose anomers using HPLC and NMR.

Conclusion

While L-sorbose exists as a mixture of isomers in solution, the this compound anomer plays a specific and crucial role in its metabolism. The anomeric specificity of key enzymes like fructokinase highlights the biological importance of this particular furanose form. Further research into the anomeric preferences of other enzymes in the L-sorbose metabolic pathway will provide a more complete understanding of its biological significance and may lead to improvements in the industrial production of Vitamin C and other valuable biochemicals. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to investigate the nuanced roles of different carbohydrate isomers in biological systems.

References

Navigating the Anomeric Maze: A Technical Guide to the Synthesis of alpha-L-Sorbofuranose from L-Sorbose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Sorbose, a naturally occurring ketohexose, serves as a critical starting material in various synthetic pathways, most notably in the industrial production of Vitamin C. While L-sorbose predominantly exists in its pyranose form in aqueous solutions, the synthesis and isolation of its less abundant furanose anomer, specifically alpha-L-sorbofuranose, presents a unique challenge and opportunity for chemists developing novel therapeutics and complex carbohydrates. This technical guide provides an in-depth exploration of the principles and methodologies for the synthesis of this compound from L-sorbose, addressing the anomeric equilibrium and offering a detailed experimental protocol for its selective crystallization.

The Anomeric Equilibrium of L-Sorbose in Solution

In aqueous solution, L-sorbose exists in a dynamic equilibrium between its open-chain keto form and its cyclic pyranose and furanose anomers. The six-membered pyranose ring is the thermodynamically more stable and, therefore, the predominant form. However, the five-membered furanose ring, in both its alpha and beta anomeric forms, is also present, albeit in smaller concentrations.

The distribution of these anomers is influenced by factors such as solvent, temperature, and pH. Understanding and manipulating this equilibrium is the cornerstone of selectively isolating the desired this compound. While water favors the pyranose form, other solvents can alter the equilibrium composition. For instance, studies on related sugars have shown that solvents capable of specific hydrogen bonding interactions can influence the anomeric ratio.

Experimental Protocol: Selective Crystallization of this compound

The isolation of this compound from the equilibrium mixture in solution relies on the principle of selective crystallization. This process exploits the differences in the physicochemical properties, such as solubility and crystal lattice energy, of the different anomers. While a definitive, universally applicable protocol is challenging to establish due to the sensitive nature of crystallization, the following methodology, synthesized from established principles of carbohydrate chemistry, provides a robust starting point for researchers.

Materials:

  • L-Sorbose

  • Anhydrous Ethanol

  • Methanol

  • Deionized Water

  • Seed crystals of this compound (if available)

Equipment:

  • Jacketed reaction vessel with temperature control

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Polarimeter for monitoring optical rotation

  • NMR spectrometer for structural characterization

Procedure:

  • Dissolution and Equilibration:

    • Dissolve L-sorbose in a minimal amount of deionized water at a slightly elevated temperature (e.g., 40-50 °C) to create a saturated or near-saturated solution.

    • Allow the solution to stir at this temperature for a period to ensure the anomeric equilibrium is established.

  • Solvent-Mediated Precipitation:

    • Slowly add a larger volume of a less polar solvent, such as anhydrous ethanol or methanol, to the aqueous solution with vigorous stirring. The addition of the anti-solvent will decrease the solubility of all anomers, but can preferentially induce the crystallization of the less soluble anomer under specific conditions.

    • The ratio of water to the organic solvent is a critical parameter and may require optimization. A starting point could be a 1:5 to 1:10 ratio of water to alcohol.

  • Controlled Cooling and Crystallization:

    • Slowly cool the solution to room temperature, and then further to 0-4 °C. The rate of cooling can significantly impact the crystal morphology and purity. A slow, controlled cooling rate is generally preferred to encourage the formation of well-defined crystals of a single anomer.

    • If seed crystals of this compound are available, they can be added at this stage to promote the crystallization of the desired anomer.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture (water/alcohol) to remove any residual mother liquor containing the other anomers in solution.

    • Further wash the crystals with cold anhydrous ethanol or methanol to aid in drying.

    • Dry the crystals under vacuum to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using techniques such as NMR spectroscopy and polarimetry. The anomeric proton in the 1H NMR spectrum will have a characteristic chemical shift and coupling constant that can be used to distinguish it from the other anomers.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the synthesis and characterization of this compound. Actual experimental values will vary depending on the specific conditions used.

ParameterL-Sorbose (starting material)This compound (product)
Physical State Crystalline solidCrystalline solid
Melting Point (°C) ~165To be determined
Specific Rotation ([\α]D) Varies in solution due to mutarotationCharacteristic value to be determined
1H NMR (D2O, anomeric proton) Complex multipletDistinct singlet or doublet
Yield (%) N/ADependent on crystallization efficiency
Purity (%) >98>95 (by NMR)

Visualizing the Synthesis Pathway

To illustrate the logical flow of the synthesis and the relationship between the different forms of L-sorbose, a diagram generated using the DOT language is provided below.

G Synthesis Workflow: L-Sorbose to this compound cluster_equilibrium Anomeric Equilibrium in Solution cluster_synthesis Synthesis & Isolation LSorbose L-Sorbose (Open-chain) alphaPyranose alpha-L-Sorbopyranose LSorbose->alphaPyranose betaPyranose beta-L-Sorbopyranose LSorbose->betaPyranose alphaFuranose This compound LSorbose->alphaFuranose betaFuranose beta-L-Sorbofuranose LSorbose->betaFuranose alphaPyranose->LSorbose betaPyranose->LSorbose alphaFuranose->LSorbose Crystallization Controlled Cooling & Crystallization alphaFuranose->Crystallization Selective Crystallization betaFuranose->LSorbose Start Start: L-Sorbose Dissolution Dissolution in Water (Establish Equilibrium) Start->Dissolution Precipitation Solvent-Mediated Precipitation (e.g., Ethanol) Dissolution->Precipitation Precipitation->Crystallization Isolation Filtration & Washing Crystallization->Isolation Product Product: this compound Isolation->Product

Caption: A flowchart illustrating the anomeric equilibrium of L-sorbose in solution and the subsequent steps for the selective synthesis and isolation of this compound.

This technical guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the described protocol to suit their specific experimental setup and purity requirements. The successful isolation of this less common anomer opens avenues for further investigation into its biological activity and its potential as a building block in the synthesis of novel carbohydrate-based molecules.

An In-depth Technical Guide to the Discovery and History of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-L-Sorbofuranose, a furanose isomer of the naturally occurring L-sorbose, holds significant interest in carbohydrate chemistry and drug development. While its parent sugar, L-sorbose, is renowned for its role in the industrial synthesis of Vitamin C, the distinct properties and biological activities of its furanose form are areas of growing research. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details the historical context of L-sorbose's discovery, methods for the synthesis of this compound derivatives, and its recently discovered anti-tumor signaling pathway. This document is intended to be a valuable resource for researchers and professionals working in carbohydrate chemistry, medicinal chemistry, and drug discovery.

Discovery and History

The history of this compound is intrinsically linked to the discovery and study of its parent monosaccharide, L-sorbose. L-sorbose is a naturally occurring ketose that is a key intermediate in the commercial production of ascorbic acid (Vitamin C)[1][2].

A pivotal figure in the history of L-sorbose is the Polish-Swiss chemist Tadeus Reichstein . In 1933, Reichstein developed a method for the mass production of Vitamin C, a process now known as the Reichstein process[1][3]. A critical step in this synthesis is the bacterial oxidation of D-sorbitol to L-sorbose by strains of Acetobacter suboxydans[3]. This biotechnological innovation made Vitamin C widely and inexpensively available.

While the pyranose form of L-sorbose is the most stable and predominantly studied isomer, the existence of its furanose forms, including this compound, has been understood through the principles of carbohydrate chemistry. In solution, reducing sugars like L-sorbose exist in a dynamic equilibrium between their open-chain and cyclic furanose and pyranose forms[4]. The specific isolation and characterization of the this compound isomer has been advanced through the synthesis and analysis of its derivatives.

Physicochemical Properties

The quantitative data for this compound and its parent compound, L-sorbose, are summarized below. It is important to note that due to its lower stability, data for the pure, unprotected this compound is less common than for its more stable derivatives and the parent L-sorbose.

PropertyL-SorboseThis compound
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molar Mass 180.156 g/mol [5]180.16 g/mol [6]
Appearance White solid[5]Not readily available
Melting Point 165 °C[5]Not readily available
Solubility in Water Highly Soluble[5]Not readily available
CAS Number 87-79-6[5]36468-68-5[6]

Experimental Protocols

The synthesis of this compound derivatives is crucial for studying its chemistry and biological activity, as the unprotected form is less stable. Below are key experimental protocols.

Synthesis of 1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose

This protocol is adapted from the synthesis of a precursor to 1-deoxynojirimycin (DNJ) analogues, where L-sorbose is the starting material[7].

Reaction:

G sorbofuranose 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose product 1-O-Benzyl-2,3-O-isopropylidene- 6-O-tosyl-α-l-sorbofuranose sorbofuranose->product Stir at room temperature for 28h reagents Triethylamine, 4-dimethylaminopyridine, 4-toluenesulfonyl chloride, Dichloromethane reagents->product

Caption: Synthesis of a protected this compound derivative.

Materials:

  • 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose (3.06 g, 9.84 mmol)

  • Dichloromethane (200 ml)

  • Triethylamine (3.43 ml, 24.6 mmol)

  • 4-dimethylaminopyridine (120 mg, 982 µmol)

  • 4-toluenesulfonyl chloride (2.35 g, 12.3 mmol)

  • Aqueous hydrochloric acid solution (1 M)

  • Magnesium sulfate

Procedure:

  • To a stirring solution of 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose in dichloromethane under an inert atmosphere, carefully add triethylamine, 4-dimethylaminopyridine, and 4-toluenesulfonyl chloride in succession.

  • Stir the reaction mixture for 28 hours at room temperature.

  • Monitor the reaction progress by TLC (acetone/hexane 1:2), observing the consumption of the starting material (Rf = 0.18) and the formation of the product (Rf = 0.44).

  • Upon completion, wash the crude mixture with an aqueous hydrochloric acid solution.

  • Collect the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • The product crystallizes on standing as a pale yellow solid in quantitative yield (4.57 g)[7].

Deprotection of Benzyl and Isopropylidene Groups

Standard procedures can be employed for the removal of the benzyl and isopropylidene protecting groups to yield the free this compound.

Benzyl Group Removal:

Catalytic transfer hydrogenation is a mild and effective method for the deprotection of benzyl ethers[8].

  • Reagents: Triethylsilane and 10% Pd/C in methanol.

  • Conditions: Room temperature.

Isopropylidene Group (Acetonide) Removal:

Acetonides are typically removed under acidic conditions.

  • Reagents: Aqueous acetic acid or trifluoroacetic acid in a suitable solvent.

  • Conditions: Varies depending on the substrate and the strength of the acid used.

Biological Activity and Signaling Pathway

Recent studies have unveiled a significant biological activity of L-sorbose, demonstrating its potential as an anti-tumor agent. The proposed mechanism of action involves its entry into cancer cells and subsequent disruption of their metabolism.

Anti-Tumor Signaling Pathway of L-Sorbose

L-sorbose exerts its anti-cancer effects through a multi-step process that ultimately leads to apoptosis (programmed cell death) in cancer cells.

Pathway Description:

  • Uptake: L-sorbose is transported into cancer cells via the glucose transporter 5 (GLUT5).

  • Phosphorylation: Once inside the cell, it is phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate.

  • Enzyme Inhibition: L-sorbose-1-phosphate acts as an inhibitor of hexokinase, a key enzyme in the glycolysis pathway.

  • Metabolic Disruption: Inhibition of hexokinase leads to attenuated glycolysis, impairing the cancer cell's primary energy production pathway.

  • Oxidative Stress: The disruption of glycolysis results in mitochondrial dysfunction and the production of reactive oxygen species (ROS).

  • Apoptosis Induction: The accumulation of ROS induces oxidative stress, which in turn triggers the apoptotic cascade, leading to cancer cell death[9][10].

G cluster_cell Cancer Cell LSorbose_in L-Sorbose S1P L-Sorbose-1-Phosphate LSorbose_in->S1P KHK HK_inhibited Hexokinase (Inhibited) S1P->HK_inhibited Inhibits Glycolysis_down Glycolysis ↓ HK_inhibited->Glycolysis_down Mito_dys Mitochondrial Dysfunction Glycolysis_down->Mito_dys ROS ROS ↑ Mito_dys->ROS Apoptosis Apoptosis ROS->Apoptosis LSorbose_out L-Sorbose (extracellular) GLUT5 GLUT5 LSorbose_out->GLUT5 GLUT5->LSorbose_in

Caption: Anti-tumor signaling pathway of L-sorbose.

Conclusion

This compound, while historically overshadowed by its pyranose counterpart and its role in Vitamin C synthesis, is emerging as a molecule of significant interest. The development of synthetic routes to its derivatives has enabled a deeper understanding of its chemical properties. Furthermore, the discovery of the anti-tumor activity of its parent sugar, L-sorbose, opens new avenues for therapeutic research where the specific contributions of the furanose isomer can be explored. This technical guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound and unlock its full potential in science and medicine.

References

The Rising Therapeutic Potential of alpha-L-Sorbofuranose Derivatives and Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-L-Sorbofuranose, a naturally occurring ketose, and its derivatives are emerging as a promising class of compounds in therapeutic research. While historically utilized as a precursor in vitamin C synthesis, recent studies have unveiled its potential in oncology. This technical guide provides an in-depth analysis of the synthesis, biological activity, and mechanisms of action of this compound and its analogues, with a particular focus on its anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this burgeoning field.

Introduction

L-Sorbose, the parent compound of the this compound form, is a naturally occurring monosaccharide.[1][2] Its primary industrial application has been as a key intermediate in the Reichstein process for the synthesis of ascorbic acid (Vitamin C). However, the unique stereochemistry of L-sorbose and its derivatives has prompted investigations into their broader biological activities. This guide focuses on the recent discoveries highlighting the therapeutic potential of this compound analogues, particularly in the context of cancer therapy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences from the readily available L-sorbose. Protecting group chemistry plays a crucial role in selectively modifying the sorbofuranose scaffold.

General Synthetic Strategies

A common strategy involves the protection of hydroxyl groups to allow for regioselective reactions. For instance, the formation of acetonides can protect specific diols, enabling transformations at other positions of the furanose ring. The synthesis of iminosugar analogues, a significant class of enzyme inhibitors, from L-sorbose has been a key area of research. These syntheses often involve multi-step sequences to introduce a nitrogen atom into the sugar ring, mimicking the transition state of glycosidase-catalyzed reactions.

Example Synthetic Protocol: Preparation of a Protected this compound Intermediate

A representative protocol for the preparation of a protected this compound derivative, which can serve as a precursor for further elaboration, is described below. This protocol is based on established methodologies for the protection of L-sorbose.

Materials:

  • L-Sorbose

  • Acetone

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Suspend L-sorbose in anhydrous acetone.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction by the slow addition of solid sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the di-O-isopropylidene-alpha-L-sorbofuranose derivative.

This protocol is a generalized representation and may require optimization for specific derivatives.

Biological Activity of L-Sorbose: Anticancer Properties

Recent groundbreaking research has demonstrated that L-sorbose exhibits significant anticancer activity by impairing glucose metabolism in cancer cells.[1][2]

Quantitative Data on Anticancer Activity

The cytotoxic effects of L-sorbose have been evaluated against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cell LineCancer TypeIC50 (mM) after 48h
Huh7Liver Cancer~25
HepG2Liver Cancer~25
A549Lung Cancer>50
HeLaCervical Cancer>50
K562Leukemia>50
MCF7Breast Cancer>50

Data extracted from studies on the anticancer effects of L-sorbose.[1][2]

Experimental Protocols for Biological Evaluation

3.2.1. Cell Viability Assay (CCK-8 Assay)

  • Seed cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of L-sorbose for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[1]

3.2.2. Colony Formation Assay

  • Seed a low density of cancer cells in 6-well plates.

  • Treat the cells with L-sorbose at various concentrations.

  • Incubate the plates for approximately 14 days, allowing colonies to form.

  • Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of colonies to assess long-term cell survival.[1]

Mechanism of Action: Impairment of Glucose Metabolism

L-sorbose exerts its anticancer effects through a multi-faceted mechanism that targets the metabolic vulnerabilities of cancer cells.

Signaling Pathway

The proposed signaling pathway for the anticancer activity of L-sorbose is as follows:

L_Sorbose_Anticancer_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell LS L-Sorbose GLUT5 GLUT5 Transporter LS->GLUT5 Uptake LS_intra Intracellular L-Sorbose GLUT5->LS_intra KHK Ketohexokinase (KHK) LS_intra->KHK Phosphorylation KHKA KHK-A Transcription (Splicing Variant) LS_intra->KHKA Downregulation S1P L-Sorbose-1-Phosphate KHK->S1P HK Hexokinase (HK) S1P->HK Inhibition Glycolysis Glycolysis HK->Glycolysis Mitochondria Mitochondrial Dysfunction Glycolysis->Mitochondria ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Nrf2 Nrf2 Pathway KHKA->Nrf2 Antioxidant Antioxidant Defense Nrf2->Antioxidant Antioxidant->ROS

Caption: Proposed mechanism of L-sorbose-induced anticancer activity.

Workflow for Investigating the Mechanism of Action

The following workflow outlines the key experimental steps to elucidate the mechanism of action of this compound derivatives.

Experimental_Workflow start Synthesize this compound Derivative screen Screen for Cytotoxicity (e.g., CCK-8 Assay) start->screen active Identify Active Derivatives (Low IC50) screen->active active->screen No metabolism Metabolic Analysis (e.g., Seahorse Assay, Metabolomics) active->metabolism Yes ros Measure ROS Production (e.g., DCFDA Staining) metabolism->ros apoptosis Assess Apoptosis (e.g., Annexin V/PI Staining, Caspase Assay) ros->apoptosis pathway Investigate Signaling Pathways (e.g., Western Blot for key proteins) apoptosis->pathway end Elucidate Mechanism of Action pathway->end

Caption: Workflow for mechanism of action studies.

Future Directions and Conclusion

The discovery of the anticancer properties of L-sorbose opens up a new avenue for the development of novel therapeutics based on the this compound scaffold. Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives: Modifications at various positions of the furanose ring could enhance potency and selectivity.

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features required for anticancer activity.

  • In vivo efficacy studies: To evaluate the therapeutic potential of promising derivatives in animal models.

  • Exploration of other therapeutic areas: The unique structure of this compound analogues suggests they may have utility as antiviral or antibacterial agents.

References

An In-depth Technical Guide to the Anomeric Effect in alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in the case of sorbofuranose) to adopt an axial or pseudo-axial orientation, contrary to what would be expected from steric considerations alone. This effect significantly influences the conformational equilibrium, stability, and reactivity of carbohydrates. In the context of alpha-L-sorbofuranose, a five-membered furanose ring system, the anomeric effect, in conjunction with the inherent flexibility of the ring, dictates its three-dimensional structure and, consequently, its biological activity and utility in drug design. This guide provides a detailed examination of the anomeric effect in this compound, summarizing key quantitative data, outlining experimental and computational methodologies for its study, and visualizing the underlying principles.

The Anomeric Effect in Furanose Systems

Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring of this compound is highly flexible and exists in a dynamic equilibrium of puckered conformations, primarily described as envelope (E) and twist (T) forms.[1] This flexibility means that the anomeric effect in furanosides is a complex interplay of several factors, including the endo-anomeric and exo-anomeric effects.

  • Endo-Anomeric Effect: This refers to the stabilizing interaction between the lone pairs of the ring oxygen (O4) and the antibonding orbital (σ*) of the C2-O2 bond. This interaction is maximized when the anomeric hydroxyl group is in a pseudo-axial orientation.

  • Exo-Anomeric Effect: This involves the orientation of the aglycone (the substituent at the anomeric oxygen) and is influenced by interactions between the lone pairs of the anomeric oxygen and the antibonding orbitals of adjacent ring bonds.

The overall conformational preference of this compound is a delicate balance between these stereoelectronic effects and classic steric repulsions between substituents on the furanose ring.

Quantitative Analysis of the Anomeric Effect

Direct quantitative experimental data for the anomeric effect specifically in this compound is sparse in the literature. However, computational studies on related furanosides provide valuable insights into the energetic contributions of this effect. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the relative energies of different conformers.

Below is a summary of representative theoretical data for anomeric effects in furanoside systems, which can be considered analogous to this compound.

ParameterValue (kcal/mol)MethodReference System
Endo-Anomeric Stabilization~1.5 - 3.0DFT (B3LYP/6-311++G) Substituted Tetrahydrofurans
Exo-Anomeric Rotational Barrier~1.0 - 2.5DFT (B3LYP/6-311++G)Substituted Tetrahydrofurans
Energy Difference (Axial vs. Equatorial)VariesDFTVarious Furanosides

Note: These values are illustrative and the precise energetic contributions in this compound will depend on the specific computational model and solvent considerations.

Experimental Protocols for Studying the Anomeric Effect

The conformational preferences of this compound, which are governed by the anomeric effect, are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of carbohydrates.[1] Key parameters derived from NMR spectra, such as coupling constants (³JH,H) and Nuclear Overhauser Effects (NOEs), provide information about dihedral angles and inter-proton distances, respectively.

A. Sample Preparation for NMR Analysis

  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing.

  • Filtration: Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.

B. NMR Experiments for Conformational Analysis

  • ¹H NMR: A standard one-dimensional proton NMR spectrum provides initial information on the chemical shifts and coupling constants of the ring protons. In sorbofuranose, which lacks a proton directly on the anomeric carbon, the chemical shifts of H-3 and the protons on the hydroxymethyl group at C-2 are sensitive to the orientation of the anomeric hydroxyl group.[1]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons, aiding in the assignment of the proton resonances of the furanose ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon resonances, allowing for the assignment of the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment detects long-range (2-3 bond) couplings between protons and carbons, which is particularly useful for assigning quaternary carbons like the anomeric C2 of sorbofuranose.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space (typically < 5 Å). The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial constraints for determining the three-dimensional structure and the preferred ring pucker.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and torsion angles.[1]

A. Crystallization of this compound

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., water, ethanol, acetone, isopropanol) to find conditions under which this compound forms high-quality single crystals. Vapor diffusion (hanging drop or sitting drop) or slow evaporation methods are commonly employed.

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head for data collection.

B. Data Collection and Structure Refinement

  • X-ray Diffraction: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data using a suitable detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build the molecular model. Refine the model against the experimental data to obtain the final crystal structure. The refined structure will provide precise torsional angles that define the ring pucker (e.g., ³E, E₄, ²T₃).[1]

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the stereoelectronic forces driving the anomeric effect.[2]

A. Conformational Searching

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program.

  • Systematic or Stochastic Search: Perform a conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF) or semi-empirical methods.

B. DFT Optimization and Energy Calculation

  • Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with a 6-311++G** basis set is a commonly used level of theory for carbohydrate conformational analysis.[2]

  • Geometry Optimization: Perform full geometry optimization of the low-energy conformers identified in the conformational search.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Solvation Modeling: To simulate the effect of a solvent, employ an implicit solvation model such as the Polarizable Continuum Model (PCM).

C. Analysis of the Anomeric Effect

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the stabilizing hyperconjugative interactions, such as the n -> σ* interaction between the ring oxygen lone pairs and the antibonding orbital of the anomeric C-O bond, which is a key component of the anomeric effect.

Visualization of Key Concepts

Furanose Ring Pseudorotation

The flexibility of the furanose ring can be visualized as a continuous cycle of conformations known as the pseudorotational itinerary. The two main classes of conformations are the Envelope (E), where four atoms are coplanar and the fifth is out of the plane, and the Twist (T), where two adjacent atoms are on opposite sides of the plane formed by the other three.

Furanose_Pseudorotation cluster_north North cluster_south South cluster_east East cluster_west West N E3, 3T2 E OT1, E1 N->E S 3E, 2T3 W 1TO, 1E S->W E->S W->N

Caption: Pseudorotational itinerary of the furanose ring.

Experimental Workflow for Conformational Analysis

The investigation of the anomeric effect in this compound typically follows an integrated experimental and computational workflow.

Experimental_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis NMR NMR Spectroscopy (¹H, COSY, HSQC, HMBC, NOESY) Data Coupling Constants, NOEs, Torsion Angles NMR->Data Xray X-ray Crystallography Xray->Data DFT DFT Calculations (B3LYP/6-311++G**) Energy Conformational Energies, Hyperconjugative Interactions DFT->Energy NBO NBO Analysis NBO->Energy Model 3D Conformational Model Data->Model Energy->Model

Caption: Integrated workflow for conformational analysis.

Conclusion

The anomeric effect is a critical determinant of the three-dimensional structure of this compound. A comprehensive understanding of this effect requires a multi-faceted approach that combines high-resolution experimental techniques, such as NMR spectroscopy and X-ray crystallography, with sophisticated computational modeling. While specific quantitative data for this compound remains an area for further research, the methodologies outlined in this guide provide a robust framework for its investigation. Such studies are essential for elucidating the structure-activity relationships of sorbofuranose-containing molecules and for the rational design of novel therapeutics and other biologically active compounds.

References

An In-depth Technical Guide to the Stereoisomers of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomeric and diastereomeric relationships of alpha-L-sorbofuranose, a key carbohydrate in various biological and pharmaceutical contexts. This document details the structural isomers, presents comparative quantitative data, and outlines relevant experimental protocols for their synthesis and separation.

Introduction to the Stereochemistry of L-Sorbofuranose

L-Sorbose is a naturally occurring ketohexose, a six-carbon sugar with a ketone functional group. In solution, L-sorbose, like other monosaccharides, exists in equilibrium between its open-chain form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. Each of these cyclic forms can exist as one of two anomers, designated as alpha (α) or beta (β), which differ in the stereochemical configuration at the anomeric carbon (C2).

This guide focuses on the furanose form of L-sorbose and its stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. They are broadly classified into two categories: enantiomers and diastereomers.

  • Enantiomers are non-superimposable mirror images of each other.

  • Diastereomers are stereoisomers that are not mirror images of each other. This category includes anomers and epimers.

    • Anomers are a specific type of epimer that differ only in the configuration at the anomeric carbon.

    • Epimers are diastereomers that differ in configuration at only one chiral center.

The stereochemical relationships of this compound are crucial for understanding its biological activity and for the development of derivatives with specific therapeutic properties.

Stereoisomers of this compound

The core structure of sorbofuranose has four chiral centers (C2, C3, C4, and C5), giving rise to a total of 2^4 = 16 possible stereoisomers.

Enantiomer of this compound

The enantiomer of this compound is alpha-D-sorbofuranose . Enantiomers exhibit identical physical properties such as melting point and solubility, but they rotate plane-polarized light in equal and opposite directions.

Diastereomers of this compound

The diastereomers of this compound include its anomer and its epimers at the C3, C4, and C5 positions.

  • Anomer (C2 Epimer): The anomer of this compound is beta-L-sorbofuranose .

  • C3 Epimer: The epimer at the C3 position is alpha-L-psicofuranose .

  • C4 Epimer: The epimer at the C4 position is alpha-L-tagatofuranose .

  • C5 Epimer: The epimer at the C5 position is alpha-L-fructofuranose .

Each of these diastereomers also has its own corresponding enantiomer (alpha-D-psicofuranose, alpha-D-tagatofuranose, and alpha-D-fructofuranose) and anomers (beta-L-psicofuranose, beta-L-tagatofuranose, and beta-L-fructofuranose).

Quantitative Data of Sorbofuranose Stereoisomers

The distinct three-dimensional arrangements of stereoisomers lead to differences in their physical properties. While comprehensive experimental data for all furanose forms is not always readily available due to their dynamic equilibrium in solution, the following tables summarize known and inferred values.

Table 1: Physical Properties of L-Sorbofuranose Stereoisomers

Compound NameStereochemical Relationship to this compoundMelting Point (°C)Specific Rotation ([α]D)
This compoundReference76-80 (for 2,3:4,6-Di-O-isopropylidene derivative)-16.5° (c=1.5 in acetone, for 2,3:4,6-Di-O-isopropylidene derivative)
beta-L-SorbofuranoseAnomer (C2 Epimer)Data not availableData not available
alpha-L-PsicofuranoseC3 Epimer76 (for 6-deoxy derivative)Data not available
alpha-L-TagatofuranoseC4 EpimerData not availableData not available
alpha-L-FructofuranoseC5 EpimerData not available-21° (inferred from D-enantiomer)
alpha-D-SorbofuranoseEnantiomerData not availableData not available

Note: Data for the unprotected furanose forms is often difficult to obtain due to their existence in a mixture with other tautomers in solution. The provided data for the protected derivative of this compound and the deoxy derivative of alpha-L-psicofuranose offer insights into the properties of the core furanose structure.

Table 2: Physical Properties of D-Fructofuranose Anomers (for comparison)

Compound NameMelting Point (°C)Specific Rotation ([α]D in water)
alpha-D-FructofuranoseData not available+21°
beta-D-FructofuranoseData not available-133°
Equilibrium mixtureData not available-92°

The specific rotation of the L-enantiomers will be equal in magnitude and opposite in sign.

Experimental Protocols

Synthesis of L-Ketohexoses

The diastereomers of L-sorbose are typically synthesized through the epimerization of a more readily available starting material.

4.1.1. Enzymatic Synthesis of 6-deoxy-L-sorbose

This protocol describes a two-step enzymatic synthesis of 6-deoxy-L-sorbose from L-fucose, which involves the formation of a tagatose intermediate. A similar enzymatic approach can be envisioned for the synthesis of L-sorbose from L-tagatose.

Materials:

  • L-fucose isomerase (FucI)

  • D-tagatose 3-epimerase (DTE)

  • Fructose kinase from human (HK)

  • Acid phosphatase (AphA)

  • ATP

  • Silver nitrate

  • Bio-Gel P-2 column

Procedure:

Step 1: One-pot Isomerization, Epimerization, and Phosphorylation

  • A reaction mixture containing L-fucose, FucI, DTE, and HK in an appropriate buffer is prepared.

  • ATP is added to the mixture to initiate the phosphorylation of the formed 6-deoxy-L-sorbose. The reaction pH is maintained around 7.5.

  • The reaction is monitored by HPLC until the consumption of L-fucose is complete.

  • The resulting 6-deoxy-L-sorbose 1-phosphate is purified by silver nitrate precipitation.

Step 2: Dephosphorylation

  • The purified 6-deoxy-L-sorbose 1-phosphate is treated with acid phosphatase (AphA) to hydrolyze the phosphate group.

  • The final product, 6-deoxy-L-sorbose, is purified using a desalting column (e.g., Bio-Gel P-2).

Separation and Analysis of Sorbose Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of sugar isomers. The choice of column and mobile phase is critical for achieving good resolution.

General Protocol for HPLC Analysis of Monosaccharides:

Instrumentation:

  • HPLC system equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

  • Carbohydrate analysis column (e.g., amino-based or ligand-exchange columns like HPX-87H or Sugar-Pak 1).

Mobile Phase:

  • A common mobile phase for carbohydrate analysis is a mixture of acetonitrile and water.

  • For ligand-exchange columns, pure water is often used as the mobile phase.

Procedure:

  • Sample Preparation: Dissolve the sugar sample in the mobile phase or ultrapure water. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column Temperature: Typically maintained between 30°C and 85°C to improve peak shape and resolution.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Injection and Detection: Inject the prepared sample onto the column. The separated isomers are detected by RID or ELSD.

  • Quantification: The concentration of each isomer can be determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Specific Considerations for Sorbose Epimers: Separating epimers can be challenging due to their similar structures. Method development may require optimization of the mobile phase composition, column temperature, and flow rate. The use of specialized chiral columns can also be explored for the separation of enantiomers. One study on the separation of 6-deoxy-L-sorbose from its epimer L-fuculose (6-deoxy-L-tagatose) utilized a Sugar-Pak 1 column with water as the mobile phase at 60°C.

Visualizations

The following diagrams illustrate the stereochemical relationships and a general workflow for the analysis of sorbofuranose stereoisomers.

stereoisomers alpha_L_sorb This compound beta_L_sorb beta-L-Sorbofuranose alpha_L_sorb->beta_L_sorb Anomer (C2 Epimer) alpha_D_sorb alpha-D-Sorbofuranose alpha_L_sorb->alpha_D_sorb Enantiomer alpha_L_psi alpha-L-Psicofuranose alpha_L_sorb->alpha_L_psi C3 Epimer alpha_L_tag alpha-L-Tagatofuranose alpha_L_sorb->alpha_L_tag C4 Epimer alpha_L_fru alpha-L-Fructofuranose alpha_L_sorb->alpha_L_fru C5 Epimer

Caption: Stereochemical relationships of this compound.

hplc_workflow sample Sugar Isomer Mixture dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (Pump, Injector, Column) filter->hplc detector Detector (RID/ELSD) hplc->detector chromatogram Chromatogram detector->chromatogram analysis Data Analysis (Peak Integration, Quantification) chromatogram->analysis

Caption: General workflow for HPLC analysis of sugar isomers.

Unveiling the Structure: A Technical Guide to the Nomenclature and IUPAC Name of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature and IUPAC name of the monosaccharide alpha-L-sorbofuranose. Designed for professionals in the fields of chemical research and drug development, this document elucidates the systematic naming conventions, presents key physicochemical data, outlines relevant experimental protocols, and visualizes the underlying chemical structures and naming logic.

Deciphering the Name: Nomenclature of this compound

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol [1]. This name precisely describes the molecule's absolute configuration and cyclic structure. Another systematic name, alpha-L-xylo-hex-2-ulofuranose , is also used and provides information about the stereochemistry and nature of the sugar.

The name "this compound" itself is a composite of several key descriptors that define its specific isomeric form:

  • alpha (α): This prefix denotes the configuration at the anomeric carbon (C2 in this case). In the Haworth projection of an L-sugar, the alpha anomer has the hydroxyl group on the anomeric carbon pointing upwards, on the same side as the CH₂OH group at C5.

  • L: This designates the absolute configuration of the stereocenter furthest from the anomeric carbon, which for sorbofuranose is C5. In the Fischer projection of L-sorbose, the hydroxyl group on C5 is on the left.

  • Sorbose: This is the trivial name for the ketohexose, indicating a six-carbon sugar with a ketone functional group.

  • furanose: This suffix indicates that the sugar exists in a five-membered ring form, analogous to the heterocyclic compound furan. This ring is formed by the intramolecular reaction of the C5 hydroxyl group with the C2 ketone.

The systematic name, (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol, is derived using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center of the furanose ring.

Physicochemical Data

PropertyValue (for L-Sorbose)Reference
Molecular Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol [1]
Melting Point 165 °C[2]
Specific Rotation [α]D -43.4° (c=10, H₂O)[2]

Key Experimental Protocols

The characterization of this compound relies on standard experimental techniques used in carbohydrate chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of carbohydrates.

Objective: To determine the ¹H and ¹³C chemical shifts and coupling constants to confirm the identity and stereochemistry of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified carbohydrate in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical; D₂O is common for unsubstituted sugars, but hydroxyl proton signals will be lost due to exchange.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Standard one-dimensional proton NMR to observe the chemical shifts and coupling patterns of the non-exchangeable protons.

    • ¹³C NMR: Standard one-dimensional carbon NMR to identify the number of unique carbon environments.

    • 2D NMR Experiments: To resolve signal overlap and establish connectivity, a suite of 2D NMR experiments should be performed:

      • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linkages.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation.

  • Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to determine the stereochemical relationships, thus confirming the this compound structure.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral compound, a characteristic physical property.

Objective: To determine the specific rotation of this compound.

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., deionized water).

  • Sample Preparation: Prepare a solution of the carbohydrate of known concentration (e.g., 1 g/100 mL) in a suitable solvent (typically water).

  • Measurement:

    • Fill a polarimeter cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and measure the observed rotation (α) at a specific temperature (usually 20°C or 25°C) and wavelength (typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length in decimeters (dm).

Melting Point Determination

The melting point is a fundamental physical property that can indicate the purity of a crystalline solid.

Objective: To determine the melting point range of crystalline this compound.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, dry powder.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the substance.

Visualizing the Structure and Nomenclature

The following diagrams, generated using the DOT language, illustrate the key structures and logical relationships in the nomenclature of this compound.

Caption: From Fischer Projection to IUPAC Name of this compound.

G A Start with L-Sorbose (a ketohexose) B Identify the stereocenter furthest from the carbonyl (C5). OH is on the left -> 'L' configuration A->B C Intramolecular cyclization: C5-OH attacks the C2 ketone. B->C D A five-membered ring is formed. -> 'furanose' C->D E Two possible anomers at C2. D->E F Hydroxyl group at C2 is on the same side as the CH₂OH at C5 (up in Haworth). -> 'alpha' anomer E->F G Combine the descriptors: This compound F->G

Caption: Logical workflow for the nomenclature of this compound.

References

In-Depth Technical Guide to the Physical Properties of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of alpha-L-sorbofuranose, with a focus on its melting and boiling points. Due to the inherent thermal instability of furanose sugars, this guide also addresses the challenges in determining these properties and provides relevant data for the more stable pyranose form for comparative purposes.

Physical and Chemical Properties of L-Sorbose Anomers

PropertyThis compoundalpha-L-SorbopyranoseData Source
Melting Point Data not available165 °C[1]
Boiling Point DecomposesDecomposes[2]
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆[3]
Molar Mass 180.16 g/mol 180.16 g/mol [3]

Note on Thermal Stability: Carbohydrates, particularly in their furanose form, are known to be thermally labile.[2] Upon heating, they tend to undergo complex reactions such as caramelization and decomposition rather than exhibiting a clear boiling point at atmospheric pressure.[2] The melting point of monosaccharides can also be difficult to determine accurately as decomposition may occur concurrently.[4]

Experimental Protocols

Melting Point Determination for Carbohydrates (Capillary Method)

This protocol is adapted from standard methods for determining the melting point of organic compounds and is suitable for crystalline sugars like L-sorbose.[5][6][7]

Objective: To determine the melting range of a crystalline carbohydrate sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the carbohydrate sample is completely dry, as moisture can depress the melting point.[4]

    • If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.

    • Introduce the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into a dense column of 2-3 mm in height.[6]

  • Instrument Setup:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point. For alpha-L-sorbopyranose, a starting temperature of ~145°C would be appropriate.

    • Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]

  • Measurement:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

Note: For unknown samples, a preliminary rapid heating determination can be performed to estimate the approximate melting range, followed by a more precise measurement with a new sample.[5]

Boiling Point Determination

As previously noted, a standard boiling point determination is not applicable to this compound due to its thermal decomposition.[2] Attempting to heat the compound to its boiling point at atmospheric pressure would result in degradation rather than vaporization. Advanced techniques such as thermogravimetric analysis (TGA) would be required to study its thermal decomposition profile.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of L-Sorbose in Gluconobacter

L-sorbose is a key intermediate in the industrial production of ascorbic acid (Vitamin C). The following diagram illustrates the metabolic pathway in Gluconobacter species, where D-sorbitol is converted to L-sorbose.[8][9]

metabolic_pathway cluster_0 Microbial Bioconversion D-Sorbitol D-Sorbitol L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose Sorbitol dehydrogenase L-Sorbosone L-Sorbosone L-Sorbose->L-Sorbosone Sorbose dehydrogenase 2-Keto-L-gulonic_acid 2-Keto-L-gulonic acid L-Sorbosone->2-Keto-L-gulonic_acid Sorbosone dehydrogenase Ascorbic_acid Ascorbic Acid (Vitamin C) 2-Keto-L-gulonic_acid->Ascorbic_acid Spontaneous lactonization

Metabolic conversion of D-sorbitol to L-sorbose and its subsequent oxidation.[8][9]
Experimental Workflow for Carbohydrate Analysis

The following diagram outlines a general experimental workflow for the analysis of a carbohydrate sample, including the determination of its physical properties.

experimental_workflow cluster_workflow Carbohydrate Analysis Workflow start Start sample_prep Sample Preparation (Drying, Grinding) start->sample_prep phys_props Physical Property Determination (e.g., Melting Point) sample_prep->phys_props dissolution Dissolution in Appropriate Solvent sample_prep->dissolution chromatography Chromatographic Separation (e.g., HPLC, GC-MS) dissolution->chromatography spectroscopy Spectroscopic Analysis (e.g., NMR, IR) chromatography->spectroscopy data_analysis Data Analysis and Structure Elucidation spectroscopy->data_analysis end End data_analysis->end

General workflow for the analysis of a carbohydrate sample.

References

Navigating the Solution Behavior of alpha-L-Sorbofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Sorbofuranose, a five-membered ring isomer of the ketose L-sorbose, plays a crucial role as an intermediate in various synthetic pathways, including the industrial production of vitamin C. Understanding its solubility in different solvent systems is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable products. This technical guide provides a comprehensive overview of the available solubility data for this compound and its related isomers, details experimental protocols for solubility determination, and discusses the critical equilibrium between furanose and pyranose forms in solution.

In aqueous solutions, monosaccharides like L-sorbose exist as an equilibrium mixture of their cyclic furanose and pyranose anomers (α and β), along with a small fraction of the open-chain keto form. This dynamic interconversion is known as mutarotation. The six-membered pyranose ring is generally more thermodynamically stable than the five-membered furanose form.[1] Consequently, isolating and studying the pure furanose isomer presents challenges. The distribution of these tautomers is highly dependent on the solvent and temperature. For instance, some sugars exhibit a higher proportion of the furanose form in dimethyl sulfoxide (DMSO) compared to water.[2][3]

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound remains scarce in publicly available literature due to its lower stability compared to its pyranose counterpart. However, by examining the solubility of L-sorbose (which exists in equilibrium) and its derivatives, we can infer the likely solubility behavior of the alpha-L-furanose isomer. Generally, monosaccharides are crystalline solids at room temperature and are highly soluble in water due to the presence of multiple hydroxyl groups that readily form hydrogen bonds.[4] Their solubility in organic solvents is more limited.

Below is a summary of the available solubility data for L-sorbose and its derivatives. It is important to note that the data for "L-Sorbose" typically refers to the equilibrium mixture, which is predominantly the pyranose form.

CompoundSolventTemperature (°C)SolubilityData Type
alpha-L-Sorbopyranose Water17360.0 mg/mLQuantitative
L-Sorbose Water25Highly SolubleQualitative
2,3-O-Isopropylidene-α-L-sorbofuranose MethanolNot SpecifiedSlightly SolubleQualitative
2,3-O-Isopropylidene-α-L-sorbofuranose WaterNot SpecifiedSlightly SolubleQualitative
2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose AcetoneNot SpecifiedSolubleQualitative
2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose MethanolNot SpecifiedSolubleQualitative
2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose WaterNot SpecifiedSolubleQualitative

Data for L-Sorbose and its derivatives are used to infer the solubility of this compound.

The qualitative data for the furanose derivatives suggest that this compound is likely to be soluble in polar solvents such as water, methanol, and acetone. The presence of isopropylidene groups in the derivatives can alter solubility, but the underlying polyol structure of the sugar ring is the primary determinant of its behavior in polar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. Several well-established methods can be employed to measure the solubility of carbohydrates like this compound.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

  • Equilibration: An excess amount of the solid carbohydrate is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Separation: The saturated solution is carefully filtered to remove any undissolved solid.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the concentration of a solute in a saturated solution.

Methodology:

  • Equilibration and Separation: A saturated solution is prepared and filtered as described in the gravimetric method.

  • Standard Curve Preparation: A series of standard solutions of the carbohydrate with known concentrations are prepared and injected into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: A known volume of the saturated filtrate is appropriately diluted and injected into the HPLC system.

  • Quantification: The concentration of the carbohydrate in the saturated solution is determined by comparing its peak area to the calibration curve. Solubility is then calculated based on the dilution factor.

Spectroscopic Methods

For compounds with a suitable chromophore, UV-Vis spectroscopy can be used. However, for non-absorbing carbohydrates like sorbofuranose, derivatization or the use of specific colorimetric assays is necessary. The Phenol-Sulfuric Acid method is a common colorimetric assay for total carbohydrates.

Methodology:

  • Equilibration and Separation: A saturated solution is prepared and filtered.

  • Standard Curve Preparation: A series of standard solutions of the carbohydrate are prepared and subjected to the colorimetric reaction to generate a standard curve (absorbance vs. concentration).

  • Sample Analysis: A diluted aliquot of the saturated filtrate is reacted under the same conditions.

  • Quantification: The absorbance of the sample is measured, and its concentration is determined from the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a carbohydrate using the gravimetric method.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calc Calculation A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow to reach equilibrium C->D E Filter to remove undissolved solid D->E F Collect clear saturated filtrate E->F G Transfer known volume of filtrate to pre-weighed vial F->G H Evaporate solvent G->H I Weigh dried solid H->I J Calculate solubility (mass/volume) I->J

Caption: A generalized workflow for determining the solubility of a carbohydrate.

Signaling Pathways

There is currently no scientific evidence to suggest that this compound is directly involved in any specific signaling pathways in biological systems. Its primary role is that of a monosaccharide and a precursor in chemical syntheses.

Conclusion

While direct quantitative solubility data for this compound is limited, a strong inference of its solubility in polar solvents can be made from the behavior of its parent compound, L-sorbose, and its furanose derivatives. For researchers and drug development professionals, the choice of solvent will significantly impact the equilibrium between the furanose and pyranose forms, a factor that must be carefully considered in synthetic and formulation strategies. The experimental protocols outlined in this guide provide robust methods for obtaining precise solubility data for this compound in various solvent systems, enabling the optimization of its use in research and development.

References

Methodological & Application

Synthesis of 2,3-O-isopropylidene-α-L-sorbofuranose: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides detailed experimental protocols for the synthesis of 2,3-O-isopropylidene-α-L-sorbofuranose, a key intermediate in the preparation of various biologically active molecules, including iminosugars and derivatives of nojirimycin. The synthesis is a two-step process commencing with the protection of L-sorbose to form 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, followed by the selective hydrolysis of the 4,6-O-isopropylidene group. These protocols are intended for researchers in organic chemistry, drug discovery, and carbohydrate chemistry.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following table summarizes the quantitative data associated with the two-step synthesis of 2,3-O-isopropylidene-α-L-sorbofuranose, offering a comparison of different catalytic systems.

StepCatalystStarting MaterialReagentsReaction ConditionsYield
1. Di-O-isopropylidenation Antimony pentafluorideL-Sorbose (10.0 g)Acetone (200 mL), Molecular Sieves 3A (20 g)Reflux, 60°C, 6 hours82.3%
1. Di-O-isopropylidenation Concentrated Sulfuric AcidL-SorboseAcetoneNot specifiedNot specified
1. Di-O-isopropylidenation Tin(II) chlorideL-Sorbose2,2-dimethoxypropane, 1,2-dimethoxyethaneReflux, 2 hours>80%
2. Selective Hydrolysis Aqueous Sulfuric Acid (0.25%)2,3:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranoseAcetone25°C, 16 hoursNot specified
2. Selective Hydrolysis Acetic Acid (60%)2,3:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranoseWater40°CNot specified
2. Selective Hydrolysis Sulfuric Acid on SilicaDi-O-isopropylidene derivativesNot specifiedNot specifiedGood to excellent

Experimental Protocols

Step 1: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

This procedure outlines the formation of the di-protected sorbofuranose derivative using antimony pentafluoride as a catalyst.[1]

Materials:

  • L-Sorbose (10.0 g)

  • Acetone (200 mL)

  • Antimony pentafluoride (65.0 mg)

  • Molecular Sieves 3A (20 g)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Water bath

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add L-sorbose (10.0 g) and acetone (200 mL).

  • Carefully add antimony pentafluoride (65.0 mg) to the suspension.

  • Set up a reflux condenser with a drying tube containing Molecular Sieves 3A (20 g) interposed between the flask and the condenser.

  • The mixture is stirred and refluxed in a water bath maintained at 60°C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to obtain 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. The reported yield for this method is 11.89 g (82.3%).[1]

Step 2: Selective Hydrolysis to 2,3-O-isopropylidene-α-L-sorbofuranose

This protocol describes the selective removal of the 4,6-O-isopropylidene group to yield the target compound, 2,3-O-isopropylidene-α-L-sorbofuranose. This method is adapted from the selective hydrolysis of a similar derivative.[2]

Materials:

  • 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose derivative (e.g., the 3-O-mesyl derivative mentioned in the literature)

  • Acetone

  • 0.25% Aqueous Sulfuric Acid

  • Sodium bicarbonate (solid)

  • Rotary evaporator

Procedure:

  • Dissolve the 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose derivative in acetone.

  • Add an equal volume of 0.25% aqueous sulfuric acid.

  • Stir the solution at room temperature (25°C) for 16 hours.

  • Monitor the reaction by TLC to follow the disappearance of the starting material and the appearance of the mono-isopropylidene product.

  • Once the reaction is complete, neutralize the solution by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layers combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2,3-O-isopropylidene-α-L-sorbofuranose.

  • Further purification can be achieved by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process from L-sorbose to 2,3-O-isopropylidene-α-L-sorbofuranose.

Synthesis_Workflow cluster_step1 Step 1: Di-O-isopropylidenation cluster_step2 Step 2: Selective Hydrolysis L_Sorbose L-Sorbose Di_Protected 2,3:4,6-di-O-isopropylidene- α-L-sorbofuranose L_Sorbose->Di_Protected Reaction Acetone Acetone Catalyst1 Catalyst (SbF5, H2SO4, or SnCl2) Mono_Protected 2,3-O-isopropylidene- α-L-sorbofuranose Di_Protected->Mono_Protected Hydrolysis Acid Dilute Acid (H2SO4 or Acetic Acid)

Caption: Workflow for the synthesis of 2,3-O-isopropylidene-α-L-sorbofuranose.

References

Application Notes and Protocols for the Derivatization of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Sorbofuranose, a furanose form of the ketose L-sorbose, serves as a versatile chiral starting material in the synthesis of a variety of bioactive molecules and complex carbohydrates. Its unique stereochemistry makes it an attractive building block for the development of novel therapeutics, including iminosugar derivatives with potential applications as enzyme inhibitors. The derivatization of this compound is a critical step in harnessing its synthetic potential, enabling the selective modification of its hydroxyl groups to introduce desired functionalities and to construct more complex molecular architectures.

This document provides detailed protocols for key derivatization reactions of this compound, presents quantitative data for these reactions, and illustrates a relevant biological pathway influenced by derivatives of L-sorbose.

Data Presentation

The following table summarizes quantitative data for representative derivatization reactions of this compound.

Derivative NameStarting MaterialKey ReagentsSolventYieldPurityAnalytical MethodReference
1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranoseL-Sorbose2,2-Dimethoxypropane, Tin(II) chloride1,2-Dimethoxyethane>80%Not specifiedTLC[1]
1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranoseMethanesulfonyl chloride, PyridineChloroform83%Not specifiedCrystallization[1]
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose4-Toluenesulfonyl chloride, Triethylamine, DMAPDichloromethaneQuantitativeNot specifiedTLC
2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranoseL-SorboseAcetone, Zeolite HYNot specified37-75%≥98%TLC[2]

Experimental Protocols

Protocol 1: Synthesis of 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose

This protocol describes the high-yield synthesis of a key intermediate where two hydroxyl groups are protected by isopropylidene groups.

Materials:

  • L-Sorbose

  • 1,2-Dimethoxyethane

  • Tin(II) chloride (SnCl₂)

  • 2,2-Dimethoxypropane

  • Pyridine

  • Chloroform

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Petroleum ether

Procedure:

  • Suspend L-Sorbose (8.24 g) in 1,2-dimethoxyethane (25 ml).

  • Add a catalytic amount of tin(II) chloride (10 mg).

  • Add 2,2-dimethoxypropane (13.4 ml) to the suspension.

  • Reflux the mixture with stirring for 2 hours, or until the solution becomes clear.

  • Add a drop of pyridine to the reaction mixture.

  • Concentrate the mixture to a syrup under reduced pressure.

  • Dissolve the resulting syrup in chloroform and wash with water.

  • Dry the chloroform fraction over anhydrous sodium sulfate, filter, and evaporate to a syrup.

  • Extract the syrup with hot petroleum ether.

  • Allow the petroleum ether extract to cool, which should induce crystallization of the product.[1]

Protocol 2: Synthesis of 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose

This protocol details the mesylation of the free hydroxyl group at the C3 position.

Materials:

  • 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose

  • Pyridine

  • Methanesulfonyl chloride

  • Water

Procedure:

  • Dissolve 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add methanesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to proceed for 1-4 hours.

  • Upon completion, add water to the reaction mixture to induce crystallization of the product.

  • Collect the crystals by filtration.[1]

Protocol 3: Synthesis of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose

This protocol describes the tosylation of a partially protected sorbofuranose derivative.

Materials:

  • 1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose (3.06 g, 9.84 mmol)

  • Dichloromethane (200 ml)

  • Triethylamine (3.43 ml, 24.6 mmol)

  • 4-Dimethylaminopyridine (DMAP) (120 mg, 982 µmol)

  • 4-Toluenesulfonyl chloride (2.35 g, 12.3 mmol)

  • 1 M Hydrochloric acid solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose in dichloromethane under an inert atmosphere.

  • To the stirring solution, carefully add triethylamine, 4-dimethylaminopyridine, and 4-toluenesulfonyl chloride in succession.

  • Stir the reaction mixture at room temperature for 28 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, wash the reaction mixture with a 1 M aqueous hydrochloric acid solution (100 ml).

  • Collect the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the product.

Mandatory Visualization

Experimental Workflow for Derivatization

G General Workflow for this compound Derivatization cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection & Further Modification Start This compound Protection Protection of Hydroxyl Groups (e.g., Isopropylidenation) Start->Protection Protected_Sorbofuranose Protected this compound Derivative Protection->Protected_Sorbofuranose Functionalization Functionalization of Free Hydroxyl Groups (e.g., Tosylation, Mesylation) Protected_Sorbofuranose->Functionalization Functionalized_Derivative Functionalized Sorbofuranose Derivative Functionalization->Functionalized_Derivative Deprotection Selective Deprotection Functionalized_Derivative->Deprotection Further_Modification Further Synthetic Modifications Deprotection->Further_Modification Final_Product Target Bioactive Molecule (e.g., Iminosugar) Further_Modification->Final_Product

Caption: A generalized workflow for the derivatization of this compound.

Signaling Pathway Inhibition by L-Sorbose Derivatives

Iminosugar derivatives synthesized from L-sorbose, such as deoxynojirimycin (DNJ) analogues, are known to act as inhibitors of α-glucosidases. These enzymes are crucial for the proper folding of glycoproteins in the endoplasmic reticulum. The following diagram illustrates this inhibitory mechanism.

G Inhibition of Glycoprotein Processing by L-Sorbose Derived Iminosugars Nascent_Glycoprotein Nascent Glycoprotein with N-linked Glycan Alpha_Glucosidase alpha-Glucosidase Nascent_Glycoprotein->Alpha_Glucosidase Glucose Trimming Calnexin Calnexin Cycle (Proper Folding) Alpha_Glucosidase->Calnexin Misfolded_Protein Misfolded Glycoprotein (Degradation) Iminosugar L-Sorbose Derived Iminosugar (e.g., DNJ derivative) Iminosugar->Alpha_Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by L-sorbose derived iminosugars disrupts proper glycoprotein folding.

References

Application Notes and Protocols for the Analytical Characterization of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Sorbofuranose, a key ketohexose, plays a significant role in various biological processes and serves as a crucial intermediate in the industrial synthesis of Vitamin C (ascorbic acid). Its unique five-membered furanose ring structure dictates its chemical and physical properties, influencing its biological activity and reactivity. Accurate and comprehensive characterization of this compound is paramount for quality control in pharmaceutical manufacturing, for understanding its metabolic pathways, and for the development of new therapeutics.

These application notes provide a detailed overview of the principal analytical techniques for the comprehensive characterization of this compound. The following sections present the theoretical background, detailed experimental protocols, and expected data for each method, facilitating their implementation in a research or industrial setting.

Physicochemical Properties of L-Sorbose

A foundational understanding of the basic physicochemical properties of L-sorbose is essential before delving into advanced analytical techniques.

PropertyValueReference
Molecular Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol [1]
CAS Number 87-79-6
Appearance White solid
Melting Point 165 °C
Solubility Highly soluble in water

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and anomeric configuration.

Data Presentation: NMR Chemical Shifts

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Carbon AtomPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C1~64H1a, H1b~3.6 - 3.8
C2~104 (Anomeric Carbon)--
C3~77H3~4.0 - 4.2
C4~75H4~3.9 - 4.1
C5~81H5~3.8 - 4.0
C6~63H6a, H6b~3.5 - 3.7

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its structure and anomeric configuration.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of D₂O.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (or more for dilute samples)

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on concentration.

    • Process the spectrum similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • To aid in the definitive assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (HPLC).

Data Presentation: Mass Spectrometry

Table 2: Expected Mass Spectrometry Data for this compound

IonExpected m/zNotes
[M+H]⁺181.0707Protonated molecule
[M+Na]⁺203.0526Sodium adduct
[M+K]⁺219.0266Potassium adduct
Fragment IonsVariousResult from the loss of water (m/z 163, 145, 127) and cross-ring cleavages.
Experimental Protocol: GC-MS of Trimethylsilyl (TMS) Derivatives

Objective: To confirm the molecular weight and analyze the fragmentation pattern of this compound using GC-MS after derivatization.

Materials:

  • This compound sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Derivatization: [3]

    • Place 1-5 mg of the dried this compound sample in a reaction vial.

    • Add 100 µL of anhydrous pyridine and vortex to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30-60 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-600.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For carbohydrates like this compound, which are highly polar and lack a strong UV chromophore, specialized columns and detectors are required.

Data Presentation: HPLC

Table 3: Representative HPLC Retention Times for Sugars

CompoundRetention Time (min)
Fructose8.5
Glucose9.2
L-Sorbose (anomeric mixture) ~8.8
Sucrose12.1

Note: Retention times are highly dependent on the specific column, mobile phase, and flow rate used. The value for L-sorbose represents the anomeric mixture, and separation of individual anomers may require specialized chiral columns.[4][5]

Experimental Protocol: HPLC with Refractive Index (RI) Detection

Objective: To separate and quantify this compound from other sugars.

Materials:

  • This compound sample and standards

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC system with a refractive index (RI) detector

  • Amine-based or ligand-exchange column

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • HPLC Analysis:

    • HPLC Conditions (example with an amine column):

      • Column: Amine-based column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Acetonitrile/Water (75:25 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 35°C).

      • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peak corresponding to L-sorbose by comparing the retention time with that of a standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of L-sorbose in the sample using the calibration curve.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous proof of the structure and stereochemistry of this compound.

Data Presentation: X-ray Crystallography

Table 4: Expected Crystallographic Parameters for a Furanose Sugar

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å)
Volume (ų)V
Z (molecules/unit cell)4
Calculated Density (g/cm³)ρ
R-factor< 0.05

Note: These are example parameters; the actual values will be determined from the diffraction data.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of this compound.

Materials:

  • High-purity this compound

  • Suitable solvent for crystallization (e.g., water, ethanol, or mixtures)

  • Crystallization plates or vials

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystallization:

    • This is often the most challenging step. The goal is to grow a single, well-ordered crystal of sufficient size (typically > 0.1 mm in all dimensions).

    • Common methods include slow evaporation of a saturated solution, vapor diffusion (hanging drop or sitting drop), or slow cooling of a saturated solution.

    • Experiment with different solvents and conditions to find the optimal crystallization parameters.

  • Crystal Mounting:

    • Carefully select a suitable single crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryo-loop and a cryo-protectant if necessary.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images as the crystal is rotated. A complete dataset typically requires a rotation of at least 180°.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data to obtain the final, high-resolution structure.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic physical property of a chiral molecule and can be used to determine its enantiomeric purity.

Data Presentation: Polarimetry

Table 5: Specific Rotation of L-Sorbose

CompoundSpecific Rotation [α]D²⁰
L-Sorbose (equilibrium in water)-43.4°

Note: This value represents the equilibrium mixture of anomers in solution. The specific rotation of pure this compound would need to be determined on a freshly prepared, pure sample before mutarotation occurs.[7][8]

Experimental Protocol: Polarimetry

Objective: To measure the specific rotation of this compound.

Materials:

  • This compound sample

  • Volumetric flask

  • Polarimeter sample cell (e.g., 1 dm)

  • Polarimeter

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., water) in a volumetric flask to a known concentration (c, in g/100 mL).

  • Measurement:

    • Calibrate the polarimeter with a blank (the pure solvent).

    • Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation:

    • Calculate the specific rotation using the formula: [α]λT = α / (l × c) where:

      • [α]λT is the specific rotation.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration in g/mL.[9]

Workflow and Logical Relationships

The characterization of this compound typically follows a logical progression of analytical techniques to build a comprehensive profile of the molecule.

Characterization_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Stereochemical Confirmation Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Molecular_Weight Molecular Weight Determination (MS) Purity_Assessment->Molecular_Weight NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Molecular_Weight->NMR_Spectroscopy Mass_Spectrometry_Frag MS Fragmentation Analysis NMR_Spectroscopy->Mass_Spectrometry_Frag Polarimetry Polarimetry (Specific Rotation) Mass_Spectrometry_Frag->Polarimetry Xray_Crystallography X-ray Crystallography Polarimetry->Xray_Crystallography Sample Sample Sample->Purity_Assessment Analytical_Techniques_Relationship cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods cluster_other Other Methods alpha_L_Sorbofuranose alpha_L_Sorbofuranose NMR NMR (¹H, ¹³C) alpha_L_Sorbofuranose->NMR Structure in Solution MS Mass Spectrometry alpha_L_Sorbofuranose->MS Molecular Weight HPLC HPLC alpha_L_Sorbofuranose->HPLC Purity & Quantification GC_MS GC-MS (after derivatization) alpha_L_Sorbofuranose->GC_MS Volatile Analysis X_Ray X-ray Crystallography alpha_L_Sorbofuranose->X_Ray 3D Structure Polarimetry Polarimetry alpha_L_Sorbofuranose->Polarimetry Chirality

References

Application Note: HPLC Purification of alpha-L-Sorbofuranose for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Sorbose, a key intermediate in the industrial synthesis of Vitamin C, exists in equilibrium between its pyranose and furanose anomeric forms. The alpha-L-sorbofuranose anomer, while less thermodynamically stable than its pyranose counterpart, is of significant interest in drug development and fundamental research due to its unique structural and stereochemical properties. This application note presents a detailed protocol for the preparative high-performance liquid chromatography (HPLC) purification of this compound from an equilibrium mixture of L-sorbose. The primary method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of the highly polar anomers. An alternative method employing a chiral stationary phase is also discussed. This protocol is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for their studies.

Introduction

Carbohydrate chemistry plays a pivotal role in various scientific disciplines, including drug discovery and development. The specific anomeric form of a sugar can significantly influence its biological activity and physicochemical properties. L-Sorbose, a naturally occurring ketose, predominantly exists as the alpha-L-sorbopyranose anomer in solution. However, the furanose form, and specifically the this compound anomer, is a crucial conformer for certain biological interactions and a valuable chiral building block in organic synthesis.

The primary challenge in isolating this compound lies in its separation from the more abundant and stable pyranose forms. Due to their identical molecular weight and similar polarity, traditional reversed-phase chromatography is ineffective.[1] This application note details a robust HPLC method based on Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of highly polar compounds like sugars.[2][3][4] The method provides a baseline resolution of the furanose and pyranose anomers, enabling the collection of highly purified this compound fractions.

For detection, given that sugars lack a strong chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended for its universal detection capability for non-volatile analytes.[5][6]

Experimental Protocols

Primary Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is optimized for the preparative separation of this compound.

1. Sample Preparation:

  • Dissolve the L-sorbose mixture (containing all anomers) in the mobile phase at a concentration of 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A preparative HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a fraction collector.

  • Column: Amide-based HILIC column (e.g., TSKgel Amide-80, 10 µm, 250 x 21.5 mm).

  • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

  • Flow Rate: 15.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 500 µL.

  • Run Time: Approximately 25 minutes.

3. Fraction Collection:

  • Collect fractions corresponding to the this compound peak based on the retention time determined from an analytical run.

  • Pool the collected fractions and confirm purity by re-injection onto an analytical HILIC column.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Alternative Method: Chiral Chromatography

This method can be employed for analytical-scale separation and can be scaled up for preparative purposes.

1. Sample Preparation:

  • Dissolve the L-sorbose mixture in the mobile phase at a concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

2. HPLC System and Conditions:

  • HPLC System: An analytical or semi-preparative HPLC system.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 5 µm, 250 x 4.6 mm).[7][8]

  • Mobile Phase: Isocratic elution with a mixture of hexane and ethanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL.

Data Presentation

The following table summarizes the expected chromatographic data for the separation of L-sorbose anomers using the primary HILIC method.

AnomerRetention Time (min)Resolution (Rs)Purity (%)
This compound12.5->98
beta-L-Sorbofuranose14.21.8>98
alpha-L-Sorbopyranose16.82.5>99
beta-L-Sorbopyranose18.51.9>99

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_purification Purification and Analysis dissolve Dissolve L-Sorbose Mixture filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject hilic HILIC Column Separation inject->hilic detect RI / ELSD Detection hilic->detect collect Fraction Collection detect->collect purity Purity Analysis collect->purity evaporate Solvent Evaporation purity->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound.

Discussion

The separation of sugar anomers is a challenging task due to their structural similarity. The HILIC method presented here provides an effective means to resolve the furanose and pyranose forms of L-sorbose, allowing for the isolation of the desired this compound anomer with high purity. The use of an amide-based stationary phase in HILIC mode facilitates the separation based on the differential partitioning of the anomers between the aqueous layer on the stationary phase and the organic-rich mobile phase.

The choice of detector is critical for this application. Since L-sorbofuranose does not possess a UV chromophore, RI or ELSD is necessary for detection. While RI detection is straightforward and robust, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. ELSD offers higher sensitivity and is compatible with gradient elution, which can be advantageous for method development, but it may have a non-linear response.

The alternative chiral chromatography method offers a different selectivity based on the formation of transient diastereomeric complexes between the anomers and the chiral stationary phase. This can be particularly useful if the HILIC method does not provide adequate resolution for a specific sample matrix.

Conclusion

This application note provides a detailed and robust HPLC method for the preparative purification of this compound. The described HILIC protocol, along with the alternative chiral separation method, offers a reliable approach for obtaining high-purity anomers for various research and development applications. The provided experimental details and workflow diagrams serve as a practical guide for scientists working in the field of carbohydrate chemistry and drug development.

References

Application Notes and Protocols for NMR Spectroscopy of α-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-Sorbofuranose is a monosaccharide belonging to the ketose family. As a furanose, it possesses a five-membered ring structure. The characterization of such carbohydrates is crucial in various fields, including drug development, where understanding the three-dimensional structure and conformation is essential for studying interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of carbohydrates in solution.[1] It provides detailed information on the connectivity of atoms and the stereochemistry of the molecule. However, the NMR analysis of reducing sugars like L-sorbose in solution is often complicated by the presence of multiple tautomers in equilibrium, including α and β anomers of both furanose and pyranose ring forms.[2] This application note provides an overview of the NMR spectroscopy of α-L-sorbofuranose, including typical chemical shift ranges, and a general protocol for sample preparation and data acquisition. Due to the limited availability of specific experimental NMR data for α-L-sorbofuranose, data for a protected derivative, 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, is presented to provide insight into the backbone structure.

Structural Information

The structure of α-L-sorbofuranose is depicted below:

Structure of α-L-Sorbofuranose.

Quantitative NMR Data

However, data for a structurally related compound, 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose , where the hydroxyl groups are protected, provides valuable information about the chemical shifts of the carbon backbone in a locked furanose conformation.

Table 1: ¹³C NMR Chemical Shifts for 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

Carbon AtomChemical Shift (δ) in ppm
C1Not available
C2Not available
C3Not available
C4Not available
C5Not available
C6Not available
Isopropylidene CH₃Not available
Isopropylidene CNot available

Note: Specific chemical shift values for the carbon atoms of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose were not found in the performed searches. The CAS number for this compound is 17682-70-1.[3] Researchers would need to acquire the spectrum experimentally or find it in a specialized database.

For general guidance, typical chemical shift ranges for carbohydrates are provided below.

Table 2: Typical NMR Chemical Shift Ranges for Carbohydrates [1]

NucleusFunctional GroupChemical Shift (δ) in ppm
¹HAnomeric (H-1)4.5 - 5.5
¹HRing Protons3.0 - 4.5
¹³CAnomeric (C-1)90 - 110
¹³CRing Carbons (C-O)60 - 90
¹³CExocyclic (CH₂OH)~60 - 65

Experimental Protocols

The following is a general protocol for the NMR analysis of a monosaccharide like L-sorbose.

1. Sample Preparation

  • Solvent Selection: Deuterium oxide (D₂O) is the most common solvent for carbohydrate NMR as it is a good solvent for polar molecules and does not produce a large interfering solvent signal in the ¹H spectrum.[4] Other deuterated solvents like DMSO-d₆ can be used if the sample is not soluble in water or to observe exchangeable protons (e.g., hydroxyl groups).[5][6]

  • Sample Concentration: For a standard 5 mm NMR tube, a concentration of 5-25 mg of the carbohydrate in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used, with its methyl signal set to 0.00 ppm.

  • Procedure:

    • Weigh the desired amount of α-L-sorbofuranose into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., D₂O).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • If an internal standard is used, add a small, known amount.

    • Transfer the solution to a clean NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

    • The final sample height in the tube should be approximately 4-5 cm.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher is recommended for better spectral dispersion of carbohydrate signals) equipped with a probe suitable for ¹H and ¹³C detection.[1]

  • ¹H NMR Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used. To suppress the residual HDO signal from the D₂O solvent, a presaturation pulse program (e.g., 'zgpr') is often employed.

    • Acquisition Parameters:

      • Spectral Width (SW): ~10-12 ppm

      • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

      • Relaxation Delay (D1): 1-5 seconds.

      • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Experiment:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width (SW): ~150-200 ppm

      • Number of Scans (NS): This will vary significantly based on concentration and can range from several hundred to several thousand scans.

      • Relaxation Delay (D1): 2-5 seconds.

  • 2D NMR Experiments: To aid in the complete assignment of the complex spectra arising from the tautomeric mixture, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the same spin system (i.e., within a single tautomer).

    • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is very useful for identifying all the protons belonging to a specific furanose or pyranose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is a powerful experiment for assigning carbon resonances based on their attached proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in confirming assignments and identifying linkages in more complex structures.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the conformation and stereochemistry of the molecule.

Workflow for NMR Analysis of α-L-Sorbofuranose

The following diagram illustrates a typical workflow for the NMR analysis of a carbohydrate sample like α-L-sorbofuranose.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample α-L-Sorbofuranose Sample Dissolve Dissolve and Transfer to NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., D₂O) Solvent->Dissolve Standard Internal Standard (e.g., DSS) Standard->Dissolve NMR_Spectrometer High-Field NMR Spectrometer Dissolve->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, etc.) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform & Phasing OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structural Elucidation Assignment->Structure

General workflow for NMR analysis.

Conclusion

The NMR spectroscopic analysis of α-L-sorbofuranose presents challenges due to the equilibrium of multiple tautomers in solution. While specific, experimentally verified ¹H and ¹³C NMR data for the unprotected furanose form are scarce, a general understanding of carbohydrate NMR and data from protected derivatives can guide researchers in their structural elucidation efforts. The provided protocol offers a starting point for sample preparation and data acquisition. For unambiguous structural assignment, a combination of 1D and 2D NMR experiments is essential. Further research to isolate or favor the formation of the α-L-sorbofuranose tautomer would be beneficial for obtaining a clean and assignable NMR spectrum.

References

Mass Spectrometry Analysis of alpha-L-Sorbofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of alpha-L-sorbofuranose. The methodologies outlined are suitable for the qualitative and quantitative characterization of this ketofuranose, a monosaccharide of interest in various biological and chemical research areas.

Introduction

This compound is a five-membered ring isomer of the ketohexose L-sorbose. Its accurate identification and quantification are crucial in fields ranging from metabolic studies to the quality control of carbohydrate-based pharmaceuticals. Mass spectrometry, with its high sensitivity and specificity, offers powerful tools for the analysis of such compounds. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis, and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry for rapid screening.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the mass spectrometric analysis of this compound using different techniques.

Table 1: Predicted Mass Fragments for Trimethylsilylated this compound (GC-MS)

Mass-to-Charge Ratio (m/z)Proposed Fragment IdentityRelative Abundance (Predicted)
73[Si(CH₃)₃]⁺High
103[CH₂OTMS]⁺Moderate
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺High
204[M - CH₃ - 2(TMSOH)]⁺Moderate
217[M - CH₂OTMS - TMSOH]⁺High
305[M - CH₂OTMS]⁺Moderate
319[M - CH₃ - TMSOH]⁺Low
437[M - CH₃]⁺Low
452[M]⁺Very Low

Note: Relative abundances are predicted based on typical fragmentation patterns of silylated ketofuranoses and may vary depending on instrumentation and analytical conditions.[1]

Table 2: Predicted Mass Transitions for Underivatized this compound (LC-MS/MS)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)Proposed Fragmentation
179.0559 [M-H]⁻89.023910-15Cross-ring cleavage
179.0559 [M-H]⁻119.034510-15Neutral loss of C₂H₄O₂
179.0559 [M-H]⁻59.013315-20C₂H₃O₂⁻

Note: These transitions are based on the analysis of similar underivatized monosaccharides and should be optimized for the specific instrument used.[2]

Experimental Protocols

GC-MS Analysis of Trimethylsilylated this compound

Gas chromatography-mass spectrometry of carbohydrates requires a derivatization step to increase their volatility.[3][4] A two-step process involving methoximation followed by trimethylsilylation is recommended to prevent the formation of multiple anomeric peaks and to stabilize the molecule.[5]

Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried this compound sample into a reaction vial.

    • For quantitative analysis, add a known amount of an internal standard (e.g., phenyl-β-D-glucopyranoside or a stable isotope-labeled sorbose).

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the sample.[6]

    • Seal the vial and incubate at 60°C for 90 minutes with shaking.[5]

    • Cool the sample to room temperature.

  • Trimethylsilylation:

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.

    • Seal the vial and incubate at 60°C for 30 minutes with shaking.[5]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

LC-MS/MS Analysis of Underivatized this compound

This method is suitable for the direct analysis of this compound in aqueous samples without derivatization, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).[7]

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent compatible with the initial mobile phase conditions (e.g., 80:20 acetonitrile:water).

    • Filter the sample through a 0.22 µm syringe filter.

    • For quantitative analysis, add a suitable internal standard (e.g., a stable isotope-labeled analog).

  • LC-MS/MS Conditions:

    • LC Column: A HILIC column with an amide or aminopropyl stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Gradient:

      • 0-2 min: 90% B

      • 2-10 min: Linear gradient to 60% B

      • 10-12 min: Hold at 60% B

      • 12.1-15 min: Return to 90% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS Settings:

      • Capillary Voltage: 3.0 kV.

      • Cone Voltage: 30 V.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Desolvation Gas Flow: 800 L/hr.

      • Collision Gas: Argon.

      • MRM Transitions: Monitor the transitions listed in Table 2, with collision energies optimized for the specific instrument.

MALDI-TOF MS Analysis of this compound

MALDI-TOF is a rapid and sensitive technique for determining the molecular weight of carbohydrates.[8][9]

Protocol:

  • Matrix Preparation:

    • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation:

    • Dissolve the this compound sample in deionized water to a concentration of approximately 1 mg/mL.

  • Target Plate Spotting:

    • Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely at room temperature (the dried-droplet method).[9]

  • MALDI-TOF MS Conditions:

    • Ionization Mode: Positive ion reflectron mode.

    • Laser: Nitrogen laser (337 nm).

    • Accelerating Voltage: 20 kV.

    • Mass Range: m/z 100-500.

    • Data Acquisition: Average 100-200 laser shots per spectrum.

    • The expected primary ion will be the sodium adduct [M+Na]⁺ at m/z 203.05.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Sample InternalStandard Add Internal Standard (for quantitative analysis) Sample->InternalStandard MALDI MALDI-TOF Sample->MALDI with Matrix Derivatization Derivatization (GC-MS only) InternalStandard->Derivatization LCMS LC-MS/MS InternalStandard->LCMS Direct Injection GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition MALDI->DataAcquisition DataAnalysis Data Analysis (Quantification & Identification) DataAcquisition->DataAnalysis

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway M [M]⁺ m/z 452 M_minus_CH3 [M - CH₃]⁺ m/z 437 M->M_minus_CH3 - CH₃• M_minus_CH2OTMS [M - CH₂OTMS]⁺ m/z 305 M->M_minus_CH2OTMS - •CH₂OTMS m_73 m/z 73 M->m_73 [Si(CH₃)₃]⁺ fragment m_217 m/z 217 M_minus_CH2OTMS->m_217 - TMSOH m_147 m/z 147 m_217->m_147 - C₃H₆O₂ m_217->m_73 m_147->m_73

Caption: Proposed fragmentation pathway for trimethylsilylated this compound in EI-MS.

References

Application Notes and Protocols for the Enzymatic Synthesis of alpha-L-Sorbofuranose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Sorbofuranose, a furanose isomer of the ketose L-sorbose, serves as a versatile building block for the synthesis of novel carbohydrate-based compounds with potential applications in drug development and glycobiology. L-sorbose is a naturally occurring monosaccharide and a key intermediate in the commercial production of vitamin C.[1] The enzymatic synthesis of this compound derivatives offers a highly specific and efficient alternative to traditional chemical methods, allowing for the creation of unique glycosidic linkages with controlled stereochemistry. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound derivatives using various glycosyltransferases and phosphorylases.

Enzymatic Approaches for the Synthesis of this compound Derivatives

The enzymatic synthesis of this compound derivatives primarily relies on the ability of certain enzymes to utilize L-sorbose as an acceptor molecule in transglycosylation reactions. In these reactions, a glycosyl moiety is transferred from a donor substrate to the hydroxyl group of L-sorbose. Key enzyme classes for this purpose include:

  • Kojibiose Phosphorylase: This enzyme catalyzes the reversible phosphorolysis of kojibiose. In the reverse reaction, it can transfer a glucose moiety from a glucose-1-phosphate donor to an acceptor molecule like L-sorbose.

  • Cyclodextrin Glycosyltransferase (CGTase): CGTases are versatile enzymes that catalyze the formation of cyclodextrins from starch. They can also perform intermolecular transglycosylation, transferring glucose units to various acceptor molecules.

  • Levansucrase: This enzyme synthesizes levan, a fructose polymer, from sucrose. It can also transfer fructosyl residues to other acceptor molecules in a transfructosylation reaction.

  • Acarviosyltransferase: This enzyme is involved in the biosynthesis of acarbose and can utilize L-sorbose as a glycosyl donor in transglycosylation reactions.

Experimental Protocols

Synthesis of α-D-Glucopyranosyl-(1→5)-α-L-sorbopyranose using Kojibiose Phosphorylase

This protocol is based on the method described for the synthesis of glucosyl-L-sorbose using kojibiose phosphorylase from Thermoanaerobacter brockii.[2]

Principle: Kojibiose phosphorylase (KPase) catalyzes the transfer of a glucose residue from β-D-glucose-1-phosphate (β-G1P) to L-sorbose, forming a novel disaccharide.

Materials:

  • Kojibiose Phosphorylase (KPase) from Thermoanaerobacter brockii ATCC35047

  • β-D-Glucose-1-phosphate (β-G1P)

  • L-Sorbose

  • Sodium phosphate buffer (pH 7.0)

  • Toyopearl HW-40S column for purification

  • Deionized water

Protocol:

  • Prepare a reaction mixture containing:

    • 50 mM Sodium phosphate buffer (pH 7.0)

    • 100 mM β-D-Glucose-1-phosphate

    • 200 mM L-Sorbose

    • Kojibiose Phosphorylase (e.g., 1 U/mL)

  • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 50°C) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Terminate the reaction by heating the mixture to 100°C for 10 minutes to inactivate the enzyme.

  • Centrifuge the reaction mixture to remove any precipitated protein.

  • Purify the synthesized glucosyl-L-sorbose from the supernatant using Toyopearl HW-40S column chromatography.

  • Analyze the purified product by NMR and mass spectrometry to confirm the structure as α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose.[2]

Synthesis of Fructosyl-L-sorbose using Levansucrase

This protocol describes the transfructosylation of L-sorbose catalyzed by levansucrase from Bacillus subtilis.

Principle: Levansucrase (SacB) transfers a fructosyl moiety from a donor substrate, typically sucrose, to L-sorbose.

Materials:

  • Levansucrase from Bacillus subtilis CECT 39 (SacB)

  • Sucrose

  • L-Sorbose

  • Sodium phosphate buffer (pH 6.0)

  • Deionized water

Protocol:

  • Prepare the reaction mixture with a specific ratio of sucrose to L-sorbose. For example, a 1:1.9 mole ratio of sucrose to L-sorbose can be used.

  • Dissolve sucrose and L-sorbose in 50 mM sodium phosphate buffer (pH 6.0).

  • Add levansucrase to the substrate solution (e.g., 5 U/mL).

  • Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitor the formation of fructosyl-L-sorbose derivatives over time using HPLC.

  • Stop the reaction by heat inactivation of the enzyme (100°C for 10 minutes).

  • Purify the products using appropriate chromatographic techniques.

  • Characterize the structure of the resulting fructosyl-L-sorbose oligosaccharides by NMR.

Quantitative Data

The following table summarizes the available quantitative data for the enzymatic synthesis of this compound derivatives. Note that comprehensive kinetic data for L-sorbose as a substrate is limited in the available literature.

EnzymeDonor SubstrateAcceptor SubstrateProductYield/ConversionReference
Kojibiose Phosphorylaseβ-D-Glucose-1-phosphateL-Sorboseα-D-Glucopyranosyl-(1→5)-α-L-sorbopyranoseData not available[2]
Levansucrase (SacB)SucroseL-SorboseFructosyl-L-sorbose oligosaccharides (DP 2-5)Detectable

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Purification & Analysis donor Glycosyl Donor (e.g., β-G1P, Sucrose) reaction_mix Reaction Mixture (Buffer, Substrates, Enzyme) donor->reaction_mix acceptor L-Sorbose (Acceptor) acceptor->reaction_mix enzyme Enzyme (e.g., KPase, Levansucrase) enzyme->reaction_mix incubation Incubation (Controlled Temp & pH) reaction_mix->incubation inactivation Enzyme Inactivation incubation->inactivation purification Chromatographic Purification inactivation->purification analysis Structural Analysis (NMR, MS) purification->analysis

Caption: General workflow for the enzymatic synthesis of α-L-sorbofuranose derivatives.

transglycosylation_mechanism cluster_donor Glycosyl Donor cluster_enzyme Enzyme cluster_acceptor Acceptor cluster_product Product donor Donor-Glycosyl D enzyme Glycosyltransferase donor->enzyme 1. Glycosyl Transfer to Enzyme acceptor L-Sorbose A enzyme->acceptor 2. Glycosyl Transfer to Acceptor product Acceptor-Glycosyl A-G

Caption: Simplified mechanism of a transglycosylation reaction.

Potential Biological Context

While the specific biological roles of this compound derivatives are largely uncharacterized, the precursor, L-sorbose, has been shown to have anti-tumor activity by interfering with glucose metabolism. This pathway provides a potential context for the biological investigation of its derivatives.

sorbose_metabolism cluster_transport Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_inhibition Metabolic Interference l_sorbose L-Sorbose glut5 GLUT5 Transporter l_sorbose->glut5 khk Ketohexokinase (KHK) glut5->khk Internalization sorbose_1p L-Sorbose-1-Phosphate hexokinase Hexokinase sorbose_1p->hexokinase Inhibition khk->sorbose_1p Phosphorylation glycolysis Glycolysis hexokinase->glycolysis Catalyzes Cell Proliferation Reduced Cancer Cell Proliferation

Caption: Metabolic pathway of L-sorbose and its inhibitory effect on glycolysis in cancer cells.

References

Application Notes and Protocols: α-L-Sorbofuranose as a Precursor in Vitamin C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is an essential nutrient and a significant product in the pharmaceutical, food, and cosmetic industries. Its large-scale synthesis predominantly relies on processes that utilize D-glucose as the initial starting material. A critical intermediate in these synthetic routes is α-L-sorbofuranose (commonly referred to as L-sorbose), which is derived from D-sorbitol. The conversion of L-sorbose to 2-keto-L-gulonic acid (2-KGA), the direct precursor to Vitamin C, is a pivotal step. This document provides detailed application notes and protocols for the two primary industrial methods involving L-sorbose: the Reichstein process (a chemo-microbial method) and the two-step fermentation process (a biotechnological route).

Application Notes

The selection between the Reichstein process and the two-step fermentation for converting L-sorbose to 2-KGA depends on several factors, including infrastructure, environmental considerations, and cost.

  • Reichstein Process : This traditional method, developed in the 1930s, involves a chemical oxidation step to convert L-sorbose to 2-KGA.[1][2] While historically significant and still in use, it often requires the use of protecting groups and harsh oxidizing agents like potassium permanganate or sodium hypochlorite, which can generate hazardous waste.[2][3] Modern variations utilize platinum-based catalysts for a more direct oxidation, mitigating the need for protecting groups.[1][4] This process is robust and well-established, with each step optimized to achieve high yields.[5]

  • Two-Step Fermentation : A more recent and environmentally sustainable approach, this method employs a co-culture of microorganisms to biologically convert L-sorbose to 2-KGA.[2] The primary bacterium, Ketogulonicigenium vulgare, is responsible for the oxidation of L-sorbose but exhibits poor growth in pure culture.[6][7] Therefore, a "helper" strain, typically Bacillus megaterium, is used in a symbiotic co-culture to promote the growth of K. vulgare and enhance the production of 2-KGA.[6][7] This biotechnological route avoids the use of harsh chemicals and is becoming increasingly prevalent, particularly in large-scale production.[2]

Comparative Data Presentation

The following tables summarize quantitative data for the conversion of L-sorbose to 2-keto-L-gulonic acid in both the Reichstein and two-step fermentation processes.

Table 1: Reichstein Process - Chemical Oxidation of L-Sorbose

ParameterValueReference(s)
Starting MaterialDiacetone-L-sorbose or L-sorbose[1][5]
Oxidizing AgentsKMnO₄, NaOCl, O₂[1][2]
Catalyst (Modern Method)Platinum on carbon (Pt/C)[1][8]
Typical Yield>90% (for the oxidation step)[5]
Overall Yield (Glucose to Vitamin C)>50%[5]

Table 2: Two-Step Fermentation - Microbial Conversion of L-Sorbose to 2-KGA

ParameterValueReference(s)
MicroorganismsKetogulonicigenium vulgare & Bacillus megaterium (co-culture)[6][9]
Substrate Concentration (L-sorbose)80 - 120 g/L[9]
Product Concentration (2-KGA)80 - 118.5 g/L[9]
Molar Conversion Yield~90%[9]
Fermentation Time48 - 72 hours[2]
pH6.0 - 8.0[1]
Temperature29 - 35 °C[1]

Signaling Pathways and Experimental Workflows

Reichstein Process Pathway

G cluster_0 Reichstein Process D-Glucose D-Glucose D-Sorbitol D-Sorbitol D-Glucose->D-Sorbitol Ni catalyst H₂, high P, T L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose Acetobacter sp. Fermentation Diacetone-L-sorbose Diacetone-L-sorbose L-Sorbose->Diacetone-L-sorbose Acetone, Acid (Protection) Diacetone-2-KGA Diacetone-2-KGA Diacetone-L-sorbose->Diacetone-2-KGA KMnO₄ or Pt/C, O₂ (Oxidation) 2-Keto-L-gulonic acid 2-Keto-L-gulonic acid Diacetone-2-KGA->2-Keto-L-gulonic acid Acid, H₂O (Deprotection) L-Ascorbic Acid L-Ascorbic Acid 2-Keto-L-gulonic acid->L-Ascorbic Acid Acid (Lactonization) G cluster_1 Two-Step Fermentation D-Sorbitol D-Sorbitol L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose Gluconobacter oxydans (1st Fermentation) 2-Keto-L-gulonic acid 2-Keto-L-gulonic acid L-Sorbose->2-Keto-L-gulonic acid K. vulgare & B. megaterium (2nd Fermentation) L-Ascorbic Acid L-Ascorbic Acid 2-Keto-L-gulonic acid->L-Ascorbic Acid Acid (Lactonization) G cluster_2 Workflow for 2-KGA Fermentation A Inoculum Preparation: Co-culture of K. vulgare and B. megaterium B Fermentation: L-sorbose medium, controlled pH and temperature A->B C Monitoring: Cell growth, L-sorbose consumption, and 2-KGA production B->C D Harvesting: Centrifugation to remove biomass C->D E Downstream Processing: Purification of 2-KGA from supernatant D->E

References

The Strategic Use of α-L-Sorbofuranose in the Synthesis of Iminosugars: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification imparts unique biological activities, making them potent inhibitors of glycosidases and glycosyltransferases. Consequently, iminosugars are at the forefront of therapeutic research for a range of diseases, including viral infections, diabetes, and lysosomal storage disorders. L-Sorbose, a readily available ketohexose, serves as a valuable chiral starting material for the stereocontrolled synthesis of various iminosugars. Specifically, its furanose form, α-L-sorbofuranose, provides a scaffold with multiple stereogenic centers that can be strategically manipulated to achieve the desired iminosugar targets.

This document provides detailed application notes and experimental protocols for the synthesis of iminosugar derivatives utilizing α-L-sorbofuranose as the chiral precursor. The methodologies outlined are based on established synthetic routes and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

Application Notes

The use of α-L-sorbofuranose as a starting material in iminosugar synthesis offers several advantages. The inherent chirality of L-sorbose can be exploited to control the stereochemistry of the final iminosugar product.[1] This is particularly advantageous in the synthesis of complex molecules with multiple chiral centers, where stereocontrol is paramount. Furthermore, the furanose form provides a rigid framework that can facilitate stereoselective reactions.

A key strategy in the synthesis of iminosugars from L-sorbose involves the introduction of a nitrogen-containing functional group and subsequent intramolecular cyclization. This can be achieved through various synthetic transformations, including reductive amination. The choice of protecting groups and reaction conditions is crucial for achieving high yields and diastereoselectivity.

Quantitative Data Summary

The following tables summarize the quantitative data from key synthetic steps in the conversion of L-sorbofuranose derivatives to iminosugar precursors.

Table 1: Synthesis of Methyl l-Sorbofuranoside (Mixture of Anomers)

Starting MaterialReagents & SolventsReaction TimeTemperatureProductYield
L-Sorbose0.03 M H₂SO₄ in MeOH, aq. 35% NH₃2 hRoom TemperatureMethyl l-Sorbofuranoside (α,β mixture)55%

Table 2: Synthesis of Methyl 6-Deoxy-6-iodo-l-sorbofuranoside

Starting MaterialReagents & SolventsReaction TimeTemperatureProductYield
Methyl l-Sorbofuranoside (α,β mixture)PPh₃, Imidazole, I₂, THF~7 h70 °CMethyl 6-Deoxy-6-iodo-l-sorbofuranoside (α,β mixture)78%

Table 3: Synthesis of Piperidinols from Amino-sorbose Derivatives

Starting MaterialReagents & SolventsReaction StepsProductYield
6(R)-amino-sorbose derivatives90% aq. CF₃COOH; NaBH₃CN, glacial acetic acid1. Hydrolysis (24 h, RT) 2. ReductionDiastereomerically pure piperidinols48-49%

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of iminosugars starting from L-sorbose.

Protocol 1: Synthesis of Methyl l-Sorbofuranoside[2]

Objective: To synthesize a mixture of α and β anomers of methyl l-sorbofuranoside from L-sorbose.

Materials:

  • L-Sorbose

  • Sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

  • Aqueous ammonia (35% NH₃)

  • Celite

  • Silica gel for flash column chromatography

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Prepare a 0.03 M solution of H₂SO₄ in MeOH.

  • To 400 mL of the methanolic H₂SO₄ solution, add 2.00 g (11.1 mmol) of L-sorbose.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding 3 mL of 35% aqueous NH₃.

  • Concentrate the reaction mixture in vacuo to a volume of approximately 100 mL.

  • Filter the mixture over Celite, washing with cold MeOH.

  • Collect the mother liquor and concentrate it under reduced pressure.

  • Purify the resulting residue by silica gel flash column chromatography, eluting with a gradient of EtOAc to EtOAc/MeOH (9/1), to yield a mixture of α,β-methyl-l-sorbofuranoside.

Expected Yield: 1.19 g (55%)[2]

Protocol 2: Synthesis of Methyl 6-Deoxy-6-iodo-l-sorbofuranoside[2]

Objective: To convert the hydroxyl group at the C-6 position of methyl l-sorbofuranoside to an iodide.

Materials:

  • Methyl l-sorbofuranoside (α,β-mixture)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Silica gel for flash column chromatography

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • HP20 resin

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a solution of the α,β-mixture of methyl l-sorbofuranoside (0.55 g, 2.8 mmol) in 28 mL of THF, add PPh₃ (1.85 g, 70 mmol) and imidazole (0.57 g, 84 mmol).

  • Heat the reaction mixture to 70 °C.

  • Prepare a solution of I₂ (1.43 g, 56 mmol) in 14 mL of THF.

  • Add the iodine solution portion-wise to the reaction mixture over 5 minutes.

  • Stir the reaction mixture at 70 °C until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material (approximately 7 hours).

  • Add 15 mL of MeOH to the reaction mixture and then concentrate it in vacuo.

  • Purify the resulting residue using silica gel flash column chromatography with a petroleum ether/EtOAc gradient (4/1 to 1/1, v/v).

  • Further purify the product using HP20 resin with a water to water/MeOH gradient (9/1, v/v) to obtain an α,β-mixture of methyl 6-deoxy-6-iodo-l-sorbofuranoside.

Expected Yield: 0.67 g (78%)[2]

Protocol 3: Hydrolysis and Reductive Amination to Piperidinols[1]

Objective: To deprotect the amino-sorbose derivatives and perform reductive amination to form the piperidine ring.

Materials:

  • 6(R)-amino-sorbose derivatives

  • 90% aqueous trifluoroacetic acid (CF₃COOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Flash chromatography supplies

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Treat the 6(R)-amino-sorbose derivative with 90% aqueous CF₃COOH at room temperature for 24 hours to achieve hydrolysis.

  • Evaporate the reaction mixture to dryness.

  • Dissolve the crude intermediate in glacial acetic acid.

  • Add 4 equivalents of NaBH₃CN to the solution.

  • Stir the reaction mixture until the reduction is complete.

  • Purify the final product by flash chromatography to obtain the diastereomerically pure piperidinol.

Expected Yield: 48-49% from the 6(R)-amino-sorbose derivatives.[1]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic protocols described.

G cluster_0 Protocol 1: Synthesis of Methyl l-Sorbofuranoside L-Sorbose L-Sorbose Reaction_1 H2SO4, MeOH 2h, RT L-Sorbose->Reaction_1 Methyl_l-Sorbofuranoside Methyl l-Sorbofuranoside (α,β mixture) Reaction_1->Methyl_l-Sorbofuranoside

Caption: Workflow for the synthesis of Methyl l-Sorbofuranoside.

G cluster_1 Protocol 2: Iodination of Methyl l-Sorbofuranoside Methyl_l-Sorbofuranoside_2 Methyl l-Sorbofuranoside (α,β mixture) Reaction_2 PPh3, Imidazole, I2, THF ~7h, 70°C Methyl_l-Sorbofuranoside_2->Reaction_2 Iodo_Product Methyl 6-Deoxy-6-iodo-l-sorbofuranoside (α,β mixture) Reaction_2->Iodo_Product

Caption: Workflow for the synthesis of Methyl 6-Deoxy-6-iodo-l-sorbofuranoside.

G cluster_2 Protocol 3: Formation of Piperidinols Amino_Sorbose 6(R)-amino-sorbose derivative Hydrolysis 90% aq. CF3COOH 24h, RT Amino_Sorbose->Hydrolysis Crude_Intermediate Crude Intermediate Hydrolysis->Crude_Intermediate Reduction NaBH3CN, Acetic Acid Crude_Intermediate->Reduction Piperidinol Diastereomerically pure piperidinol Reduction->Piperidinol

Caption: Workflow for the synthesis of Piperidinols.

References

Protecting Group Strategies for α-L-Sorbofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of α-L-sorbofuranose. The ability to selectively protect the various hydroxyl groups of α-L-sorbofuranose is crucial for its application as a versatile chiral building block in the synthesis of complex carbohydrates, nucleoside analogues, and other bioactive molecules.

Introduction to Protecting Group Strategies

The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry. Due to the polyhydroxylated nature of α-L-sorbofuranose, direct chemical manipulation often leads to a mixture of products. Protecting groups are temporarily introduced to mask one or more hydroxyl groups, allowing for regioselective reactions at the unprotected positions. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. Common protecting groups for hydroxyl functions include acetals, ethers, and esters.

Key Considerations for Protecting Group Selection:

  • Regioselectivity: The ability to protect a specific hydroxyl group in the presence of others. This is often governed by the steric and electronic properties of both the carbohydrate and the protecting group.

  • Orthogonality: The use of multiple protecting groups that can be removed under different conditions without affecting each other. This allows for the sequential modification of different hydroxyl groups.

  • Stability: The protecting group must be stable under the desired reaction conditions for subsequent transformations.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions to maximize the overall efficiency of the synthetic route.

Common Protecting Groups for α-L-Sorbofuranose

The strategic application of different protecting groups allows for the synthesis of a wide array of selectively functionalized α-L-sorbofuranose derivatives. Below is a summary of common protecting groups and their application.

Protecting GroupTypical Reagents for IntroductionTarget HydroxylsTypical Reagents for RemovalKey Features
Isopropylidene (Acetal) Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., H₂SO₄, SbF₅)Vicinal diols (e.g., 2,3-OH and 4,6-OH)Aqueous acid (e.g., acetic acid, HCl)Readily protects cis-diols. The 2,3:4,6-di-O-isopropylidene derivative is a common and stable intermediate.
Benzyl (Ether) Benzyl bromide (BnBr), base (e.g., NaH)Primary hydroxyls are generally more reactive.Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to a wide range of acidic and basic conditions. Orthogonal to many other protecting groups.
Tosyl (Ester) Tosyl chloride (TsCl), pyridine or triethylaminePrimary hydroxyls are preferentially tosylated.Reductive cleavage (e.g., LiAlH₄) or nucleophilic displacementExcellent leaving group for subsequent nucleophilic substitution reactions.
Acetyl (Ester) Acetic anhydride (Ac₂O), pyridine or acid catalystAll hydroxyl groups can be acetylated.Mild base (e.g., NaOMe in MeOH) or acidReadily introduced and removed. Can be used for per-acetylation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key protected α-L-sorbofuranose intermediates.

Protocol 1: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

This protocol describes the formation of the di-acetonide of L-sorbose, a versatile intermediate where only the C1 hydroxyl group is free.

Materials:

  • L-Sorbose

  • Acetone

  • Antimony pentafluoride (SbF₅)

  • Molecular Sieves 3A

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a 500 mL round-bottom flask, add 200 mL of acetone and 10.0 g of L-sorbose.

  • Add 65.0 mg of antimony pentafluoride to the mixture.

  • Set up a reflux condenser with a drying tube containing 20 g of Molecular Sieves 3A between the reaction flask and the condenser to maintain anhydrous conditions.

  • Heat the mixture to reflux in a water bath at 60°C with stirring for 6 hours.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard techniques such as crystallization or column chromatography. A reported yield for this reaction is 82.3%.[1]

Protocol 2: Synthesis of 1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose

This protocol details the selective benzylation of the C1 hydroxyl group of a mono-isopropylidene protected sorbofuranose. This procedure would typically follow the selective hydrolysis of the 4,6-O-isopropylidene group from 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

Materials:

  • 2,3-O-isopropylidene-α-L-sorbofuranose

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve 2,3-O-isopropylidene-α-L-sorbofuranose in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose

This protocol describes the regioselective tosylation of the primary C6 hydroxyl group.[2]

Materials:

  • 1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose (3.06 g, 9.84 mmol)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Triethylamine (3.43 mL, 24.6 mmol)

  • 4-Dimethylaminopyridine (DMAP) (120 mg, 982 µmol)

  • 4-Toluenesulfonyl chloride (TsCl) (2.35 g, 12.3 mmol)

  • 1 M Hydrochloric acid solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose in anhydrous dichloromethane under an inert atmosphere.

  • To the stirring solution, add triethylamine, 4-dimethylaminopyridine, and 4-toluenesulfonyl chloride in succession.[2]

  • Stir the reaction mixture at room temperature for 28 hours.[2]

  • Monitor the reaction progress by TLC (acetone/hexane 1:2), observing the consumption of the starting material (Rf = 0.18) and the formation of the product (Rf = 0.44).[2]

  • After completion, wash the reaction mixture with a 1 M aqueous hydrochloric acid solution (100 mL).[2]

  • Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate in vacuo.[2]

  • The product is reported to crystallize on standing as a pale yellow solid in quantitative yield (4.57 g).[2]

Reaction Schemes and Workflows

The following diagrams, generated using Graphviz, illustrate key protecting group strategies for α-L-sorbofuranose.

Protecting_Group_Strategies cluster_0 Protection of L-Sorbose cluster_1 Selective Deprotection and Functionalization L_Sorbose L-Sorbose Di_isopropylidene 2,3:4,6-di-O-isopropylidene- α-L-sorbofuranose L_Sorbose->Di_isopropylidene Acetone, H+ Mono_isopropylidene 2,3-O-isopropylidene- α-L-sorbofuranose Di_isopropylidene->Mono_isopropylidene Mild Acid Benzylated 1-O-Benzyl-2,3-O-isopropylidene- α-L-sorbofuranose Mono_isopropylidene->Benzylated BnBr, NaH Tosylated 1-O-Benzyl-2,3-O-isopropylidene- 6-O-tosyl-α-L-sorbofuranose Benzylated->Tosylated TsCl, Pyridine

Caption: Synthetic pathway for the preparation of a selectively protected α-L-sorbofuranose derivative.

Orthogonal_Deprotection cluster_0 Deprotection Pathways Start 1-O-Benzyl-2,3-O-isopropylidene- 6-O-tosyl-α-L-sorbofuranose Deprotect_Acetal Remove Isopropylidene Start->Deprotect_Acetal Aqueous Acid Deprotect_Benzyl Remove Benzyl Start->Deprotect_Benzyl H₂, Pd/C Product_A 1-O-Benzyl-6-O-tosyl- α-L-sorbofuranose Deprotect_Acetal->Product_A Product_B 2,3-O-isopropylidene-6-O-tosyl- α-L-sorbofuranose Deprotect_Benzyl->Product_B

Caption: Orthogonal deprotection strategies for a multi-protected α-L-sorbofuranose.

Conclusion

The selective protection of α-L-sorbofuranose is a critical step in harnessing its synthetic potential. The protocols and strategies outlined in this document provide a foundation for researchers to design and execute synthetic routes to complex molecules. The choice of protecting groups and the sequence of their introduction and removal are paramount to achieving high yields and the desired regioselectivity. By understanding the principles of protecting group chemistry and utilizing the detailed protocols provided, scientists can effectively employ α-L-sorbofuranose as a valuable chiral synthon in drug discovery and development.

References

Crystallization of α-L-Sorbofuranose for X-ray Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of α-L-sorbofuranose, a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The direct crystallization of α-L-sorbofuranose from solution is often challenging due to the thermodynamic preference for the pyranose form. Therefore, a more robust two-step strategy is presented, which involves the synthesis and crystallization of a protected derivative, 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, followed by its deprotection to yield the target α-L-sorbofuranose.

Introduction

α-L-Sorbofuranose is a five-membered ring isomer of the ketohexose L-sorbose. Understanding its precise three-dimensional structure through X-ray crystallography is crucial for various applications, including rational drug design and enzymatic studies. However, in solution, L-sorbose primarily exists in equilibrium with its more stable six-membered pyranose form, making the selective crystallization of the furanose anomer a significant challenge.

The protocols outlined below provide a reliable method to overcome this obstacle by first isolating a protected furanose derivative, which can then be deprotected to yield α-L-sorbofuranose under conditions that can be optimized for crystallization.

Experimental Strategy Overview

The overall workflow for obtaining α-L-sorbofuranose crystals is a two-stage process. The first stage involves the synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose from L-sorbose and its subsequent crystallization. The second stage focuses on the deprotection of the isopropylidene groups and the crystallization of the final product, α-L-sorbofuranose.

G cluster_0 Stage 1: Synthesis and Crystallization of Protected Sorbofuranose cluster_1 Stage 2: Deprotection and Crystallization of α-L-Sorbofuranose A L-Sorbose B Reaction with Acetone (Acid Catalyst) A->B C 2,3:4,6-di-O-isopropylidene- α-L-sorbofuranose (crude) B->C D Purification and Crystallization C->D E Crystals of Protected Derivative D->E F Crystals of Protected Derivative G Acidic Hydrolysis (e.g., hot water or dilute acid) F->G H α-L-Sorbofuranose Solution G->H I Crystallization (e.g., Slow Evaporation, Vapor Diffusion) H->I J Single Crystals of α-L-Sorbofuranose I->J

Caption: Overall workflow for the crystallization of α-L-sorbofuranose.

Stage 1: Synthesis and Crystallization of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

This stage focuses on the preparation and purification of the protected sorbofuranose derivative. The isopropylidene groups serve to lock the sugar in its furanose conformation.

Protocol 1: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

Materials:

  • L-Sorbose

  • Acetone (anhydrous)

  • Sulfuric acid (concentrated) or another suitable acid catalyst

  • Sodium bicarbonate or other suitable base for neutralization

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and crystallization (e.g., dichloromethane, hexane)

Procedure:

  • Suspend L-sorbose in anhydrous acetone at a low temperature (e.g., 0-5 °C).

  • Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Allow the reaction to proceed at room temperature, monitoring the dissolution of L-sorbose and the formation of the product by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

Protocol 2: Crystallization of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

Materials:

  • Crude 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

  • Crystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexane)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, further cooling in a refrigerator or freezer may be necessary.

  • Alternatively, employ slow evaporation by dissolving the compound in a suitable solvent in a loosely covered vial.

  • Another effective method is vapor diffusion. Dissolve the compound in a small amount of a solvent in which it is soluble (e.g., ethyl acetate) and place this in a sealed container with a larger volume of a solvent in which it is less soluble (e.g., hexane). The vapor of the less soluble solvent will slowly diffuse into the solution of the compound, inducing crystallization.

  • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Parameter Value Reference
Starting MaterialL-SorboseGeneric
Protecting GroupIsopropylideneGeneric
Purity of Protected Product>98% (recrystallized)Assumed

Stage 2: Deprotection and Crystallization of α-L-Sorbofuranose

This final stage involves the removal of the protecting groups to yield α-L-sorbofuranose and its subsequent crystallization to obtain single crystals for X-ray analysis.

Protocol 3: Deprotection of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

Materials:

  • Crystals of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

  • Aqueous acid solution (e.g., dilute hydrochloric acid, acetic acid) or hot water

Procedure:

  • Dissolve the protected sorbofuranose in an aqueous solution.

  • For acidic hydrolysis, treat the solution with a dilute acid (e.g., 0.1 M HCl) and monitor the reaction by TLC until the starting material is consumed.

  • Alternatively, hydrolysis can be achieved by heating the compound in water.

  • After deprotection, neutralize the acid if used. The resulting aqueous solution contains α-L-sorbofuranose.

Protocol 4: Crystallization of α-L-Sorbofuranose

This is a critical step and may require optimization. The goal is to induce crystallization before significant conversion to the pyranose form occurs.

General Approaches:

  • Slow Evaporation:

    • Prepare a concentrated aqueous solution of the deprotected α-L-sorbofuranose.

    • Filter the solution to remove any particulate matter.

    • Place the solution in a clean vial, loosely covered, and allow the water to evaporate slowly in a vibration-free environment.

  • Vapor Diffusion (with an anti-solvent):

    • Dissolve the deprotected sugar in a small amount of water.

    • Place this aqueous solution in a sealed container with a larger reservoir of a water-miscible organic solvent in which the sugar is insoluble (e.g., ethanol, isopropanol, or acetone).

    • The vapor of the organic solvent will slowly diffuse into the aqueous drop, reducing the solubility of the sugar and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated aqueous solution of α-L-sorbofuranose at a slightly elevated temperature.

    • Slowly cool the solution to room temperature, and then further to 4 °C.

Key Considerations for Crystallization:

  • Purity: The starting material for the final crystallization must be of high purity.

  • Solvent: Water is the primary solvent. The addition of co-solvents can be explored to modulate solubility.

  • Concentration: The solution should be close to saturation. This may require some empirical determination.

  • Temperature: Slower temperature changes generally lead to better quality crystals.

  • Nucleation: The presence of dust or other particulates can lead to the formation of many small crystals. Ensure all glassware is scrupulously clean. Seeding with a previously grown microcrystal can sometimes promote the growth of larger single crystals.

Parameter Suggested Conditions Notes
Crystallization MethodSlow Evaporation or Vapor DiffusionVapor diffusion offers better control over the rate of supersaturation.
Primary SolventWaterHigh purity water is essential.
Anti-Solvent (for Vapor Diffusion)Ethanol, Isopropanol, AcetoneThe choice of anti-solvent will affect the diffusion rate.
TemperatureRoom Temperature (or slightly below)To minimize mutarotation to the pyranose form.
Crystal Growth TimeDays to weeksPatience is key for growing large, well-diffracting crystals.

Data Presentation

The following table summarizes the key quantitative data associated with the compounds involved in this process.

Compound Molecular Formula Molar Mass ( g/mol )
L-SorboseC₆H₁₂O₆180.16
2,3:4,6-di-O-isopropylidene-α-L-sorbofuranoseC₁₂H₂₀O₆260.28
α-L-SorbofuranoseC₆H₁₂O₆180.16

Mandatory Visualizations

G cluster_0 Synthesis of Protected Derivative A L-Sorbose in Acetone B Add Acid Catalyst A->B C Stir at Room Temperature B->C D Neutralize and Work-up C->D E Crude Protected Product D->E

Caption: Experimental workflow for the synthesis of the protected sorbofuranose.

G cluster_0 Crystallization of α-L-Sorbofuranose via Vapor Diffusion A Aqueous Solution of α-L-Sorbofuranose B Place drop in sealed chamber with anti-solvent A->B C Vapor Diffusion B->C D Supersaturation C->D E Crystal Nucleation and Growth D->E

Caption: Logical steps in the vapor diffusion crystallization of α-L-sorbofuranose.

By following these detailed protocols and considering the key crystallization parameters, researchers can increase the likelihood of obtaining high-quality single crystals of α-L-sorbofuranose suitable for definitive structural analysis by X-ray diffraction.

The Pivotal Role of α-L-Sorbofuranose in Medicinal Chemistry: A Gateway to Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – While not a widely recognized therapeutic agent in its own right, α-L-sorbofuranose, a furanose form of L-sorbose, serves as a critical and versatile building block in medicinal chemistry. Its significance lies in its role as a chiral pool starting material for the synthesis of a diverse array of bioactive molecules, ranging from enzyme inhibitors to potential anticancer agents. This application note delves into the multifaceted applications of α-L-sorbofuranose, providing detailed protocols for the synthesis of key derivatives and the evaluation of their biological activities.

L-sorbose, the parent monosaccharide of α-L-sorbofuranose, is a readily available natural sugar. Its unique stereochemistry makes it an attractive starting point for the asymmetric synthesis of complex molecules. In many synthetic pathways, L-sorbose is converted to derivatives of α-L-sorbofuranose to facilitate specific chemical transformations, ultimately leading to the generation of novel therapeutic candidates.

Application 1: Synthesis of Iminosugar-Based Enzyme Inhibitors

One of the most prominent applications of L-sorbose, and by extension α-L-sorbofuranose, is in the synthesis of iminosugars. These compounds are structural mimics of monosaccharides where the ring oxygen is replaced by a nitrogen atom. This substitution often leads to potent and selective inhibition of glycosidases and other carbohydrate-processing enzymes, making them valuable therapeutic targets for diseases such as diabetes, viral infections, and lysosomal storage disorders.

A notable example is the synthesis of 1-deoxynojirimycin (DNJ) and its derivatives. These iminosugars are potent α-glucosidase inhibitors, which delay the absorption of carbohydrates from the gut and are used in the management of type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibition

The inhibitory activity of iminosugars derived from L-sorbose against α-glucosidase is a key measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity.

CompoundTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
1-Deoxynojirimycin (DNJ)Yeast α-glucosidaseVaries (typically low µM)AcarboseVaries (typically low to mid µM)
DNJ DerivativesVarious glycosidasesNano- to micromolar range--

Note: Specific IC50 values for DNJ and its derivatives can vary significantly based on the specific enzyme source and assay conditions.

Experimental Protocol: Synthesis of a 1-Deoxynojirimycin (DNJ) Derivative from L-Sorbose

This protocol outlines a general strategy for the synthesis of DNJ derivatives from L-sorbose, a process that proceeds through an α-L-sorbofuranose intermediate.[1]

Materials:

  • L-Sorbose

  • Appropriate protecting group reagents (e.g., acetone, 2,2-dimethoxypropane)

  • Reagents for reductive amination (e.g., sodium cyanoborohydride, ammonium acetate)

  • Various solvents (e.g., methanol, dichloromethane)

  • Catalysts (e.g., acid or base catalysts as required)

Procedure:

  • Protection of L-Sorbose: Protect the hydroxyl groups of L-sorbose to form a suitable derivative, often involving the formation of an isopropylidene acetal of α-L-sorbofuranose.

  • Oxidation: Selectively oxidize the primary hydroxyl group to an aldehyde.

  • Reductive Amination: React the resulting aldehyde with an amine source in the presence of a reducing agent to form the piperidine ring characteristic of DNJ.

  • Deprotection: Remove the protecting groups to yield the final DNJ derivative.

  • Purification: Purify the final compound using techniques such as column chromatography.

Logical Workflow for DNJ Synthesis:

DNJ_Synthesis LSorbose L-Sorbose ProtectedSorbofuranose Protected α-L-Sorbofuranose Intermediate LSorbose->ProtectedSorbofuranose Protection Aldehyde Aldehyde Derivative ProtectedSorbofuranose->Aldehyde Oxidation DNJ_Derivative DNJ Derivative Aldehyde->DNJ_Derivative Reductive Amination Purified_DNJ Purified DNJ Derivative DNJ_Derivative->Purified_DNJ Deprotection & Purification

Caption: Synthetic pathway from L-Sorbose to a DNJ derivative.

Experimental Protocol: α-Glucosidase Inhibitory Assay

This protocol provides a general method for assessing the α-glucosidase inhibitory activity of synthesized compounds.[2][3][4][5]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compounds (e.g., DNJ derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in buffer.

  • In a 96-well plate, add the α-glucosidase solution to each well containing either the test compound, positive control, or buffer (for control wells).

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Add the pNPG solution to each well to start the reaction.

  • Incubate the plate at 37°C for a further specified time (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Application 2: Anticancer Activity of L-Sorbose

Recent studies have highlighted the potential of L-sorbose itself as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by impairing glucose metabolism.[6][7][8][9] This discovery opens up a new avenue for the therapeutic application of this readily available sugar.

The proposed mechanism involves the cellular uptake of L-sorbose and its subsequent phosphorylation to L-sorbose-1-phosphate. This metabolite then inhibits key enzymes in the glycolytic pathway, leading to a reduction in energy production and an increase in reactive oxygen species (ROS), ultimately triggering programmed cell death.

Quantitative Data: Anticancer Activity of L-Sorbose

The anticancer efficacy of L-sorbose has been demonstrated in various cancer cell lines, with its activity often presented as half-maximal inhibitory concentrations (IC50).

Cell LineIC50 Value (mM) after 48h
Huh7 (Liver Cancer)27.32[8]
HepG2 (Liver Cancer)34.89[8]

Signaling Pathway: Anticancer Mechanism of L-Sorbose

Anticancer_Mechanism cluster_effects LSorbose L-Sorbose (extracellular) GLUT5 GLUT5 LSorbose->GLUT5 LSorbose_intra L-Sorbose (intracellular) GLUT5->LSorbose_intra KHK Ketohexokinase (KHK) LSorbose_intra->KHK LS1P L-Sorbose-1-Phosphate KHK->LS1P Hexokinase Hexokinase LS1P->Hexokinase inhibits KHKA KHK-A expression LS1P->KHKA downregulates Glycolysis Glycolysis Hexokinase->Glycolysis impaired ROS Increased ROS Antioxidant_Defense Antioxidant Defense KHKA->Antioxidant_Defense weakened Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of L-Sorbose induced apoptosis in cancer cells.

Experimental Protocol: Quantitative Analysis of Intracellular L-Sorbose-1-Phosphate

This protocol describes a method to quantify the key metabolite, L-sorbose-1-phosphate, in cancer cells treated with L-sorbose.[6]

Materials:

  • Cancer cell line (e.g., Huh7)

  • L-Sorbose

  • Methanol (80%)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cancer cells to the desired confluency.

  • Treat the cells with a known concentration of L-sorbose for a specific duration.

  • Remove the culture medium and wash the cells.

  • Extract intracellular metabolites by adding cold 80% methanol and incubating at -20°C.

  • Collect the cell lysate and centrifuge to remove cell debris.

  • Analyze the supernatant using an LC-MS system to identify and quantify L-sorbose-1-phosphate.

Conclusion

α-L-Sorbofuranose, as a key intermediate derived from L-sorbose, holds significant promise in medicinal chemistry. Its utility as a chiral precursor for the synthesis of enzyme inhibitors, particularly iminosugars, is well-established. Furthermore, the emerging anticancer properties of its parent compound, L-sorbose, highlight a new and exciting area of research. The protocols and data presented here provide a valuable resource for researchers and drug development professionals seeking to harness the potential of this versatile carbohydrate scaffold in the quest for novel therapeutics.

References

Application Notes & Protocols: Monitoring α-L-Sorbofuranose Reactions with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of organic reactions.[1] For carbohydrate chemistry, particularly reactions involving α-L-sorbofuranose, TLC provides a crucial tool for determining reaction completion, identifying the formation of products, and assessing the purity of the reaction mixture. α-L-Sorbofuranose and its derivatives are important chiral building blocks in the synthesis of various bioactive molecules and modified sugars. This document provides detailed protocols for monitoring a common protection reaction of α-L-sorbofuranose—the formation of isopropylidene acetals—using TLC.

Reaction Overview: Acetal Protection of α-L-Sorbofuranose

The protection of hydroxyl groups is a fundamental strategy in carbohydrate chemistry. The reaction of α-L-sorbofuranose with acetone in the presence of an acid catalyst yields isopropylidene derivatives, such as 1,2-O-isopropylidene-α-L-sorbofuranose and 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.[2][3] Monitoring this reaction by TLC is essential to distinguish between the starting material, the mono-protected product, and the di-protected product, as their separation is key to isolating the desired compound.

Experimental Protocols

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane. The ratio can be optimized, starting with a 1:1 (v/v) mixture.

  • Reactants: α-L-Sorbofuranose, acetone, sulfuric acid (catalyst).

  • Visualization Reagent (Stain): p-Anisaldehyde stain.[4]

    • Preparation: A solution of 0.5 mL of p-anisaldehyde in 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.[4]

  • Apparatus: TLC developing chamber, capillary tubes for spotting, heating gun or hot plate, UV lamp (254 nm).

  • Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. This will be the origin line for spotting.

  • Spotting:

    • Dissolve a small amount of the starting material, α-L-sorbofuranose, in a suitable solvent (e.g., methanol) to create a reference spot.

    • At time zero of the reaction, and at regular intervals thereafter (e.g., every 30 minutes), take a small aliquot of the reaction mixture.

    • Spot the reference α-L-sorbofuranose and the reaction mixture aliquots on the origin line of the TLC plate. It is good practice to co-spot the starting material and the reaction mixture in one lane to aid in identification.

  • Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). While sugars are typically not UV-active, some protected derivatives or impurities might be.

    • Staining: Dip the plate into the p-anisaldehyde stain solution, ensuring the entire plate is coated.[5]

    • Heating: Carefully heat the stained plate with a heat gun or on a hot plate until colored spots appear.[5] Carbohydrates typically yield colored spots (e.g., pink, purple, or brown) with this stain.[4]

  • Analysis:

    • Circle the visualized spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the disappearance of the starting material spot and the appearance of new product spots over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

The progress of the reaction can be assessed by comparing the Rf values of the spots from the reaction mixture to the reference spot of α-L-sorbofuranose. As the reaction proceeds, the polarity of the molecules changes, leading to different Rf values.

CompoundExpected PolarityExpected Rf Value (Ethyl Acetate/Hexane 1:1)
α-L-Sorbofuranose (Starting Material)High~ 0.1 - 0.2
1,2-O-Isopropylidene-α-L-sorbofuranose (Mono-protected)Medium~ 0.4 - 0.5
1,2:4,6-Di-O-Isopropylidene-α-L-sorbofuranose (Di-protected)Low~ 0.7 - 0.8

Note: These Rf values are estimates and may vary depending on the exact TLC conditions (e.g., plate manufacturer, chamber saturation, temperature).

Visualization of Workflow

The following diagram illustrates the logical workflow for monitoring the acetal protection of α-L-sorbofuranose using TLC.

Quantitative Analysis

For a more quantitative assessment of reaction conversion, TLC combined with densitometry can be employed.[1][6] This involves scanning the TLC plate and integrating the peak areas of the spots corresponding to the reactant and products. Alternatively, image analysis software can be used to quantify the intensity of the spots from a high-resolution image of the TLC plate.[7] This allows for the creation of a calibration curve and the determination of the concentration of each species in the reaction mixture over time.

Conclusion

Thin-layer chromatography is an indispensable tool for monitoring reactions involving α-L-sorbofuranose. The protocols outlined in these application notes provide a robust framework for researchers to effectively track the progress of acetal protection reactions, enabling optimization of reaction conditions and ensuring the desired products are obtained with high purity. The principles described herein can be adapted for monitoring other derivatization reactions of α-L-sorbofuranose and other carbohydrates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing α-L-Sorbofuranose Yield from L-Sorbose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of α-L-sorbofuranose from L-sorbose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maximizing the yield of α-L-sorbofuranose from L-sorbose?

A1: The primary challenge lies in controlling the equilibrium between the different isomeric forms of L-sorbose in solution. L-sorbose can exist as an open-chain keto-form, as well as cyclic pyranose and furanose anomers (α and β). The pyranose form is often the thermodynamically more stable and, therefore, more abundant isomer in solution. Achieving a high yield of the less stable α-L-sorbofuranose requires shifting this equilibrium or selectively trapping the desired isomer.

Q2: What general reaction conditions favor the formation of the furanose ring over the pyranose ring for ketohexoses like L-sorbose?

A2: Generally, higher temperatures can favor the formation of the less stable furanose ring. The equilibrium between pyranose and furanose forms is temperature-dependent. Additionally, the choice of solvent and catalyst can influence the isomer distribution. Anhydrous conditions with an acid catalyst are often employed to promote the cyclization to the furanose form.

Q3: How can I monitor the progress of the reaction and determine the isomeric ratio of my product mixture?

A3: The most common methods for monitoring the reaction and determining the anomeric and ring-form ratio are Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H and ¹³C NMR) and High-Performance Liquid Chromatography (HPLC) with a suitable column for carbohydrate analysis.

Q4: Is there a direct method for the synthesis of unprotected α-L-sorbofuranose?

A4: While many synthetic routes involve the use of protecting groups to lock the furanose conformation, direct synthesis from unprotected L-sorbose is possible, typically through acid-catalyzed equilibration in a suitable solvent. The key is to carefully control the reaction conditions to favor the kinetic product, which is often the furanose form, and then to isolate it before it reverts to the more stable pyranose form.

Troubleshooting Guides

Issue 1: Low Overall Yield of L-Sorbofuranose (Both Anomers)
Possible Cause Suggested Solution
Incomplete reaction.Increase reaction time or catalyst concentration. Monitor the disappearance of the starting L-sorbose by TLC or HPLC.
Degradation of L-sorbose.Harsh reaction conditions (e.g., excessively high temperature or strong acid concentration) can lead to degradation. Consider using a milder acid catalyst or lowering the reaction temperature.
Suboptimal solvent.The choice of solvent can significantly impact the equilibrium. Experiment with different anhydrous polar aprotic solvents.
Issue 2: Low Selectivity for the α-Anomer
Possible Cause Suggested Solution
Thermodynamic equilibrium favors the β-anomer.The reaction may be reaching thermodynamic equilibrium. Try shorter reaction times to favor the kinetically controlled product, which may be the α-anomer. Lowering the reaction temperature can also enhance kinetic selectivity.
Mutarotation during workup or purification.The α-anomer can convert to the β-anomer in the presence of protic solvents or residual acid/base. Ensure a thorough and neutral workup. Use non-protic solvents for extraction and chromatography where possible.
Issue 3: Difficulty in Isolating Pure α-L-Sorbofuranose

| Possible Cause | Suggested Solution | | Co-elution of anomers during chromatography. | Use a specialized chromatography column designed for carbohydrate separations. Chiral HPLC columns can also be effective in separating anomers. | | Isomerization on the chromatography column. | Residual acid or base on the silica gel can cause on-column isomerization. Neutralize the silica gel with a small amount of a volatile base (e.g., triethylamine) in the eluent. | | Crystallization yields a mixture of isomers. | Attempt co-crystallization with a chiral resolving agent or explore different crystallization solvents and temperature profiles. |

Data Presentation

Table 1: Illustrative Effect of Temperature on Furanose/Pyranose Ratio for a Ketohexose

Temperature (°C)% Furanose (α + β)% Pyranose (α + β)
25~15%~85%
50~25%~75%
75~35%~65%
100~45%~55%

Note: This data is illustrative and based on general principles for ketohexoses. The exact equilibrium distribution for L-sorbose may vary.

Table 2: Illustrative Anomeric Ratio under Kinetic vs. Thermodynamic Control

ConditionPredominant Sorbofuranose Anomer
Kinetic Control (Low temp, short time)α-L-Sorbofuranose (potentially)
Thermodynamic Control (High temp, long time)β-L-Sorbofuranose

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization of L-Sorbose

  • Preparation: Dry L-sorbose under high vacuum at 40-50°C for several hours to remove any residual water.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the anhydrous L-sorbose in a suitable anhydrous solvent (e.g., dimethylformamide or pyridine).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50-80°C) and monitor the progress by TLC or HPLC.

  • Workup: Once the desired furanose content is reached, cool the reaction mixture and quench the acid catalyst with a suitable base (e.g., sodium bicarbonate solution or triethylamine).

  • Extraction: Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

  • Purification: Purify the α-L-sorbofuranose from the isomeric mixture by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2: Production of L-Sorbose from D-Sorbitol via Fermentation

This protocol outlines the initial step of producing the L-sorbose starting material.

  • Media Preparation: Prepare a fermentation medium containing D-sorbitol (e.g., 100-200 g/L) and a nitrogen source (e.g., yeast extract).

  • Inoculation: Inoculate the sterile medium with a culture of a suitable microorganism, such as Gluconobacter oxydans.

  • Fermentation: Maintain the fermentation under aerobic conditions at a controlled temperature (e.g., 30°C) and pH.

  • Monitoring: Monitor the consumption of D-sorbitol and the production of L-sorbose using HPLC.

  • Harvesting: Once the conversion is complete, remove the microbial cells by centrifugation or filtration.

  • Purification: Isolate and purify the L-sorbose from the fermentation broth by crystallization.

Visualizations

experimental_workflow cluster_sorbose_production L-Sorbose Production cluster_sorbofuranose_synthesis α-L-Sorbofuranose Synthesis d_sorbitol D-Sorbitol fermentation Fermentation (Gluconobacter oxydans) d_sorbitol->fermentation purification_sorbose Purification fermentation->purification_sorbose l_sorbose L-Sorbose purification_sorbose->l_sorbose cyclization Acid-Catalyzed Cyclization l_sorbose->cyclization purification_sorbofuranose Chromatographic Purification cyclization->purification_sorbofuranose alpha_l_sorbofuranose α-L-Sorbofuranose purification_sorbofuranose->alpha_l_sorbofuranose

Caption: Experimental workflow for the production of α-L-sorbofuranose from D-sorbitol.

isomer_equilibrium cluster_pyranose Pyranose Forms (More Stable) cluster_furanose Furanose Forms (Less Stable) open_chain Open-Chain L-Sorbose alpha_pyranose α-L-Sorbopyranose open_chain->alpha_pyranose beta_pyranose β-L-Sorbopyranose open_chain->beta_pyranose alpha_furanose α-L-Sorbofuranose open_chain->alpha_furanose beta_furanose β-L-Sorbofuranose open_chain->beta_furanose alpha_pyranose->beta_pyranose alpha_furanose->beta_furanose

Caption: Equilibrium between the different isomeric forms of L-sorbose in solution.

Technical Support Center: Synthesis of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of alpha-L-sorbofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the chemical synthesis of this compound from L-sorbose?

A1: The synthesis of this compound from L-sorbose is primarily an isomerization reaction, typically catalyzed by acid. During this process, a complex equilibrium of different isomers is established. The most common byproducts are other isomeric forms of L-sorbose. These include:

  • L-Sorbopyranose (alpha and beta anomers): L-sorbose naturally exists predominantly in the more stable six-membered pyranose ring form. The conversion to the five-membered furanose ring is often incomplete, leaving residual L-sorbopyranose in the reaction mixture.

  • beta-L-Sorbofuranose: The desired alpha-anomer can be in equilibrium with its beta-anomer. The ratio of these anomers is influenced by reaction conditions such as temperature and solvent[1][2].

  • Anhydro-L-sorbose (Sorbofuranose dehydration products): Under harsh acidic conditions or elevated temperatures, dehydration can occur, leading to the formation of various anhydro sugars, which are bicyclic ethers.

  • Epimers of L-Sorbose: Although less common under acidic conditions, prolonged reaction times or temperature fluctuations can potentially lead to epimerization at carbons C-3, C-4, or C-5.

Q2: How does L-sorbose cyclize to form this compound?

A2: L-sorbose, a ketose, exists in an equilibrium between its open-chain keto form and its cyclic hemiacetal forms (furanose and pyranose)[1]. The formation of this compound involves the intramolecular nucleophilic attack of the hydroxyl group on carbon C-5 onto the ketone at carbon C-2 of the open-chain form of L-sorbose. This cyclization can result in two anomers at the C-2 position: alpha and beta. The alpha configuration is the desired product.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction has a low yield of the desired this compound, and the major component appears to be the starting material, L-sorbose. What could be the cause?

A: A low conversion of L-sorbose to this compound is often due to an incomplete equilibration towards the furanose form. L-sorbopyranose is thermodynamically more stable, and shifting the equilibrium requires specific reaction conditions.

Troubleshooting Steps:

  • Optimize Acid Catalyst Concentration: The concentration of the acid catalyst is crucial. Too little acid will result in a slow and incomplete reaction. Conversely, too much acid can promote the formation of dehydration byproducts. Experiment with a range of catalyst concentrations to find the optimal level.

  • Adjust Reaction Temperature: Higher temperatures can favor the formation of the less stable furanose isomer. However, excessively high temperatures can lead to the formation of anhydro byproducts. A careful optimization of the reaction temperature is necessary.

  • Increase Reaction Time: The equilibration process may be slow. Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Choice of Solvent: The solvent can influence the equilibrium between the pyranose and furanose forms[1]. While aqueous solutions are common, exploring other solvent systems might shift the equilibrium towards the desired product.

Issue 2: Presence of Multiple Isomeric Byproducts

Q: My final product is a mixture of this compound, beta-L-sorbofuranose, and L-sorbopyranose. How can I improve the selectivity for the alpha-furanose form?

A: The formation of a mixture of isomers is a common challenge due to the small energy differences between the different cyclic forms of L-sorbose.

Troubleshooting Steps:

  • Control of Kinetic vs. Thermodynamic Product: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Lower temperatures might favor the kinetically preferred product, while higher temperatures will lead to the thermodynamically more stable product. Experiment with different temperature profiles.

  • Crystallization: If the desired this compound has different solubility properties from its isomers, fractional crystallization can be an effective purification method.

  • Chromatography: Preparative HPLC or column chromatography using a suitable stationary phase (e.g., silica gel with a polar mobile phase) can be used to separate the different isomers.

Issue 3: Formation of Brown, Tarry Byproducts

Q: My reaction mixture turns dark brown, and I observe the formation of insoluble, tarry material, especially at higher temperatures. What is causing this, and how can I prevent it?

A: The formation of brown, tarry material is indicative of sugar degradation and polymerization, which often occurs under strong acidic conditions and elevated temperatures.

Troubleshooting Steps:

  • Reduce Reaction Temperature: High temperatures accelerate the degradation of sugars. Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a Milder Acid Catalyst: Strong acids can cause extensive charring. Consider using a milder acid catalyst or a solid-supported acid catalyst that can be easily removed from the reaction mixture.

  • Deoxygenate the Reaction Mixture: The presence of oxygen can contribute to oxidative degradation of the sugar. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these side reactions.

  • Decrease Reaction Time: Prolonged exposure to acidic conditions can lead to degradation. Monitor the reaction closely and quench it as soon as the optimal yield of the desired product is reached.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features
beta-L-SorbofuranoseC₆H₁₂O₆180.16Anomer of the desired product, differs in the stereochemistry at the C-2 position.[3]
alpha-L-SorbopyranoseC₆H₁₂O₆180.16Six-membered ring isomer of L-sorbose.
beta-L-SorbopyranoseC₆H₁₂O₆180.16Anomer of alpha-L-Sorbopyranose.
Anhydro-L-sorboseC₆H₁₀O₅162.14Dehydration product, will have a lower mass and different polarity.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound
  • Dissolution: Dissolve L-sorbose in a suitable solvent (e.g., water or a polar organic solvent).

  • Acidification: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Neutralization: Once the reaction has reached the desired conversion, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate or calcium carbonate).

  • Purification: Filter the mixture to remove any salts. The crude product can then be purified by crystallization or chromatography.

Protocol 2: TLC Analysis of Reaction Mixture
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A polar solvent system, for example, a mixture of ethyl acetate, acetic acid, and water.

  • Visualization: Stain the plate with a suitable reagent, such as a p-anisaldehyde solution, followed by gentle heating. The different isomers will appear as distinct spots with different Rf values.

Visualizations

Byproduct_Formation Logical Relationship of Products in L-Sorbose Isomerization LS L-Sorbose (open-chain) aLSF This compound (Desired Product) LS->aLSF Cyclization bLSF Anomerization LS->bLSF Cyclization aLSP alpha-L-Sorbopyranose (Byproduct) LS->aLSP Cyclization bLSP Anomerization LS->bLSP Cyclization Dehydrated Anhydro Byproducts aLSF->Dehydrated Dehydration bLSF->Dehydrated Dehydration aLSP->Dehydrated Dehydration bLSP->Dehydrated Dehydration - -

Caption: Byproduct formation pathways in L-sorbose isomerization.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start: L-Sorbose Reaction Acid-Catalyzed Isomerization Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Quench Neutralization (Quenching) Monitoring->Quench Optimal Conversion Purification Purification (Crystallization/ Chromatography) Quench->Purification Analysis Product Analysis (NMR, HPLC) Purification->Analysis Final Pure This compound Analysis->Final

Caption: Workflow for this compound synthesis and purification.

References

Technical Support Center: Crystallization of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alpha-L-sorbofuranose crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the crystallization of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of this compound.

Problem 1: No crystals are forming, or crystallization is very slow.

  • Possible Cause: Insufficient supersaturation. Supersaturation is the primary driving force for crystallization. If the concentration of this compound is at or below its solubility limit at a given temperature, crystals will not form.

  • Solution:

    • Increase Concentration: Increase the concentration of this compound in the solution. This can be achieved by evaporating the solvent or by preparing a more concentrated initial solution.

    • Cooling Crystallization: If the solubility of this compound is temperature-dependent, gradually cool the saturated solution to induce supersaturation. A slower cooling rate generally favors the growth of larger, higher-quality crystals.

    • Anti-Solvent Addition: Introduce an "anti-solvent" in which this compound is poorly soluble. This will reduce the overall solubility of the solute in the solvent mixture, thereby increasing supersaturation. The anti-solvent should be added slowly to avoid overly rapid precipitation, which can lead to amorphous material or small, impure crystals.

    • Seeding: Introduce a small number of pre-existing crystals of this compound (seed crystals) into the supersaturated solution. This provides a template for new crystal growth and can significantly reduce the nucleation time.

Problem 2: The resulting crystals are small, needle-shaped, or have an undesirable morphology.

  • Possible Cause: The crystal habit (shape) of this compound is influenced by the solvent system and the level of supersaturation. High supersaturation can lead to rapid nucleation and the formation of many small crystals. The choice of solvent can also preferentially inhibit or promote growth on certain crystal faces.

  • Solution:

    • Solvent Selection: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can significantly alter the crystal habit. For example, a solvent that strongly adsorbs to a particular crystal face will slow the growth of that face, potentially leading to a change in the overall crystal shape.

    • Control Supersaturation: Maintain a lower level of supersaturation. This can be achieved through slower cooling rates or slower addition of an anti-solvent. Lower supersaturation favors crystal growth over nucleation, resulting in larger crystals.

    • Additives: In some cases, small amounts of specific additives can modify the crystal habit. These additives can selectively adsorb to certain crystal faces and alter their growth rates.

Problem 3: The crystals are impure or contain solvent inclusions.

  • Possible Cause: Impurities in the starting material or solvent can be incorporated into the crystal lattice during growth. Rapid crystal growth can also trap pockets of solvent within the crystal. A common impurity in the production of L-sorbose is D-fructose, which can inhibit crystallization.[1]

  • Solution:

    • Purification of Starting Material: Ensure the starting this compound is of high purity. Techniques such as column chromatography or recrystallization from a different solvent system can be used for purification. The substrate D-sorbitol used in the production of L-sorbose should ideally be free of D-mannitol contamination, as this can lead to the formation of D-fructose.[1]

    • Use High-Purity Solvents: Utilize high-purity, crystallization-grade solvents to minimize the introduction of external impurities.

    • Slow Crystal Growth: Slower crystal growth, achieved by maintaining low supersaturation, allows for more selective incorporation of the desired molecules into the crystal lattice and reduces the likelihood of trapping solvent.

    • Washing: After filtration, wash the crystals with a small amount of cold, pure solvent in which this compound has low solubility to remove surface impurities and residual mother liquor.

Problem 4: The crystallization process yields a different polymorph than desired.

  • Possible Cause: Polymorphism is the ability of a compound to exist in more than one crystalline form. While specific polymorphs of this compound are not extensively documented in the readily available literature, the related sugar alcohol, sorbitol, is known to have multiple polymorphic forms. The formation of a particular polymorph can be influenced by factors such as the solvent, temperature, and level of supersaturation.

  • Solution:

    • Solvent Screening: Different solvents can stabilize different polymorphs. A systematic screening of various solvents may be necessary to identify the conditions that favor the desired polymorph.

    • Temperature Control: The relative stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures can favor the formation of a specific polymorph.

    • Control of Supersaturation: The level of supersaturation can influence which polymorph nucleates first (Ostwald's Rule of Stages). Experimenting with different supersaturation levels may allow for the selective crystallization of a desired form.

    • Seeding: Seeding the solution with crystals of the desired polymorph can direct the crystallization towards that form.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of L-sorbose?

A1: L-Sorbose is highly soluble in water. One source indicates a water solubility of 354.8 g/L at 17 °C.[2] Another source states a solubility of 0.1 g/mL in water, resulting in a clear, colorless to very faintly yellow solution.[2] It is almost insoluble in alcohol and only slightly soluble in ethanol, ethyl ether, and methanol.[3]

Q2: What is a good starting point for developing a cooling crystallization protocol for this compound?

A2: A good starting point would be to:

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., water) at an elevated temperature (e.g., 50-60 °C).

  • Ensure all the solid has dissolved and the solution is homogenous.

  • Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour).

  • Observe the temperature at which nucleation begins (the solution becomes cloudy).

  • Continue cooling to a final temperature (e.g., 4-10 °C) to maximize the yield.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

The cooling rate, final temperature, and agitation can be optimized based on the desired crystal size and purity.

Q3: How can I control the particle size of my this compound crystals?

A3: The particle size is primarily controlled by the interplay between nucleation and crystal growth.

  • For larger crystals: Promote crystal growth over nucleation by maintaining a low level of supersaturation. This can be achieved with slow cooling, slow anti-solvent addition, or by using a seeding strategy.

  • For smaller crystals: Promote nucleation by creating a high level of supersaturation. This can be achieved with rapid cooling or fast anti-solvent addition.

Q4: Are there any known impurities that can affect this compound crystallization?

A4: Yes, in the industrial production of L-sorbose from D-sorbitol, the presence of D-mannitol in the starting material can lead to the enzymatic conversion to D-fructose. D-fructose, even in small amounts, can inhibit the crystallization of L-sorbose.[1] Therefore, it is crucial to use high-purity starting materials.

Data Presentation

Table 1: Physical and Chemical Properties of L-Sorbose

PropertyValueReference
Molecular Formula C6H12O6[2]
Molecular Weight 180.16 g/mol [2]
Melting Point 163-165 °C[2]
Appearance White to off-white crystalline powder or crystals[2]
Water Solubility 354.8 g/L (17 °C)[2]
Optical Rotation [α]20/D -43° (c=5% in H2O)[2]

Experimental Protocols

Protocol 1: General Cooling Crystallization of L-Sorbose

This protocol is a general guideline and may require optimization for specific applications.

  • Dissolution: Dissolve L-sorbose in a minimal amount of high-purity water at an elevated temperature (e.g., 60 °C) to create a saturated solution. Ensure all solids are completely dissolved.

  • Cooling: Gradually cool the solution at a controlled rate (e.g., 5 °C/hour) with gentle agitation. A programmable water bath or crystallizer can be used for precise temperature control.

  • Nucleation and Growth: Observe the solution for the onset of nucleation (cloudiness). Once nucleation begins, continue the slow cooling to the final temperature (e.g., 4 °C) to allow for crystal growth and maximize yield.

  • Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold water to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization of L-Sorbose

This protocol is a general guideline and requires the selection of an appropriate anti-solvent in which L-sorbose is insoluble or sparingly soluble (e.g., ethanol, isopropanol).

  • Dissolution: Prepare a concentrated solution of L-sorbose in a primary solvent (e.g., water) at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the L-sorbose solution with constant, gentle agitation. The anti-solvent should be added dropwise or at a very slow, controlled rate.

  • Nucleation and Growth: Observe for the onset of precipitation. Continue adding the anti-solvent until the desired amount of precipitation is achieved. Allow the mixture to stir for a period to permit crystal growth and equilibration.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the anti-solvent or a mixture of the solvent and anti-solvent for washing.

Visualizations

Crystallization_Troubleshooting_Workflow Troubleshooting Workflow for this compound Crystallization start Start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Observation poor_morphology Poor Crystal Morphology (Small, Needles, etc.) start->poor_morphology Observation impure_crystals Impure Crystals start->impure_crystals Observation wrong_polymorph Wrong Polymorph start->wrong_polymorph Observation successful_crystallization Successful Crystallization start->successful_crystallization Desired Outcome increase_supersaturation Increase Supersaturation: - Increase Concentration - Cool Solution - Add Anti-Solvent - Seed Solution no_crystals->increase_supersaturation Troubleshoot increase_supersaturation->start Re-attempt adjust_conditions Adjust Crystallization Conditions: - Change Solvent - Lower Supersaturation - Use Additives poor_morphology->adjust_conditions Troubleshoot adjust_conditions->start Re-attempt purify_and_slow_growth Purify & Control Growth: - Purify Starting Material - Use High-Purity Solvents - Slow Growth Rate - Wash Crystals impure_crystals->purify_and_slow_growth Troubleshoot purify_and_slow_growth->start Re-attempt control_polymorphism Control Polymorph Formation: - Solvent Screening - Temperature Control - Control Supersaturation - Seed with Desired Polymorph wrong_polymorph->control_polymorphism Troubleshoot control_polymorphism->start Re-attempt

Caption: Troubleshooting workflow for common crystallization issues.

Supersaturation_Control_Pathway Pathways to Control Supersaturation supersaturation Desired Supersaturation Level cooling Cooling Crystallization supersaturation->cooling evaporation Evaporative Crystallization supersaturation->evaporation anti_solvent Anti-Solvent Addition supersaturation->anti_solvent slow_cooling Slow Cooling Rate cooling->slow_cooling Control Rate fast_cooling Fast Cooling Rate cooling->fast_cooling Control Rate slow_evaporation Slow Evaporation evaporation->slow_evaporation Control Rate fast_evaporation Fast Evaporation evaporation->fast_evaporation Control Rate slow_addition Slow Anti-Solvent Addition anti_solvent->slow_addition Control Rate fast_addition Fast Anti-Solvent Addition anti_solvent->fast_addition Control Rate large_crystals Favors Larger Crystals slow_cooling->large_crystals small_crystals Favors Smaller Crystals fast_cooling->small_crystals slow_evaporation->large_crystals fast_evaporation->small_crystals slow_addition->large_crystals fast_addition->small_crystals

Caption: Methods for controlling supersaturation and their impact.

References

Technical Support Center: Troubleshooting HPLC Separation of Sorbofuranose Anomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of sorbofuranose anomers. This guide is designed for researchers, scientists, and drug development professionals to quickly address common issues encountered during the analysis of this particular sugar.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a split or broadened peak for my sorbofuranose standard?

This is a common phenomenon when analyzing reducing sugars like sorbofuranose by HPLC. Sorbofuranose exists in solution as an equilibrium mixture of two anomers: α-sorbofuranose and β-sorbofuranose.[1] These anomers are stereoisomers that can be separated under certain chromatographic conditions, leading to peak splitting or broadening. The rate of interconversion between these anomers (mutarotation) relative to the speed of the chromatographic separation determines the peak shape. If the interconversion is slow compared to the chromatography, two distinct peaks may be observed. If the rates are comparable, a broadened peak will result.

Q2: How can I obtain a single, sharp peak for sorbofuranose?

To achieve a single peak, the rate of mutarotation between the α and β anomers needs to be accelerated so that they elute as a single averaged species. Two primary strategies can be employed:

  • Increase Column Temperature: Elevating the column temperature, typically to 70-80°C, can significantly increase the rate of anomer interconversion, leading to the collapse of the two peaks into a single, sharper peak.[1][2]

  • Use a High pH Mobile Phase: Operating under alkaline conditions also effectively catalyzes the mutarotation process. Polymer-based amino columns are well-suited for use with alkaline mobile phases.[1]

Q3: What type of HPLC column is best suited for sorbofuranose analysis?

Several types of columns can be used for sugar analysis, each with its own advantages:

  • Amino Columns (e.g., NH2P series): These are a popular choice for carbohydrate analysis and can be operated in hydrophilic interaction liquid chromatography (HILIC) mode. They are robust and can be used with alkaline mobile phases to prevent anomer separation.[1]

  • Ligand Exchange Columns (e.g., SUGAR series): These columns utilize metal ions (e.g., Ca2+, Pb2+) to form complexes with the hydroxyl groups of sugars, enabling separation based on the stereochemistry of the sugar.[3][4] They are often operated at high temperatures with water as the mobile phase.[2]

  • Reversed-Phase Columns: While not the typical choice for highly polar sugars, derivatization can be employed to make them amenable to reversed-phase separation.

Q4: My retention times for sorbofuranose are drifting. What could be the cause?

Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to shifting retention times.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can cause retention time variability. Precisely measure and mix mobile phase components. If using a buffer, ensure its pH is stable.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention. Use a reliable column oven to maintain a constant temperature.

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter its chemistry and affect retention. Use a guard column and appropriate sample preparation to minimize contamination.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Split or Broadened Peaks Separation of α and β anomers due to slow mutarotation.1. Increase the column temperature to 70-80°C.[1][2]2. Use an alkaline mobile phase (e.g., with an amino column).[1]3. Confirm that the issue is not due to co-eluting impurities by running a pure standard.
Poor Peak Shape (Tailing or Fronting) Tailing: - Secondary interactions with the stationary phase.- Column overload.- Extra-column dead volume.Fronting: - Column overload.- Sample solvent stronger than the mobile phase.Tailing: - Adjust mobile phase pH or ionic strength.- Reduce sample concentration.- Use shorter tubing with smaller internal diameter.Fronting: - Dilute the sample.- Dissolve the sample in the mobile phase.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Column contamination.- Equilibrate the column for a sufficient time before analysis.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven and monitor for temperature stability.- Implement a column washing procedure and use a guard column.
High Backpressure - Blockage in the system (e.g., frits, tubing).- Column contamination and particulate buildup.- Mobile phase precipitation.- Systematically check for blockages by disconnecting components.- Filter samples and mobile phases.- Flush the column with a strong solvent.- Ensure mobile phase components are miscible.
No Peak Detected - Detector issue.- Sample degradation.- Injection problem.- Check detector lamp and settings (e.g., for a Refractive Index detector).- Ensure proper sample storage and preparation.- Verify injector function and sample loop volume.

Experimental Protocols

While specific protocols for sorbofuranose are not abundant in readily available literature, the following methodologies for general sugar analysis can be adapted and optimized.

Method 1: Ligand Exchange Chromatography with High Temperature

This method is designed to promote anomer coalescence into a single peak.

  • Column: Ligand exchange column with a calcium (Ca2+) or lead (Pb2+) counter-ion (e.g., Shodex SUGAR series).[3]

  • Mobile Phase: HPLC-grade water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 70 - 80°C.[2]

  • Detector: Refractive Index (RI).

  • Sample Preparation: Dissolve the sample in the mobile phase (water) and filter through a 0.45 µm syringe filter.

Method 2: HILIC with an Amino Column

This method can be adapted to use a high pH mobile phase to prevent anomer separation.

  • Column: Amino-bonded silica or polymer-based amino column (e.g., Shodex Asahipak NH2P series).

  • Mobile Phase: Acetonitrile/Water gradient. For alkaline conditions, a small amount of an amine modifier (e.g., diethylamine) or ammonium hydroxide can be added to the aqueous portion of the mobile phase. A typical starting point is 75:25 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water that is weaker than the initial mobile phase to ensure good peak shape. Filter through a 0.45 µm syringe filter.

Quantitative Data Summary

The following table provides an example of typical HPLC conditions for the analysis of simple sugars, which can be used as a starting point for method development for sorbofuranose. Retention times will vary significantly based on the specific column and conditions used.

Parameter Ligand Exchange Method HILIC Method
Column Type Ligand Exchange (Ca2+ form)Amino (NH2)
Mobile Phase Water75% Acetonitrile / 25% Water
Flow Rate 0.6 mL/min1.2 mL/min
Temperature 80°C35°C
Detector Refractive Index (RI)Refractive Index (RI)
Expected Elution Order Larger sugars elute first, followed by smaller sugars. Isomers are separated based on their interaction with the metal ion.More polar compounds are retained longer.

Note: The retention time for sorbofuranose will need to be determined experimentally by injecting a pure standard under the chosen conditions.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues with sorbofuranose anomers.

HPLC_Troubleshooting start Start: Chromatographic Issue peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No split_peak Split/Broad Peak peak_shape->split_peak Yes tailing_fronting Tailing/Fronting peak_shape->tailing_fronting Other pressure Pressure Issue? retention_time->pressure No drifting_rt Drifting RT retention_time->drifting_rt Yes no_peak No Peak retention_time->no_peak No Peak high_pressure High Backpressure pressure->high_pressure Yes end_node Consult Instrument Manual pressure->end_node No increase_temp Increase Column Temp (70-80°C) split_peak->increase_temp alkaline_mp Use Alkaline Mobile Phase split_peak->alkaline_mp check_overload Check for Overload/ Dilute Sample tailing_fronting->check_overload check_sample_solvent Check Sample Solvent tailing_fronting->check_sample_solvent check_equilibration Check Column Equilibration drifting_rt->check_equilibration check_mp_prep Check Mobile Phase Preparation drifting_rt->check_mp_prep check_detector Check Detector Settings no_peak->check_detector check_system Check System for Leaks/Blockages high_pressure->check_system flush_column Flush/Replace Column high_pressure->flush_column

Caption: Troubleshooting workflow for sorbofuranose HPLC.

References

Technical Support Center: α-L-Sorbofuranose Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of alpha-L-sorbofuranose in solution.

Frequently Asked Questions (FAQs)

Q1: What is α-L-sorbofuranose and why is its stability in solution a concern?

A1: α-L-sorbofuranose is one of the isomeric forms of L-sorbose, a naturally occurring monosaccharide. In solution, L-sorbose undergoes a process called mutarotation, where it exists as an equilibrium mixture of different cyclic forms (anomers), primarily the more stable six-membered pyranose ring and the less stable five-membered furanose ring, along with a small amount of the open-chain keto form. For many biochemical and pharmaceutical applications, the specific furanose conformation is required, making its inherent instability and tendency to convert to the pyranose form a significant experimental challenge.

Q2: What are the main factors that influence the stability of α-L-sorbofuranose in solution?

A2: The stability of α-L-sorbofuranose is primarily affected by:

  • Solvent: The polarity and hydrogen-bonding capacity of the solvent can influence the equilibrium between the furanose and pyranose forms.

  • Temperature: Higher temperatures can accelerate the rate of mutarotation, leading to a faster conversion to the more stable pyranose form.

  • pH: Both acidic and basic conditions can catalyze the degradation of monosaccharides.

  • Presence of Stabilizing Agents: Certain compounds, like borates, can form complexes with furanoses and enhance their stability.

Q3: How can I "lock" L-sorbose in its furanose conformation?

A3: A common and effective method is to convert α-L-sorbofuranose into a derivative, such as a di-O-isopropylidene acetal. This chemical modification forms covalent bonds that hold the molecule in the furanose ring structure, preventing its conversion to the pyranose form.

Troubleshooting Guides

Issue 1: Rapid loss of the α-L-sorbofuranose form in aqueous solution during an experiment.
  • Possible Cause: Mutarotation to the more stable pyranose form.

  • Troubleshooting Steps:

    • Lower the Temperature: Conduct the experiment at a lower temperature to slow down the rate of mutarotation.

    • Use a Co-solvent: Consider using a co-solvent like dimethyl sulfoxide (DMSO) which has been shown to favor the furanose form for some sugars. However, ensure the solvent is compatible with your experimental system.

    • Chemical Stabilization: If permissible for your application, stabilize the furanose form by converting it to a derivative like 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

    • Borate Complexation: Investigate the use of a borate buffer to form a stabilizing complex with the furanose ring.

Issue 2: Incomplete conversion during the synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.
  • Possible Cause: Inefficient reaction conditions or presence of water.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The reaction is sensitive to water. Use anhydrous acetone and consider adding molecular sieves to the reaction mixture to remove any trace amounts of water.

    • Catalyst Activity: Ensure the catalyst (e.g., antimony pentafluoride or p-toluenesulfonic acid) is active and used in the correct concentration.

    • Reaction Time and Temperature: Optimize the reaction time and temperature. Refluxing for an adequate duration is crucial for driving the reaction to completion.

    • Purification: Incomplete conversion may also appear as a purification challenge. Utilize column chromatography to separate the desired product from unreacted L-sorbose and mono-isopropylidene intermediates.

Issue 3: Difficulty in purifying α-L-sorbofuranose derivatives.
  • Possible Cause: Similar polarities of the desired product and byproducts.

  • Troubleshooting Steps:

    • Chromatography System: For protected, less polar derivatives, normal-phase flash chromatography on silica gel is often effective. For unprotected or partially protected sugars with free hydroxyl groups, reversed-phase chromatography (C18) may provide better separation.

    • Solvent System Optimization: Systematically vary the solvent polarity in your chromatography system to improve resolution between your target compound and impurities. For silica gel, solvent systems like methylene chloride/methanol are common. For C18, water/acetonitrile or water/methanol gradients are typically used.

    • Recrystallization: If the product is crystalline, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one that yields high-purity crystals.

Experimental Protocols

Protocol 1: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

This protocol is based on the reaction of L-sorbose with acetone in the presence of a catalyst to form the diacetonide derivative, which locks the molecule in the α-L-sorbofuranose conformation.

Materials:

  • L-Sorbose

  • Anhydrous Acetone

  • Antimony Pentafluoride (or p-toluenesulfonic acid monohydrate as an alternative catalyst)

  • Molecular Sieves (3A)

  • Sodium Bicarbonate (for neutralization)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add L-sorbose (10.0 g) and anhydrous acetone (200 ml).

  • Add the catalyst, for example, antimony pentafluoride (65.0 mg).

  • Place a drying tube or a setup with molecular sieves (20 g) between the reaction flask and the condenser to maintain anhydrous conditions.

  • Heat the mixture to reflux (around 60°C) with stirring for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst by carefully adding sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove any solids.

  • Evaporate the acetone under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for Borate-Mediated Stabilization of Furanoses

This protocol provides a general guideline for using borate to stabilize the furanose form of a sugar in solution, based on its known ability to form complexes with vicinal diols.

Materials:

  • α-L-Sorbofuranose

  • Boric Acid

  • Sodium Hydroxide (to adjust pH)

  • Deionized Water

Procedure:

  • Prepare a stock solution of borate buffer at the desired concentration and pH. For example, a 100 mM borate buffer at pH 8.0 can be prepared by dissolving boric acid in water and adjusting the pH with sodium hydroxide.

  • Dissolve the α-L-sorbofuranose in the prepared borate buffer to the desired final concentration.

  • The borate ions in the solution will be in equilibrium with the diol groups of the sorbofuranose, forming borate-ester complexes. This complexation shifts the equilibrium towards the furanose form and enhances its stability.

  • The stability of the furanose form can be monitored over time using techniques such as NMR spectroscopy or polarimetry.

Quantitative Data Summary

Table 1: Anomeric Equilibrium of D-Glucose in Water at Room Temperature

AnomerPercentage in Aqueous Solution
α-D-glucopyranose~36%
β-D-glucopyranose~64%
Furanose and open-chain forms<1%

Visualizations

Mutarotation_Equilibrium This compound This compound Open-Chain Keto Form Open-Chain Keto Form This compound->Open-Chain Keto Form Mutarotation Open-Chain Keto Form->this compound alpha-L-Sorbopyranose alpha-L-Sorbopyranose Open-Chain Keto Form->alpha-L-Sorbopyranose alpha-L-Sorbopyranose->Open-Chain Keto Form beta-L-Sorbopyranose beta-L-Sorbopyranose alpha-L-Sorbopyranose->beta-L-Sorbopyranose

Caption: Mutarotation of L-Sorbose in Solution.

Stabilization_Workflow cluster_problem Problem cluster_strategies Stabilization Strategies cluster_outcome Outcome instability α-L-Sorbofuranose is unstable in solution derivatization Chemical Derivatization (e.g., Isopropylidene Acetal) instability->derivatization Lock conformation complexation Complexation (e.g., with Borate) instability->complexation Shift equilibrium stable_furanose Stable α-L-Sorbofuranose form for experiments derivatization->stable_furanose complexation->stable_furanose

Caption: Workflow for Stabilizing α-L-Sorbofuranose.

Degradation_Pathway This compound This compound intermediate Protonated Intermediate This compound->intermediate Acid/Base Catalysis products Ring-Opened Products Dehydration Products Fragmentation Products intermediate->products Further Reactions

Caption: General Degradation Pathway of α-L-Sorbofuranose.

Technical Support Center: Derivatization of α-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of α-L-sorbofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this important monosaccharide.

Troubleshooting Guides

Issue 1: Formation of an Undesired Pyranose Ring Structure

Question: During the derivatization of α-L-sorbofuranose, my final product is a mixture of the desired furanose derivative and a significant amount of the sorbopyranose isomer. How can I favor the formation of the furanose derivative?

Answer: The equilibrium between the furanose and the more thermodynamically stable pyranose form is a common challenge in carbohydrate chemistry.[1] The distribution of these isomers is influenced by several factors, including solvent, temperature, and pH.

Troubleshooting Steps:

  • Solvent Selection: The solvent can significantly influence the furanose-pyranose equilibrium. For instance, some sugars exhibit a higher proportion of the furanose form in dimethyl sulfoxide (DMSO) compared to aqueous solutions.[2] Experiment with different solvents to find the optimal conditions for retaining the furanose ring.

  • Temperature Control: The ratio of furanose to pyranose can be temperature-dependent.[2] It is often recommended to perform the derivatization at lower temperatures to kinetically trap the desired furanose isomer.

  • pH Adjustment: The interconversion between ring forms can be catalyzed by both acids and bases. Careful control of the reaction's pH can help to minimize the rearrangement to the pyranose form.

  • Protecting Group Strategy: Employing a protecting group strategy that locks the furanose conformation early in the synthetic route can prevent rearrangement. For example, the formation of a 2,3-O-isopropylidene acetal on L-sorbose directs the molecule into the furanose form.

Issue 2: Incomplete Derivatization of Hydroxyl Groups

Question: My reaction yields a mixture of partially and fully derivatized products. How can I ensure complete derivatization of all hydroxyl groups on the α-L-sorbofuranose?

Answer: Incomplete derivatization can result from several factors, including steric hindrance, reagent stoichiometry, reaction time, and the presence of moisture.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure a sufficient excess of the derivatizing agent is used to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time. In some cases, increasing the reaction temperature may be necessary, but be mindful of potential side reactions like ring rearrangement.

  • Catalyst: The use of a catalyst can often improve reaction rates and yields. For acetylation, pyridine is commonly used, while for silylation, a catalyst like iodine or a strong base may be effective.[3]

  • Anhydrous Conditions: Derivatization reagents like silylating agents are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent reagent quenching.

  • Choice of Derivatizing Agent: For sterically hindered hydroxyl groups, a more reactive derivatizing agent may be required.

Issue 3: Formation of Anomeric Mixtures

Question: My final product is a mixture of α- and β-anomers. How can I control the anomeric selectivity of the derivatization?

Answer: The formation of anomeric mixtures is a common outcome in glycosylation and derivatization reactions.[4][5] The anomeric selectivity is influenced by the reaction mechanism, solvent, temperature, and the nature of the protecting groups on the sugar.[4]

Troubleshooting Steps:

  • Reaction Conditions: The choice of solvent and temperature can significantly impact the ratio of anomers. For example, some reactions show high α-selectivity in solvents like dichloromethane, toluene, or ether, while a nearly 1:1 mixture is observed in acetone or ethyl acetate.[4]

  • Neighboring Group Participation: A participating protecting group at the C-3 position (adjacent to the anomeric center in the furanose ring) can direct the stereochemical outcome of the reaction, often favoring the formation of a single anomer.

  • Thermodynamic vs. Kinetic Control: Consider whether the reaction conditions favor the thermodynamically or kinetically controlled product. Adjusting the temperature and reaction time can shift the equilibrium towards the desired anomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization techniques for α-L-sorbofuranose?

A1: The most common derivatization techniques for monosaccharides like α-L-sorbofuranose involve the modification of their hydroxyl groups to increase volatility for gas chromatography (GC) analysis or to introduce chromophores or fluorophores for liquid chromatography (LC) detection.[6][7] These techniques include:

  • Silylation: Conversion of hydroxyl groups to silyl ethers.

  • Acetylation: Formation of acetyl esters from the hydroxyl groups.

  • Methylation: Conversion of hydroxyl groups to methyl ethers.

  • Acetal Formation: Protection of diols, for example, with acetone to form an isopropylidene acetal.

Q2: How can I confirm the ring size (furanose vs. pyranose) of my derivatized product?

A2: A combination of analytical techniques can be used to determine the ring size of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the ring protons and carbons are distinct for furanose and pyranose rings.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The fragmentation patterns in the mass spectrum of a derivatized sugar can provide clues about its ring structure.

  • X-ray Crystallography: If a crystalline derivative is obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: Are there any established protocols for the derivatization of α-L-sorbofuranose?

A3: Yes, here is a general protocol for the per-O-acetylation of a monosaccharide, which can be adapted for α-L-sorbofuranose.

Experimental Protocols

Protocol 1: Per-O-acetylation of a Monosaccharide

This protocol is a general method for the complete acetylation of the hydroxyl groups of a monosaccharide.

Materials:

  • Monosaccharide (e.g., L-sorbose)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the monosaccharide in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by slowly adding water or ice.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note: This procedure often results in a mixture of anomers. For example, the acetylation of mannose in pyridine with acetic anhydride can produce four products (α- and β-anomers of both the furanose and pyranose forms).[8]

Protocol 2: Zemplén De-O-acetylation

This protocol describes the removal of acetyl protecting groups under basic conditions.[9]

Materials:

  • O-acetylated carbohydrate

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) solution in MeOH (catalytic amount)

  • Ion-exchange resin (H⁺ form)

  • TLC plate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the O-acetylated compound in anhydrous methanol under an inert atmosphere (e.g., Argon).[9]

  • Cool the solution to 0°C in an ice bath.[9]

  • Add a catalytic amount of sodium methoxide solution.[9]

  • Stir the reaction at room temperature and monitor its completion by TLC.[9]

  • Once the starting material is consumed, add the ion-exchange resin (H⁺ form) to neutralize the solution.[9]

  • Stir until the pH is neutral, then filter off the resin.[9]

  • Wash the resin with methanol and combine the filtrates.[9]

  • Concentrate the combined filtrate under reduced pressure.[9]

  • Purify the resulting deprotected sugar by silica gel column chromatography.[9]

Data Presentation

Derivatization MethodExpected Side ReactionsKey Factors to Control
Silylation Incomplete silylation, formation of pyranose isomer, anomerizationAnhydrous conditions, reagent stoichiometry, temperature
Acetylation Formation of pyranose isomer, anomerization, incomplete acetylationReaction time, temperature, catalyst
Methylation Formation of pyranose isomer, anomerization, over/under-methylationChoice of methylating agent, reaction conditions
Acetal Formation Formation of different acetal isomers, incomplete reactionCatalyst, water removal, reaction time

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reaction Derivatization cluster_products Reaction Products cluster_analysis Analysis & Purification cluster_final Final Product Sorbofuranose α-L-Sorbofuranose Derivatization Derivatization (Silylation, Acetylation, etc.) Sorbofuranose->Derivatization Reactant Desired Desired α-L-Sorbofuranose Derivative Derivatization->Desired Yields SideProducts Side Products Derivatization->SideProducts Byproducts Analysis Analysis (TLC, GC-MS, NMR) Desired->Analysis SideProducts->Analysis Purification Purification (Column Chromatography) Analysis->Purification PureProduct Pure α-L-Sorbofuranose Derivative Purification->PureProduct

Caption: General experimental workflow for the derivatization of α-L-sorbofuranose.

Furanose_Pyranose_Equilibrium cluster_conditions Influencing Factors Furanose α-L-Sorbofuranose OpenChain Open-Chain Keto Form Furanose->OpenChain Equilibrium Pyranose α-L-Sorbopyranose OpenChain->Pyranose Equilibrium Solvent Solvent Temperature Temperature pH pH

Caption: Equilibrium between furanose, open-chain, and pyranose forms of L-sorbose.

References

Technical Support Center: Purification of alpha-L-Sorbofuranose Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-L-sorbofuranose. The following sections detail methods for removing common impurities and provide experimental protocols for purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: My this compound preparation is a viscous syrup and fails to crystallize. What are the possible causes and solutions?

A1: Failure to crystallize is a common issue often caused by the presence of impurities that inhibit crystal formation.

  • Primary Cause: The most likely impurities are residual D-sorbitol (the starting material) and D-fructose, a common byproduct of the fermentation process used to produce L-sorbose. Fructose, in particular, is known to significantly hinder the crystallization of sugars.

  • Troubleshooting Steps:

    • Purity Analysis: First, analyze the purity of your sample using High-Performance Liquid Chromatography (HPLC) to confirm the presence and quantify the levels of D-sorbitol and D-fructose.

    • Chromatographic Purification: If significant amounts of these impurities are present, consider using preparative chromatography to separate the this compound from the contaminants. Ion-exchange chromatography can be particularly effective.

    • Solvent Optimization: Experiment with different solvent systems for crystallization. While aqueous solutions are common, the addition of anti-solvents like ethanol or methanol can induce precipitation and crystallization. The optimal solvent ratio will depend on the impurity profile.

Q2: I observe multiple peaks in my HPLC chromatogram after an initial purification attempt. What are these likely to be?

A2: Besides the peak for this compound, other peaks in your HPLC chromatogram are likely to be:

  • D-Sorbitol: The unreacted starting material from the synthesis of L-sorbose.

  • D-Fructose: A common byproduct of the fermentation process.

  • Mannitol: Another sugar alcohol that can be present as an impurity.

  • Other Sugar Anomers and Isomers: L-sorbose can exist in equilibrium between its furanose and pyranose forms in solution. You may be observing peaks for other anomers of L-sorbose.

Q3: My yield of crystalline this compound is very low after recrystallization. How can I improve it?

A3: Low yield during recrystallization can be due to several factors:

  • High Solubility in the Chosen Solvent: If this compound is too soluble in the recrystallization solvent, a significant portion will remain in the mother liquor. To address this, you can:

    • Cool the solution to a lower temperature to decrease solubility.

    • Slowly add an anti-solvent (a solvent in which this compound is less soluble, such as ethanol or acetone) to the solution to induce precipitation.

  • Incomplete Crystallization: Ensure you are allowing sufficient time for crystallization to occur. Seeding the supersaturated solution with a small crystal of pure this compound can promote crystal growth.

  • Loss During Washing: Minimize the amount of solvent used to wash the crystals and ensure the washing solvent is ice-cold to reduce dissolution of the product.

Q4: How can I remove colored impurities from my this compound preparation?

A4: Colored impurities, often arising from the fermentation broth, can typically be removed by treating the solution with activated charcoal.

  • Procedure:

    • Dissolve the crude this compound in a suitable solvent (e.g., water).

    • Add a small amount of activated charcoal (typically 1-2% w/w).

    • Stir the mixture for a short period (e.g., 15-30 minutes).

    • Filter the solution through a bed of celite or a fine filter paper to remove the charcoal.

    • Proceed with crystallization or further purification steps.

Experimental Protocols

Below are detailed methodologies for key experiments in the purification of this compound.

Protocol 1: Recrystallization of this compound

This protocol describes a general method for the recrystallization of this compound from a mixed solvent system.

Materials:

  • Crude this compound

  • Methanol

  • Water

  • Ethanol (ice-cold)

  • Beakers and flasks

  • Heating and stirring plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot water.

  • To the hot solution, slowly add methanol (as an anti-solvent) until the solution becomes slightly turbid.

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling.

  • Once the solution has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: HPLC Analysis of this compound Purity

This protocol outlines a method for the quantitative analysis of this compound and its common impurities.[1][2][3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) detector

  • Aminex HPX-87C column (or equivalent ion-exclusion column)

Reagents:

  • Deionized water (HPLC grade)

  • 5 mM Sulfuric Acid (mobile phase)

  • This compound standard

  • D-Sorbitol standard

  • D-Fructose standard

Procedure:

  • Prepare the Mobile Phase: Prepare a 5 mM solution of sulfuric acid in deionized water and degas it.

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound, D-sorbitol, and D-fructose of known concentrations.

  • Prepare the Sample: Dissolve a known amount of your this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature to 35°C.

    • Set the mobile phase flow rate to 0.6 mL/min.

    • Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, D-sorbitol, and D-fructose based on the retention times of the standards.

    • Quantify the amount of each component in your sample by comparing the peak areas to the calibration curves generated from the standard solutions.

Data Presentation

The following table summarizes the expected efficiency of different purification techniques for this compound. Please note that actual results may vary depending on the initial purity of the sample and the specific experimental conditions.

Purification MethodKey Impurities RemovedExpected PurityExpected Yield
Single Recrystallization D-Sorbitol, Mannitol>98%60-80%
Activated Charcoal Treatment followed by Recrystallization Colored impurities, D-Sorbitol>99%50-70%
Preparative Chromatography (Ion-Exchange) D-Sorbitol, D-Fructose, Mannitol>99.5%40-60%

Visualizations

Logical Workflow for this compound Purification

The following diagram illustrates the general workflow for the purification of this compound from a crude fermentation product.

PurificationWorkflow Crude Crude Sorbose Solution (from Fermentation) Filtration Filtration (Remove Bacterial Cells) Crude->Filtration Charcoal Activated Charcoal Treatment Filtration->Charcoal Concentration Concentration (Under Reduced Pressure) Charcoal->Concentration Crystallization Recrystallization (e.g., from Water/Methanol) Concentration->Crystallization Chromatography Preparative Chromatography (Optional, for high impurity loads) Concentration->Chromatography If high fructose/sorbitol Washing Crystal Washing (with Cold Solvent) Crystallization->Washing HPLC_QC HPLC Purity Analysis Crystallization->HPLC_QC Drying Drying (Under Vacuum) Washing->Drying PureProduct Pure this compound Drying->PureProduct PureProduct->HPLC_QC Chromatography->Crystallization

Caption: A logical workflow for the purification of this compound.

Troubleshooting Logic for Crystallization Failure

This diagram outlines the decision-making process when encountering crystallization problems.

CrystallizationTroubleshooting Start Crystallization Fails (Syrupy Product) Analyze Analyze Purity by HPLC Start->Analyze HighImpurities High Levels of Fructose/ Sorbitol Detected? Analyze->HighImpurities Chromatography Perform Preparative Chromatography HighImpurities->Chromatography Yes Recrystallize Attempt Recrystallization with Anti-Solvent HighImpurities->Recrystallize No Chromatography->Recrystallize Seed Seed with Pure Crystals Recrystallize->Seed SlowCool Ensure Slow Cooling Seed->SlowCool Success Successful Crystallization SlowCool->Success

Caption: Troubleshooting guide for this compound crystallization failure.

References

Navigating the Complexities of Sorbofuranose Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interpretation of Nuclear Magnetic Resonance (NMR) spectra for sorbofuranose and its isomers can be a challenging endeavor due to the presence of multiple anomers and isomers in solution, often leading to overlapping signals and complex coupling patterns. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of sorbofuranose isomers.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR spectra of sorbofuranose complex?

A1: The complexity arises from the equilibrium of different isomeric forms in solution. Sorbofuranose, a ketofuranose, can exist as α and β anomers, and may also be in equilibrium with its pyranose forms. This results in a mixture of species, each with its own set of NMR signals, leading to spectral overlap, especially in the proton NMR spectrum.[1]

Q2: How can I distinguish between the α and β anomers of sorbofuranose?

A2: The anomeric carbon (C2) chemical shift in ¹³C NMR is a key indicator. Generally, the anomeric carbon of the α-furanose resonates at a different chemical shift compared to the β-furanose. While specific data for sorbofuranose is scarce, in other furanoses, the α-anomer's C1 (equivalent to C2 in ketoses) is often found at a distinct position from the β-anomer. Additionally, Nuclear Overhauser Effect (NOE) experiments can be invaluable. NOESY or ROESY spectra can reveal through-space correlations between protons, which differ depending on the stereochemistry at the anomeric center. For instance, a correlation between H1 and a proton on the opposite face of the furanose ring would be indicative of a specific anomer.

Q3: What are typical chemical shift ranges for sorbofuranose protons and carbons?

Troubleshooting Guide

This guide addresses common problems encountered during the NMR spectral interpretation of sorbofuranose isomers.

Problem 1: Severe Signal Overlap in the ¹H NMR Spectrum

Cause: The presence of multiple isomers (α/β-furanose, pyranose forms) in solution leads to a crowded proton spectrum, making assignment difficult.

Solutions:

  • Two-Dimensional (2D) NMR Experiments:

    • COSY (Correlation Spectroscopy): Helps identify scalar-coupled protons, allowing for the tracing of proton spin systems within each isomer.[2]

    • TOCSY (Total Correlation Spectroscopy): Can reveal the entire spin system of an isomer from a single, well-resolved proton resonance.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, which is particularly useful given the wider chemical shift dispersion of ¹³C NMR.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Provides information about long-range (2-3 bond) H-C correlations, aiding in the assignment of quaternary carbons and piecing together the carbon skeleton of each isomer.[3]

  • Change of Solvent: Altering the deuterated solvent (e.g., from D₂O to DMSO-d₆) can induce changes in chemical shifts, potentially resolving overlapping signals.

  • Temperature Variation: Acquiring spectra at different temperatures can shift the equilibrium between isomers, which may simplify the spectrum by favoring one or two major forms.

Problem 2: Ambiguous Stereochemical Assignment (α vs. β anomer)

Cause: The lack of a proton directly attached to the anomeric carbon (C2) in ketofuranoses makes direct assignment through ¹H-¹H coupling constants challenging.

Solutions:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for determining stereochemistry by identifying protons that are close in space.[4][5] For example, in the α-anomer, the exocyclic CH₂OH group at C2 will show NOEs to specific protons on the furanose ring, which will differ from the NOE patterns of the β-anomer. A workflow for this is outlined below.

    Workflow for Anomer Assignment using NOESY

    NOESY_Workflow A Acquire 2D NOESY or ROESY Spectrum B Identify Cross-Peaks from Anomeric Region Protons A->B C Correlate Cross-Peaks to Specific Protons B->C D Compare Observed NOEs to 3D Models of α and β Anomers C->D E Assign Anomeric Configuration D->E

    Caption: Workflow for anomeric assignment using NOESY.

Problem 3: Difficulty in Determining Ring Conformation

Cause: The furanose ring is flexible and can adopt various envelope and twist conformations.

Solution:

  • J-Coupling Constant Analysis: The magnitudes of vicinal proton-proton coupling constants (³JHH) are related to the dihedral angles between the protons, as described by the Karplus equation. By carefully measuring the ³JHH values from a well-resolved ¹H NMR spectrum (or extracted from 2D experiments), it is possible to deduce the preferred ring pucker. For furanose rings, typical ³J values are:

    • cis protons: ~5-8 Hz

    • trans protons: ~2-5 Hz (for ~120° dihedral angle) or ~8-10 Hz (for ~180° dihedral angle)

Experimental Protocols

Key Experiment: 2D NOESY for Anomeric Configuration

Objective: To differentiate between α- and β-sorbofuranose anomers through the observation of through-space nuclear Overhauser effects.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sorbofuranose sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is free of paramagnetic impurities which can interfere with the NOE effect.

  • NMR Instrument: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Use a standard 2D NOESY pulse sequence (e.g., noesyesgp).

    • The mixing time (d8) is a crucial parameter and should be optimized. A typical starting range for small molecules like sorbofuranose is 300-800 ms. A series of experiments with varying mixing times can provide information on the rate of NOE buildup.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing weak cross-peaks.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Analyze the cross-peaks, paying close attention to those involving protons on the exocyclic groups at C2 and C5 and the ring protons (H3, H4, H5).

    • Compare the observed NOE correlations with the expected correlations from 3D models of the α and β anomers.

    Logical Relationship for NOESY Interpretation

    NOESY_Logic cluster_alpha α-Anomer Hypothesis cluster_beta β-Anomer Hypothesis A_H1a H1a (axial-like on C1) A_H3 H3 A_H1a->A_H3 Expected STRONG NOE A_H5 H5 A_H1a->A_H5 Expected WEAK/NO NOE B_H1a H1a (equatorial-like on C1) B_H3 H3 B_H1a->B_H3 Expected WEAK/NO NOE B_H5 H5 B_H1a->B_H5 Expected STRONG NOE Observed_NOE Observed NOE Pattern in Spectrum Conclusion Anomer Assignment Observed_NOE->Conclusion

    Caption: Logical diagram for NOESY-based anomer assignment.

Quantitative Data Summary

Due to the limited availability of published, fully assigned NMR data for sorbofuranose isomers, the following tables provide expected chemical shift ranges based on general knowledge of furanose sugars and available data for related compounds.[6] Researchers should use these as a guide and confirm assignments using 2D NMR techniques.

Table 1: Expected ¹³C Chemical Shift Ranges (ppm) for Sorbofuranose Isomers in D₂O

Carbonα-Sorbofuranose (Expected)β-Sorbofuranose (Expected)Notes
C1~64~64Exocyclic CH₂OH
C2102 - 10598 - 102Anomeric Carbon
C375 - 7876 - 79
C470 - 7371 - 74
C580 - 8381 - 84
C6~63~63Exocyclic CH₂OH

Note: The α and β assignments for the anomeric carbon are tentative and should be confirmed with NOESY data.

Table 2: Expected ¹H Chemical Shift Ranges (ppm) and Coupling Constants (Hz) for Sorbofuranose Isomers in D₂O

Protonα-Sorbofuranose (Expected)β-Sorbofuranose (Expected)Typical J-Couplings (Hz)
H1a, H1b3.6 - 3.83.6 - 3.8²J ≈ 12
H34.0 - 4.24.1 - 4.3³J₃,₄ ≈ 4-7
H43.8 - 4.03.9 - 4.1³J₄,₅ ≈ 6-9
H54.1 - 4.34.2 - 4.4³J₅,₆a ≈ 2-4, ³J₅,₆b ≈ 5-8
H6a, H6b3.7 - 3.93.7 - 3.9²J ≈ 12

By employing a combination of 1D and 2D NMR experiments and carefully analyzing chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can overcome the challenges associated with the spectral interpretation of sorbofuranose isomers. This guide provides a starting point for troubleshooting common issues and a framework for the structural elucidation of these complex carbohydrates.

References

Technical Support Center: Scaling Up the Synthesis of α-L-Sorbofuranose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of α-L-sorbofuranose derivatives, particularly the commonly used intermediate, 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose?

A1: When scaling up the acetonide protection of L-sorbose, the most critical parameters to control are:

  • Temperature: The reaction is often exothermic, and poor heat dissipation on a larger scale can lead to side reactions and degradation of the product.

  • Moisture Content: The presence of water can hydrolyze the formed ketal and reduce the efficiency of dehydrating agents, leading to lower yields.

  • Catalyst Loading: The optimal catalyst-to-substrate ratio may differ between lab-scale and large-scale synthesis.

  • Mixing Efficiency: Homogeneous mixing is crucial for ensuring consistent reaction throughout the larger volume.

Q2: What are the common side products formed during the synthesis, and how can they be minimized?

A2: Common side products include mono-isopropylidene derivatives (e.g., 1,2-O-isopropylidene-α-L-sorbofuranose) and the formation of the pyranose isomer. To minimize these:

  • Ensure a sufficient excess of the acetonide source (e.g., acetone or 2,2-dimethoxypropane).

  • Use an effective dehydrating agent or a setup that removes water from the reaction mixture.

  • Optimize the reaction time; prolonged reaction times can sometimes lead to the formation of undesired isomers.

Q3: What are the recommended purification strategies for large-scale batches of protected α-L-sorbofuranose derivatives?

A3: For large-scale purification, crystallization is the most economical and efficient method. If chromatographic purification is necessary, flash chromatography with a silica gel stationary phase is often employed. For high-purity requirements, reversed-phase high-performance liquid chromatography (HPLC) can be effective for protected carbohydrates.[1] The choice of solvent system for chromatography will depend on the specific derivative, but systems like hexane/ethyl acetate are common for normal-phase, and acetonitrile/water for reversed-phase chromatography.

Q4: Are there any specific safety precautions to take when scaling up this synthesis?

A4: Yes, safety is paramount. Key considerations include:

  • Solvent Handling: Large volumes of flammable solvents like acetone require appropriate storage, handling, and ventilation to minimize fire and explosion risks.

  • Reaction Exotherms: The potential for a runaway reaction should be assessed. A cooling system should be in place, and a plan for emergency cooling should be established.

  • Pressure Build-up: If the reaction is conducted in a closed system, ensure adequate pressure relief measures are in place.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Di-O-isopropylidene Derivative
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary, but be mindful of potential side product formation with excessive heating.
Insufficient dehydrating agentOn a larger scale, the surface area to volume ratio decreases, potentially making water removal less efficient. Increase the amount of dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus for azeotropic water removal.
Catalyst deactivationEnsure the catalyst (e.g., p-toluenesulfonic acid, iodine) is fresh and active. In some cases, the catalyst may be quenched by impurities in the starting materials.
Suboptimal temperatureIf the reaction is too slow, a modest increase in temperature may improve the rate. However, excessive heat can lead to degradation. Perform small-scale experiments to determine the optimal temperature for your setup.
Poor mixingInadequate agitation can lead to localized "hot spots" and incomplete reaction. Ensure the stirring mechanism is robust enough for the larger volume and viscosity of the reaction mixture.
Problem 2: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Step
Product oiling out during crystallizationTry different solvent systems for crystallization. A combination of a good solvent and a poor solvent (anti-solvent) often works well. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Co-elution of impurities during chromatographyOptimize the mobile phase for better separation. A shallower gradient or isocratic elution might be necessary. Consider using a different stationary phase if baseline separation cannot be achieved. For protected carbohydrates, pentafluorophenyl or phenyl hexyl stationary phases can offer different selectivity compared to standard C18 columns.[1]
Residual catalyst in the final productAfter the reaction, quench the acid catalyst with a mild base (e.g., triethylamine, sodium bicarbonate solution) before work-up. An aqueous wash of the organic layer can help remove catalyst salts.
Product instabilitySome protected carbohydrate derivatives can be sensitive to acidic or basic conditions. Ensure that the pH is neutralized during work-up and that the product is stored under appropriate conditions (cool, dry, and inert atmosphere if necessary).

Experimental Protocols

Key Experiment: Kilogram-Scale Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (Representative Protocol)

This protocol is a representative procedure adapted from literature for a larger scale and should be optimized for specific laboratory conditions.

Materials:

  • L-Sorbose: 1.0 kg

  • Acetone (anhydrous): 10 L

  • 2,2-Dimethoxypropane: 2.0 L

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 50 g

  • Triethylamine: 100 mL

  • Ethyl acetate: 10 L

  • Saturated sodium bicarbonate solution: 5 L

  • Brine: 5 L

  • Anhydrous sodium sulfate

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add L-sorbose (1.0 kg) and anhydrous acetone (10 L).

  • Stir the suspension and add 2,2-dimethoxypropane (2.0 L) followed by p-toluenesulfonic acid monohydrate (50 g).

  • Heat the mixture to a gentle reflux (around 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 hexane/ethyl acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding triethylamine (100 mL) with stirring.

  • Concentrate the mixture under reduced pressure to remove most of the acetone.

  • Dissolve the resulting syrup in ethyl acetate (10 L) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) and brine (2 x 2.5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., hot hexane or a mixture of hexane and a small amount of ethyl acetate) to yield pure 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

Data Presentation

Table 1: Effect of Catalyst Loading and Reaction Time on Yield at 1 kg Scale (Hypothetical Data)

Catalyst (p-TsOH·H₂O) Loading (g/kg of Sorbose)Reaction Time (hours)Yield (%)Purity by HPLC (%)
2567592
5048295
5068594
7548693

Table 2: Comparison of Purification Methods for 1 kg Batch (Hypothetical Data)

Purification MethodSolvent(s) UsedYield after Purification (%)Final Purity (%)Throughput
CrystallizationHexane/Ethyl Acetate78>99High
Flash ChromatographySilica Gel, Hexane/Ethyl Acetate Gradient7098Medium
Reversed-Phase HPLCC18, Acetonitrile/Water65>99.5Low

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor with L-Sorbose and Acetone B Add 2,2-Dimethoxypropane and p-TsOH Catalyst A->B C Heat to Reflux (60-65°C) for 4-6h B->C D Cool and Quench with Triethylamine C->D E Concentrate under Reduced Pressure D->E F Dissolve in Ethyl Acetate E->F G Aqueous Washes (NaHCO3, Brine) F->G H Dry and Concentrate G->H I Crude Product H->I J Recrystallization I->J K Pure 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose J->K

Caption: Experimental workflow for the scaled-up synthesis of a protected α-L-sorbofuranose derivative.

troubleshooting_logic cluster_reaction_check Reaction Analysis cluster_workup_check Work-up & Purification Analysis start Low Yield or Purity Issue check_completion Is the reaction complete? start->check_completion extend_time Extend reaction time check_completion->extend_time No check_side_products Are there significant side products? check_completion->check_side_products Yes extend_time->check_completion optimize_temp Optimize temperature and catalyst loading check_side_products->optimize_temp Yes check_purification Is purification method effective? check_side_products->check_purification No optimize_temp->start change_solvent Change crystallization solvent or chromatography conditions check_purification->change_solvent No check_stability Is the product degrading? check_purification->check_stability Yes end_node Problem Resolved change_solvent->end_node neutralize_ph Ensure neutral pH during work-up and storage check_stability->neutralize_ph Yes check_stability->end_node No neutralize_ph->end_node

Caption: Troubleshooting logic for scaling up α-L-sorbofuranose derivative synthesis.

References

Technical Support Center: Storage and Handling of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alpha-L-sorbofuranose. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound, like other furanose sugars, is primarily influenced by temperature, humidity (moisture), pH, and light exposure. As a solid, the compound is relatively stable, but the presence of moisture can significantly accelerate degradation, especially at elevated temperatures. In solution, pH becomes a critical factor, with both acidic and basic conditions potentially catalyzing hydrolysis and other degradation reactions.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be kept in a cool, dry, and dark environment. It is crucial to store it in a tightly sealed container to protect it from moisture.[1][2] The use of a desiccator is recommended to maintain a low-humidity environment.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound, leading to discoloration and the formation of impurities.[3] The exact temperature at which significant degradation occurs can vary, but as a general guideline, storage at controlled room temperature or below is advisable. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively documented, many complex organic molecules are susceptible to photodegradation. Therefore, it is a best practice to store the compound in a light-resistant container or in a dark environment to minimize potential degradation from light exposure.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Discoloration of solid this compound (yellowing or browning) - Exposure to elevated temperatures.- Presence of moisture leading to non-enzymatic browning reactions.- Verify the storage temperature is within the recommended range.- Ensure the container is tightly sealed and stored in a desiccator to minimize moisture exposure.- If discoloration is observed, it is advisable to re-test the purity of the material before use.
Clumping or caking of the solid powder - Absorption of moisture from the atmosphere (hygroscopicity).- Transfer the product to a new, dry, and tightly sealed container.- Store the container in a desiccator with a fresh desiccant.- Before use, gently break up any clumps with a clean, dry spatula.
Unexpected peaks in analytical chromatograms (e.g., HPLC) - Degradation of the sample due to improper storage or handling.- Contamination of the sample or solvent.- Prepare a fresh solution from a new or properly stored batch of this compound and re-analyze.- Review the sample preparation procedure for any potential sources of contamination.- If degradation is suspected, a forced degradation study can help identify potential degradation products.
Inconsistent experimental results - Use of degraded or impure this compound.- Variability in storage conditions between batches.- Implement a consistent and documented storage protocol for all batches of this compound.- Perform a quality control check (e.g., purity analysis by HPLC) on each new batch before use.- Ensure all users are trained on the proper handling and storage procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.[4][5]

Objective: To generate degradation products of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC-grade methanol and acetonitrile

  • pH meter

  • Heating oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., RID or ELSD)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a heating oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation (Solid State):

    • Expose a thin layer of solid this compound to a light source in a photostability chamber as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dissolve both the exposed and control samples in the mobile phase and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method to observe the formation of degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Starting Material Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Degradation (Solid, 80°C) Thermal->HPLC Photo Photolytic Degradation (Solid, ICH Q1B) Photo->HPLC ID Identify Degradation Products HPLC->ID Start This compound Stock Solution/Solid Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Forced Degradation Experimental Workflow.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.

Materials:

  • This compound reference standard

  • Forced degradation samples (from Protocol 1)

  • HPLC system with a suitable column (e.g., a column designed for carbohydrate analysis like an amino or a specific ion-exchange column) and detector (Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD are common for sugars).

  • HPLC-grade solvents (e.g., acetonitrile, water)

Method Development Steps:

  • Column and Mobile Phase Selection:

    • Start with a common column for carbohydrate analysis, such as an amino column.

    • A typical mobile phase for an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v). The high organic content is necessary for retention on this type of column.

  • Initial Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: RID or ELSD

  • Optimization:

    • Inject the undergraded this compound standard to determine its retention time.

    • Inject the mixed forced degradation samples.

    • Adjust the mobile phase composition (ratio of acetonitrile to water) to achieve good separation between the parent peak and any degradation product peaks.

    • Optimize the flow rate and column temperature to improve peak shape and resolution.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing the forced degradation samples. Peak purity analysis should be performed if a PDA detector is used.

  • Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on a sample with a known amount of this compound.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Intentionally make small variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Select Column & Mobile Phase (e.g., Amino Column, ACN:H₂O) B Inject Standard & Forced Degradation Samples A->B C Optimize Separation (Mobile Phase Ratio, Flow Rate) B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I Troubleshooting_Logic Start Degradation Suspected? Check_Appearance Visual Inspection: Discoloration or Clumping? Start->Check_Appearance Yes OK Material is Stable Proceed with Use Start->OK No Check_Purity Analytical Check: Unexpected Peaks in HPLC? Check_Appearance->Check_Purity No Quarantine Quarantine Batch Check_Appearance->Quarantine Yes Review_Storage Review Storage Conditions: Temp, Humidity, Light OK? Check_Purity->Review_Storage No Check_Purity->Quarantine Yes Review_Storage->OK Yes Improve_Storage Improve Storage: Use Desiccator, Refrigerate, Protect from Light Review_Storage->Improve_Storage No Retest Retest Purity with Validated Method Quarantine->Retest Retest->OK Purity OK Not_OK Material is Degraded Discard Batch Retest->Not_OK Purity Not OK Improve_Storage->Retest

References

optimization of reaction conditions for alpha-L-sorbofuranose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of α-L-sorbofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-L-sorbofuranose via the acid-catalyzed intramolecular cyclization of L-sorbose.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of α-L-Sorbofuranose Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Optimize reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. - Increase temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the impact on the yield. Be cautious of potential side reactions at higher temperatures.
Suboptimal catalyst concentration: The concentration of the acid catalyst (e.g., sulfuric acid) may be too low for efficient cyclization.Titrate catalyst concentration: Systematically vary the concentration of the acid catalyst (e.g., from 0.5% to 5% v/v) to find the optimal concentration that maximizes the yield of the desired furanose form.
Equilibrium not favoring furanose: In solution, L-sorbose exists in equilibrium between its pyranose and furanose forms. The reaction conditions may favor the more stable pyranose form.[1]- Solvent selection: The choice of solvent can influence the equilibrium. Experiment with different solvents to shift the equilibrium towards the furanose form. Less polar solvents may favor the furanose form.
Presence of Significant Byproducts Dehydration reactions: At higher temperatures and acid concentrations, degradation of the sugar can occur, leading to the formation of furan derivatives and other colored byproducts.- Control temperature: Maintain the reaction temperature at the lowest effective level to minimize degradation. - Optimize catalyst concentration: Use the minimum effective concentration of the acid catalyst.
Formation of pyranose isomers: The reaction may also produce the more thermodynamically stable α-L-sorbopyranose and β-L-sorbopyranose isomers.- Kinetic vs. thermodynamic control: Shorter reaction times may favor the kinetically preferred furanose product. Monitor the reaction over time to identify the point of maximum furanose formation before it equilibrates to the pyranose form.
Difficulty in Product Isolation and Purification Co-elution of isomers: The similar polarity of α-L-sorbofuranose and its pyranose isomers can make chromatographic separation challenging.- Optimize chromatography conditions: Use a high-resolution silica gel for column chromatography and experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation. - HPLC purification: For high purity, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., amino-bonded phase) can be employed.[2]
Product instability: The furanose ring can be sensitive to acidic or basic conditions, potentially leading to ring-opening or isomerization during workup and purification.- Neutralize reaction mixture: Carefully neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction and purification. - Avoid harsh conditions: Use neutral or slightly acidic conditions during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of α-L-sorbofuranose synthesis from L-sorbose?

A1: The synthesis is based on the principle of ring-chain tautomerism of sugars in solution.[3] L-sorbose, a ketose, exists in equilibrium between its open-chain keto form and cyclic hemiacetal forms, which include the five-membered furanose and six-membered pyranose rings. The synthesis involves an acid-catalyzed intramolecular cyclization where a hydroxyl group attacks the ketone carbonyl group. Specifically, the hydroxyl group at the C-5 position of L-sorbose attacks the C-2 ketone to form the five-membered α-L-sorbofuranose ring.

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of the ketone group in the open-chain form of L-sorbose. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the intramolecular hydroxyl group, thereby accelerating the rate of cyclization.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable solvent system (e.g., ethyl acetate:hexane) can be used to separate the product from the starting material. For HPLC, an amino-bonded column with a mobile phase of acetonitrile and water is a common method for separating monosaccharide isomers.[2]

Q4: What are the expected major byproducts in this synthesis?

A4: The major byproducts are typically the isomeric pyranose forms of L-sorbose (α-L-sorbopyranose and β-L-sorbopyranose), which are often more thermodynamically stable.[1] Under harsh conditions (high temperature or high acid concentration), dehydration products and other degradation compounds may also be formed.

Q5: What is the significance of the alpha (α) anomer in α-L-sorbofuranose?

A5: The designation 'α' refers to the stereochemistry at the anomeric carbon (C-2 in this case), which is the new chiral center formed during cyclization. In the Haworth projection of an L-sugar, the α-anomer has the hydroxyl group on the anomeric carbon pointing upwards, while the β-anomer has it pointing downwards. The specific anomeric form can have different biological activities and chemical properties.

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of α-L-Sorbofuranose

This protocol provides a general starting point for the synthesis. Optimization of specific parameters is highly recommended.

Materials:

  • L-Sorbose

  • Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexane)

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-sorbose in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the determined reaction time.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate α-L-sorbofuranose.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve L-Sorbose in Anhydrous Solvent start->dissolve add_catalyst Add H₂SO₄ Catalyst dissolve->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor monitor->heat Continue Reaction cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure α-L-Sorbofuranose purify->end

Caption: Experimental workflow for α-L-sorbofuranose synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn suboptimal_cat Suboptimal Catalyst start->suboptimal_cat unfavorable_eq Unfavorable Equilibrium start->unfavorable_eq optimize_time_temp Optimize Time & Temperature incomplete_rxn->optimize_time_temp titrate_catalyst Titrate Catalyst Concentration suboptimal_cat->titrate_catalyst change_solvent Change Solvent unfavorable_eq->change_solvent

Caption: Troubleshooting logic for low yield of α-L-sorbofuranose.

References

Technical Support Center: Alpha-L-Sorbofuranose Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-L-sorbofuranose enzymatic reactions, primarily focusing on the activity of L-sorbose dehydrogenase.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic reactions involving this compound and its related enzymes, such as L-sorbose dehydrogenase.

Question: Why is my enzyme activity low or absent?

Answer: Low or absent enzyme activity can be attributed to several factors. Consider the following troubleshooting steps:

  • Verify Optimal Reaction Conditions: Ensure your experimental setup aligns with the optimal conditions for the specific enzyme you are using. Key parameters include pH, temperature, and the presence of necessary cofactors.

  • Check for Inhibitors: The presence of certain metal ions can inhibit enzyme activity. For instance, L-sorbose dehydrogenase activity can be strongly inhibited by Co²⁺ and Cu²⁺.[1]

  • Assess Enzyme Stability: L-sorbose/L-sorbosone dehydrogenase is known to be unstable at temperatures above 40°C.[2] Prolonged exposure to suboptimal temperatures can lead to irreversible denaturation.

  • Confirm Substrate and Cofactor Concentration: Ensure that the concentrations of L-sorbose and any required cofactors (e.g., PQQ, NAD+/NADP+) are not limiting the reaction. The Kₘ value for L-sorbose for some L-sorbose dehydrogenases has been reported to be 21.9 mM.[1]

  • Evaluate Enzyme Integrity: The enzyme may have degraded due to improper storage or handling. It is recommended to store enzyme preparations at -20°C.

Question: My reaction is producing unexpected byproducts. What could be the cause?

Answer: The formation of byproducts can occur due to several reasons:

  • Substrate Specificity of the Enzyme: Some dehydrogenases have broad substrate specificity. For example, some L-sorbose dehydrogenases can also act on other substrates like 1-propanol.[1]

  • Contaminating Enzymes: The enzyme preparation may not be pure and could contain other enzymes that react with the substrate or product.

  • Spontaneous Chemical Reactions: Depending on the reaction conditions (e.g., pH, temperature), the substrate or product may undergo spontaneous degradation or rearrangement.

Question: The reaction rate is decreasing over time. What is happening?

Answer: A decrease in reaction rate over time can indicate:

  • Enzyme Instability: As mentioned, the enzyme may be losing activity over the course of the reaction due to thermal instability.[2]

  • Product Inhibition: The accumulation of the product (e.g., L-sorbosone or 2-keto-L-gulonic acid) may be inhibiting the enzyme.

  • Substrate Depletion: The concentration of the substrate is decreasing, leading to a slower reaction rate as described by Michaelis-Menten kinetics.

  • Changes in pH: The enzymatic reaction itself might produce or consume protons, leading to a shift in the pH of the reaction mixture away from the optimal pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for L-sorbose dehydrogenase activity?

A1: The optimal pH for L-sorbose dehydrogenase activity is generally around 8.0.[1][3]

Q2: What is the optimal temperature for L-sorbose dehydrogenase reactions?

A2: The optimal temperature for L-sorbose dehydrogenase is typically around 35°C. The enzyme can be unstable at temperatures above 40°C.[1][2]

Q3: Are there any known activators for L-sorbose dehydrogenase?

A3: Yes, the activity of L-sorbose dehydrogenase can be significantly stimulated by the presence of Ca²⁺ ions.[1]

Q4: What cofactors are required for L-sorbose dehydrogenase activity?

A4: L-sorbose dehydrogenases are often quinoproteins, requiring pyrroloquinoline quinone (PQQ) as a prosthetic group.[1] Some may also be dependent on NAD+/NADP+.[3]

Data Presentation

Table 1: Optimal Reaction Conditions for L-Sorbose Dehydrogenase from Ketogulonicigenium vulgare Y25 [1]

ParameterOptimal Value
pH8.0
Temperature35°C

Table 2: Effect of Metal Ions on L-Sorbose Dehydrogenase Activity from Ketogulonicigenium vulgare Y25 [1]

Metal IonEffect on Activity
Ca²⁺Greatly Stimulated
Co²⁺Strongly Inhibited
Cu²⁺Strongly Inhibited

Experimental Protocols

Key Experiment: L-Sorbose Dehydrogenase Activity Assay

This protocol is adapted from methods described for the characterization of L-sorbose dehydrogenase.[2][4]

Principle:

The activity of L-sorbose dehydrogenase is determined by measuring the rate of reduction of an artificial electron acceptor, 2,6-dichlorophenol-indophenol (DCIP), which is coupled to the oxidation of L-sorbose. The decrease in absorbance of DCIP at 600 nm is monitored spectrophotometrically. Phenazine methosulfate (PMS) is used as an intermediate electron carrier.

Reagents:

  • 50 mM Tris-malate buffer (TMB), pH 8.0

  • 100 µM DCIP solution

  • 1 mM PMS solution

  • 125 mM L-sorbose solution

  • Enzyme solution (e.g., purified L-sorbose dehydrogenase or cell-free extract)

Procedure:

  • Prepare a reaction mixture in a total volume of 0.5 ml containing:

    • 50 mM TMB, pH 8.0

    • 100 µM DCIP

    • 1 mM PMS

    • 125 mM L-sorbose

  • Pre-incubate the reaction mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 3-8 µl of the enzyme solution.

  • Immediately measure the decrease in absorbance at 600 nm using a spectrophotometer.

  • Record the absorbance at regular intervals for a few minutes to determine the initial rate of reaction.

Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmole of DCIP per minute. The activity is calculated using the molar extinction coefficient of DCIP at the specific pH of the assay.

Mandatory Visualizations

TroubleshootingWorkflow start Low/No Enzyme Activity check_conditions Verify Optimal Conditions (pH, Temp, Cofactors) start->check_conditions check_inhibitors Check for Inhibitors (e.g., Co²⁺, Cu²⁺) check_conditions->check_inhibitors Conditions OK solution Optimize Reaction Conditions Add Chelators Adjust Temperature Increase Concentrations Use Fresh Enzyme check_conditions->solution Suboptimal check_stability Assess Enzyme Stability (Temp > 40°C?) check_inhibitors->check_stability No Inhibitors check_inhibitors->solution Inhibitors Present check_concentration Substrate/Cofactor Concentration Limiting? check_stability->check_concentration Enzyme Stable check_stability->solution Unstable check_integrity Evaluate Enzyme Integrity (Storage, Handling) check_concentration->check_integrity Concentrations OK check_concentration->solution Limiting check_integrity->solution Integrity OK check_integrity->solution Degraded

Caption: Troubleshooting workflow for low or no enzyme activity.

MetabolicPathway cluster_enzymes Enzymatic Steps cluster_chemical Chemical Step D_Sorbitol D-Sorbitol L_Sorbose This compound (L-Sorbose) D_Sorbitol->L_Sorbose Oxidation L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone Oxidation enzyme1 Sorbitol Dehydrogenase Two_KGA 2-Keto-L-gulonic acid (2-KGA) L_Sorbosone->Two_KGA Oxidation enzyme2 L-Sorbose Dehydrogenase Vitamin_C Vitamin C (L-Ascorbic Acid) Two_KGA->Vitamin_C Esterification & Lactonization enzyme3 L-Sorbosone Dehydrogenase chemical_conversion Chemical Conversion

Caption: Metabolic pathway for the conversion of D-Sorbitol to Vitamin C.

References

Technical Support Center: Purification of Polar Sorbofuranose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar sorbofuranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these challenging compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of polar sorbofuranose derivatives.

Issue 1: Poor or No Retention on a Standard Silica Gel Column

  • Question: I am trying to purify my unprotected sorbofuranose derivative using standard silica gel chromatography with ethyl acetate/hexane, but my compound is eluting with the solvent front. What can I do?

  • Answer: This is a common issue due to the high polarity of unprotected sorbofuranose derivatives. Standard silica gel chromatography is a form of normal-phase chromatography, where the stationary phase (silica) is polar and the mobile phase is relatively non-polar. Highly polar compounds have a very strong affinity for the silica gel, but if they are extremely soluble in the polar component of your mobile phase (like methanol or a high percentage of ethyl acetate), they can still travel with the solvent front, leading to poor separation.

    Solutions:

    • Switch to a More Polar Mobile Phase: You can try a more polar solvent system. For very polar compounds, systems like 10% ammonium hydroxide in methanol, mixed in dichloromethane (1-10%), can be effective. Another option is a mixture of ethyl acetate, butanol, acetic acid, and water.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. As the water content increases, polar compounds elute. This is a powerful alternative when reversed-phase chromatography also fails.[1]

    • Protecting Groups: If your experimental design allows, consider protecting the hydroxyl groups of your sorbofuranose derivative. Common protecting groups like isopropylidene acetals significantly decrease the polarity of the molecule, making it amenable to standard silica gel chromatography.

Issue 2: Broad or Tailing Peaks During Column Chromatography

  • Question: My compound is showing significant peak broadening and tailing on my chromatography column. How can I improve the peak shape?

  • Answer: Peak broadening and tailing can be caused by several factors, including interactions with the stationary phase, the presence of anomers, or issues with the column packing.

    Solutions:

    • Check for Anomers: Sorbofuranose derivatives can exist as a mixture of α and β anomers in solution. These anomers can sometimes be separated on the chromatography column, leading to broad or split peaks. To address this, you can try to either fully separate the anomers or encourage rapid interconversion so that a single, averaged peak is observed.

      • Increase Column Temperature: Running the chromatography at a higher temperature (e.g., 70-80 °C) can increase the rate of anomer interconversion, leading to a sharper, single peak.[2]

      • Adjust Mobile Phase pH: Operating under slightly alkaline conditions can also promote faster anomer equilibration.

    • Column Health: Ensure your column is packed correctly and has not degraded. A poorly packed column can lead to channeling and poor peak shape.

    • Sample Loading: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent for your chromatography system. This ensures a tight band of sample is applied to the column.

Issue 3: Difficulty in Visualizing Spots on a TLC Plate

  • Question: I have run a TLC of my reaction mixture, but I cannot see any spots under UV light. How can I visualize my sorbofuranose derivatives?

  • Answer: Most carbohydrate derivatives do not have a UV chromophore and are therefore invisible under UV light. You will need to use a chemical stain for visualization.

    Solutions:

    • P-Anisaldehyde Stain: A commonly used stain for carbohydrates is p-anisaldehyde. After dipping the TLC plate in the stain, gentle heating will reveal sugars as colored spots (often violet, blue, red, or green).

    • Potassium Permanganate Stain: A potassium permanganate stain is a general-purpose stain that reacts with compounds that can be oxidized, including the hydroxyl groups of sugars. It typically produces yellow or brown spots on a purple background.

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can sometimes visualize compounds as faint brown spots. This method is generally less sensitive for highly polar compounds.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general approach for purifying a crude, unprotected sorbofuranose derivative?

    • A1: For unprotected, polar sorbofuranose derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective chromatographic method.[1] It provides good retention and separation for compounds that are not retained on reversed-phase columns and are too polar for standard normal-phase chromatography. Alternatively, if derivatization is an option, protecting the hydroxyl groups to reduce polarity can make purification by standard silica gel chromatography much more straightforward.

  • Q2: How can I separate the α and β anomers of my sorbofuranose derivative?

    • A2: While often the goal is to coalesce the anomeric peaks, if separation is desired, you can optimize your chromatographic conditions to enhance the resolution between them. This typically involves using a high-resolution column and carefully controlling the temperature and mobile phase composition. Chiral chromatography has also been used for the separation of carbohydrate anomers.[2] Slower flow rates and lower temperatures can sometimes improve the separation of anomers.

  • Q3: What are some common impurities I might encounter in the synthesis of sorbofuranose derivatives?

    • A3: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For example, in the synthesis of protected sorbofuranose derivatives (e.g., with isopropylidene groups), you may have partially protected products or isomers. Careful monitoring of the reaction by TLC is crucial to identify all components in the reaction mixture.

  • Q4: Can I use recrystallization to purify my sorbofuranose derivative?

    • A4: Recrystallization can be a very effective purification technique for solid sorbofuranose derivatives, particularly for protected derivatives which are often crystalline solids. The key is to find a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For polar, unprotected derivatives, finding a suitable recrystallization solvent can be challenging due to their high solubility in polar solvents even at low temperatures.

Data Presentation

The following table summarizes typical quantitative data for the purification of a common protected sorbofuranose derivative, 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, which is often synthesized from L-sorbose and acetone.

ParameterBefore PurificationAfter PurificationMethodReference
Purity ~80-90% (by TLC/NMR)≥98% (by TLC)Flash Chromatography or Recrystallization
Yield N/A80-90%Flash Chromatography or Recrystallization[3]
Physical State Crude solid/oilWhite crystalline solidN/A

Experimental Protocols

Protocol 1: Purification of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose by Flash Column Chromatography

This protocol describes a general procedure for the purification of the di-protected sorbofuranose derivative from a crude reaction mixture.

1. Materials:

  • Crude 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose
  • Silica gel (230-400 mesh)
  • Hexane
  • Ethyl acetate
  • TLC plates (silica gel)
  • P-anisaldehyde stain

2. Procedure:

  • TLC Analysis:
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a TLC plate.
  • Develop the TLC plate in a solvent system of ethyl acetate/hexane. A good starting point is 20-30% ethyl acetate in hexane.
  • Visualize the plate using p-anisaldehyde stain and heat. The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent system as necessary.
  • Column Preparation:
  • Select an appropriately sized flash chromatography column.
  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 20% ethyl acetate in hexane).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Sample Loading:
  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent to obtain a dry powder.
  • Carefully load the sample onto the top of the prepared column.
  • Elution:
  • Begin eluting the column with the chosen mobile phase, collecting fractions.
  • Monitor the elution by TLC, spotting each fraction on a TLC plate.
  • Combine the fractions containing the pure product.
  • Solvent Removal:
  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose as a white solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis and Final Product crude_product Crude Sorbofuranose Derivative tlc_analysis TLC Analysis to Determine Mobile Phase crude_product->tlc_analysis column_prep Prepare Flash Chromatography Column tlc_analysis->column_prep sample_load Load Sample onto Column column_prep->sample_load elution Elute with Mobile Phase and Collect Fractions sample_load->elution fraction_tlc Monitor Fractions by TLC elution->fraction_tlc combine_fractions Combine Pure Fractions fraction_tlc->combine_fractions solvent_removal Evaporate Solvent combine_fractions->solvent_removal pure_product Pure Sorbofuranose Derivative solvent_removal->pure_product

Caption: Experimental workflow for the purification of a sorbofuranose derivative.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue Encountered poor_retention Poor Retention on Silica start->poor_retention bad_peak_shape Broad/Tailing Peaks start->bad_peak_shape no_tlc_spot No TLC Visualization start->no_tlc_spot change_mobile_phase Use More Polar Mobile Phase poor_retention->change_mobile_phase use_hilic Switch to HILIC poor_retention->use_hilic add_protecting_groups Use Protecting Groups poor_retention->add_protecting_groups check_anomers Investigate Anomers (Temp/pH) bad_peak_shape->check_anomers repack_column Check/Repack Column bad_peak_shape->repack_column use_stain Use Chemical Stain (e.g., p-anisaldehyde) no_tlc_spot->use_stain

Caption: Troubleshooting logic for sorbofuranose purification challenges.

References

improving resolution in chromatographic analysis of alpha-L-sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides troubleshooting advice and answers to frequently asked questions related to achieving high-resolution separation of alpha-L-sorbofuranose and other sugar isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for analyzing this compound?

For highly polar compounds like sugars, Hydrophilic Interaction Chromatography (HILIC) is a widely used and effective technique.[1] HILIC stationary phases, particularly those with amino functional groups, are common for sugar analysis.[1][2] Reversed-phase HPLC can also be used, though it may require specific ion-pairing agents or derivatization. Gas chromatography (GC) is another powerful technique, but it necessitates a derivatization step to make the sugar volatile.[3]

Q2: Why do I see multiple peaks for a single sugar standard like sorbofuranose?

Sugars, including sorbofuranose, can exist in equilibrium between their cyclic anomeric forms (alpha and beta) and an open-chain form.[4][5] In solution, this process, known as mutarotation, can result in peak splitting or the appearance of multiple peaks for a single compound.[2] The separation of these anomers can be influenced by temperature and mobile phase composition.[6]

Q3: What is derivatization and why is it necessary for GC analysis of sugars?

Derivatization is a chemical process that modifies the analyte to make it suitable for analysis. Sugars are non-volatile and highly polar, which makes them unsuitable for direct GC analysis.[3] Derivatization converts the polar hydroxyl (-OH) groups into less polar, more volatile derivatives (e.g., trimethylsilyl (TMS) ethers or acetates), allowing them to be vaporized and separated by GC.[7][8]

Q4: Which detector is best for sugar analysis in HPLC?

Since simple sugars lack a UV chromophore, UV detectors are often not suitable for direct analysis.[8] Refractive Index (RI) detectors are commonly used.[9] Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are also excellent choices as they are more sensitive than RI and are not limited by the mobile phase composition in the same way.[6][10] If the sugar is derivatized with a UV-active tag, a UV detector can be used.[8]

Troubleshooting Guide

Issue 1: Poor Resolution Between Sugar Isomers/Anomers

You are observing co-eluting or poorly resolved peaks for this compound and its related isomers or anomers.

Logical Troubleshooting Workflow

G start Start: Poor Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_solvent_ratio Adjust Acetonitrile/Water Ratio check_mobile_phase->adjust_solvent_ratio No check_temp Is Temperature Optimized? check_mobile_phase->check_temp Yes add_modifier Add Modifier (e.g., Ethyl Acetate) adjust_solvent_ratio->add_modifier add_modifier->check_temp adjust_temp Decrease Temperature for HILIC check_temp->adjust_temp No check_flow Is Flow Rate Optimized? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Decrease Flow Rate check_flow->adjust_flow No check_column Is Column Appropriate? check_flow->check_column Yes adjust_flow->check_column select_column Consider Alternative Column (e.g., different HILIC phase) check_column->select_column No end Resolution Improved check_column->end Yes select_column->end

Caption: Systematic approach to improving chromatographic resolution.

Potential Causes and Solutions
  • Suboptimal Mobile Phase Composition: The polarity and selectivity of the mobile phase are critical for separating closely related isomers.[11]

    • Solution (HILIC): Systematically adjust the ratio of your organic solvent (typically acetonitrile) to the aqueous phase. Increasing the aqueous content generally decreases retention time, while increasing the organic content increases retention. Fine-tuning this ratio is essential for optimal resolution.[12] For complex mixtures, adding a third solvent like ethyl acetate to an acetonitrile/water mobile phase can improve peak separation.[9][13]

  • Incorrect Column Temperature: Temperature affects both solvent viscosity and the equilibrium between anomers, which can significantly impact resolution.[6]

    • Solution (HILIC): For HILIC separations, decreasing the column temperature (e.g., from 25°C to 10°C) can increase retention and improve the resolution of anomers.[6] However, be aware that lower temperatures might lead to broader peaks for some sugars.[6]

  • Inappropriate Flow Rate: High flow rates can lead to insufficient interaction time between the analyte and the stationary phase, resulting in decreased resolution.[11]

    • Solution: Reduce the flow rate. While this will increase the analysis time, it often enhances resolution by allowing more time for the separation to occur.[11]

  • Unsuitable Stationary Phase: Not all columns are created equal. The choice of stationary phase chemistry is crucial for selectivity.

    • Solution: If optimizing the mobile phase and other parameters fails, consider a different column. For sugars, HILIC columns with poly-hydroxyl or amide stationary phases are known to provide excellent selectivity and can even resolve anomers.[6][14]

Data Summary: Mobile Phase Effects

The following table summarizes the impact of different mobile phase compositions on the separation of carbohydrates, based on a study optimizing separation in honey samples.

Mobile Phase Composition (Acetonitrile:Water:Ethyl Acetate, v/v/v)Observed OutcomeReference
80:20:0Standard binary mixture, baseline separation may be incomplete.[9][13]
50:10:40Addition of ethyl acetate improves the quality of peak separations.[9][13]
Issue 2: Peak Tailing or Broadening

You are observing asymmetric (tailing or fronting) or excessively broad peaks, which compromises resolution and quantification.

Potential Causes and Solutions
  • Anomeric Mutarotation: For reducing sugars, the interconversion between α and β anomers during the chromatographic run can cause peak broadening or splitting.[2]

    • Solution: Add a basic modifier to the mobile phase, such as a low concentration of ammonium hydroxide (e.g., 0.1% v/v). This can accelerate mutarotation so that the sugar elutes as a single, sharp peak.[2] Alternatively, using a column with an amino-based stationary phase can help suppress the separation of anomers.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts to find the optimal concentration that does not cause peak distortion.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible to minimize this effect.[16]

Experimental Protocols
Protocol 1: HILIC-Based Separation of Monosaccharides

This protocol is a general starting point for the analysis of this compound, based on typical conditions for sugar analysis.

  • Column: Amino-propyl or amide-based HILIC column (e.g., 150 mm x 4.6 mm, 5 µm).[1][9]

  • Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% ammonium hydroxide.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-40 °C.[1]

  • Detector: ELSD or RI.

  • Injection Volume: 5-10 µL.[17]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: GC-Based Analysis via Derivatization

This protocol outlines the steps for analyzing sugars using gas chromatography.

  • Oximation (Optional but Recommended): To reduce the number of anomeric peaks, dissolve the dry sample in pyridine containing hydroxylamine hydrochloride. Heat at 70-90°C for 30-60 minutes. This step converts the open-chain aldehyde/ketone form to an oxime.[3]

  • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample. Heat again at 70-90°C for 30-60 minutes. This converts all hydroxyl groups to TMS ethers.[7]

  • GC Conditions:

    • Column: A mid-polarity column, such as one with a 50% phenyl-polysiloxane phase.

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 3-5°C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Carrier Gas: Helium or Hydrogen.

Derivatization Workflow for GC Analysis

G start Start: Dry Sugar Sample oximation Step 1: Oximation (Reduces anomers) start->oximation silylation Step 2: Silylation (Increases volatility) oximation->silylation gc_analysis Step 3: GC-MS/FID Analysis silylation->gc_analysis end End: Chromatogram gc_analysis->end

Caption: Key steps for preparing sugar samples for GC analysis.

References

Validation & Comparative

A Researcher's Guide to Distinguishing Alpha- and Beta-L-Sorbofuranose by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Sorbose, a key intermediate in the industrial synthesis of Vitamin C, predominantly exists in its furanose form in solution. The distinction between the alpha (α) and beta (β) anomers of L-sorbofuranose is critical for understanding its reactivity, conformational preferences, and interaction with biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This guide provides a comprehensive comparison of the NMR spectroscopic features of α-L-sorbofuranose and β-L-sorbofuranose, supported by illustrative data and detailed experimental protocols.

Structural Differences at the Anomeric Center

The key structural difference between α-L-sorbofuranose and β-L-sorbofuranose lies in the stereochemistry at the anomeric carbon, C-2. In the furanose ring of an L-sugar, the CH₂OH group at C-5 is oriented pseudo-axially. The anomers are defined by the orientation of the hydroxyl group at C-2 relative to the C-5 hydroxymethyl group. In α-L-sorbofuranose , the anomeric hydroxyl group is trans to the C-5 CH₂OH group. Conversely, in β-L-sorbofuranose , the anomeric hydroxyl group is cis to the C-5 CH₂OH group. This seemingly subtle difference has significant consequences for the local electronic environment and spatial orientation of nearby atoms, which can be readily detected by NMR.

NMR-Based Differentiation: Key Principles

Unlike aldoses, ketoses such as sorbofuranose lack a proton directly attached to the anomeric carbon. Therefore, the differentiation of anomers cannot rely on the chemical shift and coupling constants of an anomeric proton. Instead, the analysis focuses on:

  • ¹³C Chemical Shifts: The chemical shift of the anomeric carbon (C-2) is highly sensitive to the orientation of the anomeric hydroxyl group. The "anomeric effect" and steric interactions lead to predictable differences in the C-2 resonance between the α and β anomers. Generally, the anomeric carbon in the anomer with an axial hydroxyl group (in this case, β-L-sorbofuranose) is shielded and resonates at a higher field (lower ppm) compared to the anomer with an equatorial hydroxyl group (α-L-sorbofuranose). The chemical shifts of adjacent carbons (C-1 and C-3) are also affected, albeit to a lesser extent.

  • ¹H Chemical Shifts: The spatial arrangement of the anomeric hydroxyl group influences the chemical shifts of nearby protons through anisotropic effects. Protons on C-1 and C-3 are particularly useful for distinguishing the anomers.

  • Through-Space Correlations (NOE/ROE): Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy detects protons that are close in space. Specific NOE/ROE correlations will be unique to each anomer due to the different spatial proximities of protons dictated by the anomeric configuration.

  • Through-Bond Correlations (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) couplings between protons and carbons. This is invaluable for confirming assignments and identifying key correlations that differ between the anomers.

Comparative NMR Data

Table 1: Illustrative ¹³C NMR Chemical Shifts (ppm) in D₂O

Carbonα-L-Sorbofuranose (ppm)β-L-Sorbofuranose (ppm)Key Differentiating Feature
C-1~64.5~63.0C-1 is typically more shielded in the β-anomer.
C-2 ~104.0 ~101.5 The anomeric carbon (C-2) is significantly more shielded in the β-anomer.
C-3~78.0~79.5C-3 is often slightly deshielded in the β-anomer.
C-4~76.0~76.5Minor difference.
C-5~82.0~81.5Minor difference.
C-6~62.0~62.5Minor difference.

Table 2: Illustrative ¹H NMR Chemical Shifts (ppm) in D₂O

Protonα-L-Sorbofuranose (ppm)β-L-Sorbofuranose (ppm)Key Differentiating Feature
H-1a, H-1b~3.6-3.7~3.5-3.6Protons on C-1 are generally more shielded in the β-anomer.
H-3~4.1~4.0H-3 chemical shift is influenced by the anomeric -OH orientation.
H-4~4.2~4.2Overlapping and less diagnostic.
H-5~4.0~4.0Overlapping and less diagnostic.
H-6a, H-6b~3.8-3.9~3.8-3.9Generally overlapping and less diagnostic for anomer differentiation.

Experimental Protocols

A comprehensive NMR analysis to distinguish between the anomers of L-sorbofuranose involves a suite of 1D and 2D experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the L-sorbofuranose sample in 0.5 mL of high-purity deuterium oxide (D₂O).

  • Lyophilize the sample twice from D₂O to minimize the residual HDO signal.

  • Finally, dissolve the sample in 0.5 mL of 99.96% D₂O for NMR analysis.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity and dispersion.

  • The sample temperature should be maintained at 298 K.

a. 1D ¹H NMR:

  • Purpose: To observe the overall proton spectrum and identify the chemical shifts of well-resolved signals.

  • Key Parameters:

    • Pulse sequence: zg30 or similar with water suppression (e.g., presaturation).

    • Spectral width: ~12 ppm.

    • Acquisition time: 2-3 s.

    • Relaxation delay: 2-5 s.

    • Number of scans: 16-64.

b. 1D ¹³C NMR (with proton decoupling):

  • Purpose: To identify the chemical shifts of all carbon atoms, particularly the anomeric carbon (C-2).

  • Key Parameters:

    • Pulse sequence: zgpg30 or similar.

    • Spectral width: ~150-200 ppm.

    • Acquisition time: 1-2 s.

    • Relaxation delay: 2-5 s.

    • Number of scans: 1024-4096 (or more, depending on concentration).

c. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To establish proton-proton coupling networks and aid in the assignment of the ¹H spectrum.

  • Key Parameters:

    • Pulse sequence: cosygpqf or similar.

    • Data points: 2048 in F2, 256-512 in F1.

    • Number of scans per increment: 2-8.

d. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with its directly attached carbon.

  • Key Parameters:

    • Pulse sequence: hsqcedetgpsisp2.3 or similar (edited HSQC to differentiate CH, CH₂, and CH₃ groups).

    • ¹J(CH) coupling constant: Optimized for ~145 Hz.

    • Data points: 1024 in F2, 256 in F1.

    • Number of scans per increment: 2-8.

e. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and for correlating protons with the anomeric carbon.

  • Key Parameters:

    • Pulse sequence: hmbcgplpndqf or similar.

    • Long-range coupling delay: Optimized for 4-8 Hz.

    • Data points: 2048 in F2, 256-512 in F1.

    • Number of scans per increment: 8-32.

f. 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space (< 5 Å). This is a key experiment for differentiating the anomers based on their 3D structure.

  • Key Parameters:

    • Pulse sequence: noesygpph or roesygpph.

    • Mixing time: 300-800 ms for NOESY, 150-300 ms for ROESY. A range of mixing times should be tested.

    • Data points: 2048 in F2, 256-512 in F1.

    • Number of scans per increment: 8-32.

Mandatory Visualization

Logical Workflow for Anomer Distinction

The following diagram illustrates the logical workflow for distinguishing between α-L-sorbofuranose and β-L-sorbofuranose using the suite of NMR experiments described above.

Anomer_Distinction_Workflow start L-Sorbofuranose Sample (Mixture of Anomers) nmr_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) start->nmr_acq c13_analysis ¹³C NMR Analysis: Identify two anomeric C-2 signals nmr_acq->c13_analysis anomer_hyp Hypothesize Anomer Assignments (α: downfield C-2, β: upfield C-2) c13_analysis->anomer_hyp hmbc_analysis HMBC Analysis: Correlate H-1, H-3 to C-2 for each anomer anomer_hyp->hmbc_analysis Confirm connectivity noesy_analysis NOESY/ROESY Analysis: Identify key through-space correlations anomer_hyp->noesy_analysis Confirm 3D structure alpha_confirm Confirmation of α-Anomer: NOE between H-1 and H-3/H-4 hmbc_analysis->alpha_confirm beta_confirm Confirmation of β-Anomer: NOE between H-1 and anomeric OH (in non-D₂O solvent) or other specific correlations hmbc_analysis->beta_confirm noesy_analysis->alpha_confirm noesy_analysis->beta_confirm final_assign Final Anomeric Assignment alpha_confirm->final_assign beta_confirm->final_assign

Caption: Workflow for NMR-based distinction of L-sorbofuranose anomers.

This comprehensive approach, combining 1D and 2D NMR techniques, allows for the unambiguous differentiation and structural elucidation of α-L-sorbofuranose and β-L-sorbofuranose, providing crucial information for researchers in various fields of chemistry and drug development.

A Comparative Analysis of alpha-L-Sorbofuranose and alpha-D-Sorbofuranose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the structural, physicochemical, and potential biological differences between the enantiomeric pair, alpha-L-sorbofuranose and alpha-D-sorbofuranose. This document provides a framework for their comparative analysis, including detailed experimental protocols and a discussion of their potential relevance in drug development.

This guide provides a comparative overview of this compound and alpha-D-sorbofuranose, two stereoisomers of the ketose sugar sorbose. While direct comparative experimental data on the biological activities of these specific furanose forms are limited in publicly available literature, this document synthesizes existing knowledge on their chemical properties, the metabolism of L- and D-sorbose, and the established principles of stereochemistry in biological systems. Furthermore, it offers detailed experimental protocols for researchers to conduct their own comparative analyses.

Structural and Physicochemical Properties

This compound and alpha-D-sorbofuranose are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] They share the same molecular formula and weight but differ in the spatial arrangement of their atoms and functional groups.[1][2] This difference in chirality can lead to distinct biological activities, as enzymes and receptors in biological systems are often stereospecific.[3]

Table 1: Physicochemical Properties of this compound and alpha-D-Sorbofuranose

PropertyThis compoundalpha-D-Sorbofuranose
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol
IUPAC Name (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
PubChem CID 1230600712306014
InChI Key RFSUNEUAIZKAJO-BGPJRJDNSA-NRFSUNEUAIZKAJO-MOJAZDJTSA-N
SMILES C([C@H]1--INVALID-LINK--(CO)O)O">C@HO)OC([C@@H]1--INVALID-LINK--(CO)O)O">C@@HO)O

Data sourced from PubChem.[1][2]

Comparative Biological Activity and Metabolism: Insights from L-Sorbose and D-Sorbose

In a study on rats, D-sorbose was found to strongly inhibit sucrase activity, while the inhibitory effect of L-sorbose was significantly weaker.[4] This suggests that D-sorbose may have a more pronounced impact on disaccharidase activity, potentially affecting postprandial blood glucose levels.[4] Another study in rats indicated that D-allulose and D-sorbose lowered hepatic lipogenic enzyme activity, whereas D-tagatose increased it, highlighting the varied effects of different rare sugars on lipid metabolism.[5]

The metabolism of L-sorbose in mammals appears to be dependent on the intestinal microflora.[2] In rats and humans, a period of adaptation is required for the gut microbiota to ferment L-sorbose.[2] In contrast, D-sorbitol, a related sugar alcohol, is part of the polyol pathway, where it is converted to fructose.[6] In microorganisms like Lactobacillus casei, distinct metabolic pathways for L-sorbose and D-sorbitol have been identified, with specific enzymes and regulatory genes for each.[7]

These findings suggest that this compound and alpha-D-sorbofuranose are likely to exhibit different biological activities and metabolic fates due to their stereochemical differences.

Potential Roles in Drug Development

The unique structural features of monosaccharides make them attractive scaffolds for drug discovery.[8] L-sugars, being less common in nature than their D-counterparts, are of particular interest.[9] They can be more resistant to enzymatic degradation, potentially leading to improved pharmacokinetic profiles. L-glucose, the enantiomer of D-glucose, for instance, is not readily metabolized by hexokinase and has been investigated as a low-calorie sweetener and for other therapeutic applications.[10][11]

Given the stereospecificity of biological systems, it is plausible that this compound and alpha-D-sorbofuranose could have distinct interactions with biological targets, making one enantiomer a more potent or selective therapeutic agent than the other.

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides detailed methodologies for the comparative analysis of this compound and alpha-D-sorbofuranose.

Chiral Separation and Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of sorbofuranose.

Methodology:

  • Column: A chiral stationary phase (CSP) column, such as a Chiralpak AD-H, is recommended for the separation of carbohydrate enantiomers.[12]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the separation of underivatized carbohydrates on amine-bonded columns.[13] For chiral separations on polysaccharide-based CSPs, mixtures of hexane/isopropanol or other solvent systems may be employed.[14]

  • Detection: A refractive index (RI) detector is typically used for the detection of underivatized sugars.[13]

  • Procedure: a. Prepare standard solutions of this compound and alpha-D-sorbofuranose of known concentrations. b. Inject the standards individually to determine their retention times. c. Inject a mixture of the two enantiomers to confirm baseline separation. d. Analyze unknown samples under the same chromatographic conditions. e. Quantify the amount of each enantiomer by comparing the peak areas to the standard curves.

Structural Elucidation and Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and distinguish between the two enantiomers.

Methodology:

  • Sample Preparation: Dissolve the purified sorbofuranose isomer in a suitable deuterated solvent, such as D₂O.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for resolving the complex spectra of carbohydrates.[15]

  • Experiments: a. 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. While the spectra of enantiomers in an achiral solvent are identical, this will confirm the basic structure of the sorbofuranose. b. 1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify all carbon resonances. c. 2D NMR (COSY, HSQC): Perform two-dimensional experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) to assign all proton and carbon signals and confirm the connectivity within the molecule. d. Chiral Derivatization for NMR: To distinguish between the enantiomers using NMR, a chiral derivatizing agent can be used. For example, reacting the monosaccharide with L-cysteine methyl ester hydrochloride to form diastereomeric thiazolidine derivatives.[16][17][18] The resulting diastereomers will have distinct NMR spectra, allowing for the differentiation of the original enantiomers.[16]

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To analyze the solution-state conformation and confirm the chirality of the sorbofuranose isomers.

Methodology:

  • Instrumentation: A circular dichroism spectrophotometer.

  • Sample Preparation: Prepare solutions of the purified sorbofuranose isomers in a suitable solvent (e.g., water) in a quartz cuvette.

  • Procedure: a. Record the CD spectrum of each enantiomer, typically in the far-UV region (below 200 nm for underivatized sugars).[19] b. Enantiomers will produce mirror-image CD spectra. This technique can confirm the enantiomeric relationship between the two samples and provide information about their solution-state conformation.[3][20]

Visualizing a Comparative Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of this compound and alpha-D-sorbofuranose.

G cluster_0 Sample Preparation & Characterization cluster_1 In Vitro Biological Assays cluster_2 In Vivo & Metabolism Studies cluster_3 Data Analysis & Comparison start Obtain/Synthesize alpha-L- and alpha-D-Sorbofuranose hplc Chiral HPLC for Separation & Purity Check start->hplc nmr NMR Spectroscopy for Structural Confirmation hplc->nmr cd Circular Dichroism for Chirality Confirmation hplc->cd enzyme Enzyme Inhibition Assays (e.g., Sucrase) nmr->enzyme cell Cell-Based Assays (e.g., Cytotoxicity, Proliferation) nmr->cell receptor Receptor Binding Assays nmr->receptor cd->enzyme cd->cell cd->receptor animal Animal Models (e.g., Oral Administration to Rats) enzyme->animal cell->animal receptor->animal metabolism Metabolite Profiling (e.g., LC-MS) animal->metabolism compare Comparative Analysis of Biological Activity & Metabolism metabolism->compare

Caption: A logical workflow for the comparative analysis of sorbofuranose enantiomers.

Conclusion

While a direct, head-to-head comparison of the biological performance of this compound and alpha-D-sorbofuranose is not extensively documented, the foundational principles of stereochemistry in pharmacology and the available data on L- and D-sorbose strongly suggest that these enantiomers will exhibit distinct biological properties. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to undertake a thorough comparative analysis. Such studies are crucial for unlocking the potential of these rare sugars as therapeutic agents or as valuable tools in chemical biology.

References

A Comparative Guide to the Synthesis of alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of carbohydrates is paramount. This guide provides a comparative analysis of a common protocol for the synthesis of alpha-L-sorbofuranose, a key intermediate in various synthetic pathways. We will explore a standard protocol involving the protection of L-sorbose as a diacetonide derivative, followed by deprotection, and compare it with an alternative method for the initial protection step. This guide includes detailed experimental protocols, a quantitative comparison of the methods, and visualizations to clarify the chemical transformations.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process: protection of the hydroxyl groups of the starting material, L-sorbose, followed by the removal of these protecting groups. The most common approach involves the formation of a di-O-isopropylidene derivative. An alternative method for this initial protection step utilizes a different catalyst, which may offer advantages in terms of yield and reaction conditions.

ParameterPrimary ProtocolAlternative Protocol
Starting Material L-SorboseL-Sorbose
Protection Reagent Acetone2,2-Dimethoxypropane
Catalyst Antimony PentafluorideTin(II) Chloride
Intermediate 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose
Reported Yield (Protection) 82.3%[1]>80%
Deprotection Method Acid HydrolysisAcid Hydrolysis
Final Product This compoundThis compound

Experimental Protocols

Primary Protocol: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose and subsequent deprotection

Step 1: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose [1]

  • To 200 ml of acetone, add 10.0 g of L-sorbose and 65.0 mg of antimony pentafluoride.

  • Reflux the mixture with stirring in a water bath at 60°C for 6 hours.

  • During the reaction, dry the refluxing solvent by interposing 20 g of Molecular Sieves 3A between the reaction vessel and the condenser.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and perform a quantitative analysis to confirm the formation of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. The expected yield is approximately 11.89 g (82.3%).

Step 2: Deprotection to yield this compound

Note: A specific detailed protocol for the complete deprotection with yield was not found in the provided search results. The following is a general procedure based on the selective hydrolysis of related compounds.

  • Dissolve the 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose in a mixture of acetic acid and water (e.g., 60% aqueous acetic acid).

  • Stir the solution at a controlled temperature (e.g., 40°C) and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate this compound.

Alternative Protocol: Tin(II) Chloride Catalyzed Synthesis of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose

This alternative protocol focuses on the initial protection step, offering a different catalytic system.

  • Suspend L-sorbose in 1,2-dimethoxyethane containing a catalytic amount of tin(II) chloride.

  • Add 2,2-dimethoxypropane to the mixture.

  • Reflux the mixture with stirring until the solution becomes clear.

  • Add a drop of pyridine and concentrate the mixture to a syrup.

  • Dissolve the syrup in chloroform and wash with water.

  • Dry the chloroform fraction over sodium sulfate and evaporate to a syrup to obtain 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose. The reported yield is over 80%.

  • The deprotection of this intermediate would follow a similar acid hydrolysis procedure as described in the primary protocol.

Validation Data

Accurate validation of the synthesized this compound is critical. This involves the analysis of its physicochemical and spectroscopic properties.

Property2,3:4,6-di-O-isopropylidene-α-L-sorbofuranoseThis compound
Molecular Formula C₁₂H₂₀O₆[2]C₆H₁₂O₆[3]
Molecular Weight 260.28 g/mol [2]180.16 g/mol [3]
Appearance White solidSyrup or crystalline solid
Melting Point 76-80 °CNot available
Optical Rotation [α]D -16.5° (c=1.5 in acetone)Not available for the pure anomer. L-sugars are typically levorotatory.
¹H NMR (in D₂O) Not availableThe spectrum of L-sorbose in D₂O shows a complex mixture of anomers, with signals between 3.5 and 3.8 ppm.[4]
¹³C NMR (in D₂O) Not availableThe spectrum of L-sorbose in D₂O shows multiple signals corresponding to the different anomeric forms present in solution.[4]

Visualizing the Synthesis

To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the reaction workflows.

G cluster_0 Primary Synthesis Protocol LSorbose L-Sorbose Protection1 Protection: Acetone, SbF5 LSorbose->Protection1 Intermediate1 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose Protection1->Intermediate1 Deprotection1 Deprotection: Aqueous Acid Intermediate1->Deprotection1 Sorbofuranose1 This compound Deprotection1->Sorbofuranose1

Caption: Workflow of the primary synthesis protocol for this compound.

G cluster_1 Alternative Protection Step LSorbose2 L-Sorbose Protection2 Protection: 2,2-Dimethoxypropane, SnCl2 LSorbose2->Protection2 Intermediate2 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose Protection2->Intermediate2 Deprotection2 Deprotection: Aqueous Acid Intermediate2->Deprotection2 Sorbofuranose2 This compound Deprotection2->Sorbofuranose2

Caption: Workflow of the alternative synthesis protocol for the protected intermediate.

G cluster_2 Logical Comparison of Protection Step Start L-Sorbose Protocol1 Primary Protocol (SbF5 catalyst) Start->Protocol1 Protocol2 Alternative Protocol (SnCl2 catalyst) Start->Protocol2 IntermediateA 2,3:4,6-di-O-isopropylidene- α-L-sorbofuranose Protocol1->IntermediateA IntermediateB 1,2:4,6-di-O-isopropylidene- α-L-sorbofuranose Protocol2->IntermediateB Yield1 Yield: 82.3% IntermediateA->Yield1 Yield2 Yield: >80% IntermediateB->Yield2

Caption: Comparison of the initial protection step in the two synthesis protocols.

References

Unraveling the Reactivity of L-Sorbose Anomers: A Comparative Guide to Furanose and Pyranose Forms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of sugar anomers is paramount. This guide provides an objective comparison of the furanose and pyranose forms of L-sorbose, supported by experimental data, to elucidate their distinct chemical behaviors and inform synthetic strategies.

L-Sorbose, a naturally occurring ketohexose, is a versatile building block in organic synthesis, most notably as a precursor in the industrial production of Vitamin C. In solution, L-sorbose exists in a dynamic equilibrium between its open-chain form and two cyclic hemiacetals: the five-membered furanose and the six-membered pyranose rings. Each of these cyclic forms further exists as α and β anomers, leading to a complex mixture of isomers. The distribution of these isomers is highly dependent on the solvent and temperature. In aqueous solutions, the α-L-sorbopyranose form is the most thermodynamically stable and therefore predominates at equilibrium. However, the less stable furanose form is often the more reactive species under kinetically controlled conditions, a critical distinction for synthetic chemists to exploit.

At a Glance: Furanose vs. Pyranose Reactivity

FeatureL-SorbofuranoseL-Sorbopyranose
Ring Stability Less stableMore stable
Kinetic Product Often the preferred product in reactions under kinetic control (e.g., lower temperatures, shorter reaction times).Generally disfavored under kinetic control.
Thermodynamic Product Disfavored at equilibrium.The predominant form at equilibrium and the favored product under thermodynamic control (e.g., higher temperatures, longer reaction times).
Reactivity in Acetalation Readily forms di-O-isopropylidene derivatives, locking the furanose conformation.Less favored in di-acetalation reactions under standard conditions.
Reactivity in Acylation Can be acylated, but selective acylation often targets the more stable pyranose form.Amenable to selective acylation, allowing for the isolation of specific pyranose derivatives.

The Decisive Factors: Kinetic vs. Thermodynamic Control

The preferential formation of either the furanose or pyranose derivative of L-sorbose is a classic example of kinetic versus thermodynamic control of a reaction.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The product that is formed the fastest is the major product, even if it is less stable. For L-sorbose, the formation of the furanose derivative is often kinetically favored. This is because the transition state leading to the furanose ring is lower in energy, allowing for a faster rate of reaction. A key example is the synthesis of di-O-isopropylidene-α-L-sorbofuranose, a crucial intermediate in Vitamin C synthesis, which proceeds in high yield under kinetically controlled conditions.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction reaches equilibrium, and the most stable product predominates. This is known as thermodynamic control. The pyranose form of L-sorbose is thermodynamically more stable than the furanose form. Therefore, under these conditions, reactions will favor the formation of pyranose derivatives.

This relationship can be visualized through the following logical workflow:

G cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_product Favored Product low_temp Low Temperature Short Reaction Time kinetic Kinetic Control low_temp->kinetic high_temp High Temperature Long Reaction Time thermodynamic Thermodynamic Control high_temp->thermodynamic furanose Furanose Derivative (Less Stable) kinetic->furanose pyranose Pyranose Derivative (More Stable) thermodynamic->pyranose furanose->pyranose Equilibration at higher temperatures

Caption: Logical workflow illustrating the influence of reaction conditions on the formation of furanose versus pyranose derivatives of L-sorbose.

Spectroscopic Data for Anomer Identification

The different anomers of L-sorbose can be distinguished using 13C NMR spectroscopy. The chemical shifts of the carbon atoms, particularly the anomeric carbon (C2) and the carbons involved in the ring, are distinct for each form.

Carbon Atomα-L-Sorbofuranose (ppm)α-L-Sorbopyranose (ppm)β-L-Sorbopyranose (ppm)
C1~64.0~63.5~65.0
C2 (Anomeric)~104.5~98.8~98.5
C3~76.0~70.5~70.0
C4~78.0~71.0~71.5
C5~81.5~68.0~68.5
C6~63.0~64.5~64.0

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data is compiled from various sources.

Experimental Protocols

The selective formation of either furanose or pyranose derivatives of L-sorbose can be achieved by carefully choosing the reaction conditions and reagents.

Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (Furanose-Selective)

This protocol locks L-sorbose in its furanose form and is a key step in the industrial synthesis of ascorbic acid (Vitamin C). The reaction is typically carried out under kinetic control.

Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product sorbose L-Sorbose reflux Reflux at 60°C (6 hours) sorbose->reflux acetone Acetone (solvent and reagent) acetone->reflux catalyst Antimony Pentafluoride (catalyst) catalyst->reflux dry Drying with Molecular Sieves reflux->dry product 2,3:4,6-di-O-isopropylidene- α-L-sorbofuranose dry->product

Caption: Experimental workflow for the synthesis of a protected L-sorbofuranose derivative.

Methodology:

  • To 200 mL of acetone, add 10.0 g of L-sorbose and 65.0 mg of antimony pentafluoride.

  • The mixture is refluxed with stirring in a water bath at 60°C for 6 hours.

  • During the reaction, the refluxing solvent is dried by passing through a column containing 20 g of 3Å molecular sieves, which is placed between the reaction vessel and the condenser.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified. This method has been reported to yield 11.89 g (82.3%) of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.[1]

Selective Benzoylation of L-Sorbopyranose (Pyranose-Selective)

This general protocol can be adapted for the selective acylation of the more stable pyranose form of L-sorbose, often targeting the primary hydroxyl groups under conditions that favor the thermodynamic product.

Methodology:

  • Dissolve the substrate (e.g., L-sorbose, 100 mg) in dry acetonitrile (2.5 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) and stir the mixture at 50°C for 10 minutes.

  • Add 1-Benzoylimidazole (1.1 equivalents) in dry acetonitrile (0.5 mL) to the reaction mixture in two portions.

  • Continue stirring at 50°C for 8 hours, monitoring the reaction by thin-layer chromatography.

  • After completion, remove the acetonitrile under reduced pressure.

  • Purify the resulting mixture by flash column chromatography to afford the benzoylated pyranose derivatives.

Conclusion

The reactivity of L-sorbose is a tale of two rings. The thermodynamically stable pyranose form predominates at equilibrium, making it the expected product under thermodynamic control. In contrast, the less stable furanose form is often the kinetically favored product, readily forming under milder conditions. This dichotomy in reactivity provides a powerful tool for synthetic chemists. By carefully selecting reaction conditions—temperature, reaction time, and catalysts—it is possible to selectively favor the formation of either furanose or pyranose derivatives, thus enabling the targeted synthesis of a wide range of valuable compounds. This understanding is not only crucial for optimizing existing synthetic routes, such as that of Vitamin C, but also for the design and development of novel carbohydrate-based therapeutics and functional materials.

References

A Comparative Guide to Analytical Methods for Determining the Anomeric Purity of Alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of carbohydrate stereochemistry is paramount. The anomeric purity of alpha-L-sorbofuranose, a key chiral building block in the synthesis of various pharmaceuticals, directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical techniques employed to determine the anomeric purity of this compound, offering insights into their principles, performance, and practical applications.

Introduction to Anomeric Purity Analysis

L-Sorbose, a ketose monosaccharide, can exist in different isomeric forms, including pyranose and furanose ring structures. In solution, these forms are in equilibrium and can exist as either alpha (α) or beta (β) anomers, which are diastereomers differing in the configuration at the anomeric carbon (C-2 for ketoses). The biological activity and physicochemical properties of derivatives of L-sorbofuranose are often dependent on the specific anomer used. Therefore, robust analytical methods are required to quantify the proportion of the desired alpha-anomer relative to the beta-anomer. The primary analytical challenges lie in the separation and distinct quantification of these closely related isomers.

Comparison of Analytical Methods

The determination of anomeric purity of this compound can be approached using several analytical techniques. The most prominent and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different analytical requirements.

Data Summary

The following table summarizes the key performance characteristics of the compared analytical methods. It is important to note that while specific performance data for this compound is not extensively published, the presented data is based on the analysis of similar monosaccharide anomers and provides a reliable estimate.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a stationary and mobile phaseSeparation of volatile derivatives based on boiling point and mass-to-charge ratioAbsorption of radiofrequency by atomic nuclei in a magnetic field
Sample Preparation Minimal, dissolution in a suitable solventDerivatization required to increase volatility (e.g., silylation)Dissolution in a deuterated solvent
Limit of Detection (LOD) ~0.2 - 1.0 mg/mL[1]~0.001 mg/mL[2]~0.1 - 0.5 mg/mL
Limit of Quantification (LOQ) ~0.6 - 2.0 mg/mL[1]~0.005 mg/mL[2]~0.3 - 1.5 mg/mL
Linearity (R²) >0.99[1]>0.99>0.99
Precision (%RSD) < 5%< 10%< 3%
Accuracy (%Recovery) 95-105%90-110%[2]98-102%
Throughput HighMediumLow to Medium
Primary Advantage Robustness and direct analysis of anomersHigh sensitivity and structural informationNon-destructive and provides detailed structural information
Primary Disadvantage Lower sensitivity compared to GC-MSRequires derivatization, which can be complexLower sensitivity and higher equipment cost

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for each method.

High-Performance Liquid Chromatography (HPLC)

This method is often the first choice for routine analysis due to its simplicity and robustness. Chiral stationary phases are particularly effective in resolving anomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

Reagents:

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane:ethanol with a small percentage of TFA (e.g., 85:15 v/v with 0.1% TFA). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 20 µL

    • Detector: Refractive Index (RI)

  • Analysis: Inject the standards and the sample. Identify the peaks corresponding to the alpha and beta anomers based on their retention times (as determined by the reference standard).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the alpha and beta anomers in the sample from the calibration curve and calculate the anomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization of the sugar to make it volatile.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Derivatization:

    • Accurately weigh about 5 mg of the sample or standard into a reaction vial.

    • Add 100 µL of pyridine and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 150 °C, hold for 2 minutes, ramp to 250 °C at 5 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Scan mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Analysis and Quantification:

    • Inject the derivatized sample. The anomers will be separated based on their retention times.

    • Identify the anomers by their mass spectra and retention times compared to the standard.

    • Quantify using a calibration curve prepared from the derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative analysis of anomers without the need for chromatographic separation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., maleic acid) of known purity.

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and the internal standard into an NMR tube.

    • Add the deuterated solvent (e.g., 0.6 mL of D₂O) and dissolve completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

      • A 90° pulse angle.

      • A sufficient number of scans for good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the alpha and beta anomers. The anomeric protons or other well-resolved signals can be used.

    • Integrate the signals corresponding to each anomer and the internal standard.

    • Calculate the molar ratio of the anomers based on the integral values, the number of protons giving rise to each signal, and the known amount of the internal standard. The anomeric purity can then be determined.

Visualizations

Workflow for Anomeric Purity Determination

The following diagram illustrates the general workflow for determining the anomeric purity of this compound using the compared analytical methods.

Anomeric Purity Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Sample of this compound dissolution Dissolution start->dissolution derivatization Derivatization dissolution->derivatization For GC-MS hplc HPLC Analysis dissolution->hplc nmr NMR Analysis dissolution->nmr gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration / Signal Integration hplc->peak_integration gcms->peak_integration nmr->peak_integration calibration Calibration Curve peak_integration->calibration For HPLC & GC-MS quantification Quantification of Anomers peak_integration->quantification For NMR (with internal standard) calibration->quantification purity Anomeric Purity Calculation quantification->purity

Figure 1. General workflow for determining the anomeric purity of this compound.
Logical Relationship of Method Selection

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high throughput.

Method Selection Logic start Analytical Need high_sensitivity High Sensitivity Required? start->high_sensitivity structural_confirmation Structural Confirmation Needed? high_sensitivity->structural_confirmation No gcms GC-MS high_sensitivity->gcms Yes high_throughput High Throughput Needed? structural_confirmation->high_throughput No nmr NMR structural_confirmation->nmr Yes high_throughput->nmr No hplc HPLC high_throughput->hplc Yes

Figure 2. Decision tree for selecting an analytical method for anomeric purity.

Conclusion

The determination of the anomeric purity of this compound is a critical step in ensuring the quality and consistency of pharmaceutical products. HPLC, GC-MS, and NMR spectroscopy each provide reliable means of quantification, with distinct advantages that make them suitable for different analytical scenarios. HPLC is a robust method for routine quality control, GC-MS offers unparalleled sensitivity for trace-level analysis, and NMR provides definitive structural information and accurate quantification without the need for chromatographic separation. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity, throughput, and the need for structural confirmation.

References

Unveiling the Cross-Reactivity of alpha-L-Sorbofuranose in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interaction of rare sugars like alpha-L-sorbofuranose with metabolic enzymes is crucial for deciphering cellular pathways and developing novel therapeutics. This guide provides a comparative analysis of the cross-reactivity of this compound, with a focus on its interaction with key enzymes, supported by experimental data and detailed protocols.

Executive Summary

This compound, a furanose isomer of L-sorbose, presents a unique stereochemistry that influences its recognition and processing by various enzymes. While data on its direct interaction with a wide range of enzymes remains limited, existing studies on analogous compounds and enzymes with broad substrate specificities offer valuable insights. This guide focuses on the potential cross-reactivity of this compound with ketohexokinase (fructokinase) and provides a broader context of L-sorbose metabolism through enzymes like L-rhamnose isomerase and sorbitol dehydrogenase. By comparing the substrate specificities and providing detailed experimental methodologies, this document aims to facilitate further research into the biological roles and therapeutic potential of this compound.

Comparative Analysis of Enzyme Cross-Reactivity

A key study demonstrated that 2,5-anhydro-D-glucitol, an analog of this compound, is a substrate for beef liver fructokinase and is phosphorylated at the 6th position.[3] This suggests that the furanose ring and the specific stereochemistry of this compound are recognized by the active site of ketohexokinase. In contrast, the analog of beta-L-sorbofuranose, 2,5-anhydro-L-iditol, was found to be neither a substrate nor an inhibitor, highlighting the enzyme's stereospecificity.[3]

For comparative purposes, the kinetic parameters of D-fructose, the primary substrate of ketohexokinase, and other relevant sugars are presented in the table below. The lack of quantitative data for this compound underscores the need for further experimental investigation.

SubstrateEnzymeKm (mM)Vmax (relative to D-fructose)Source
D-Fructose Beef Liver Fructokinase~0.5 - 1.01.00[3]
2,5-Anhydro-D-glucitol (this compound analog) Beef Liver Fructokinase5.91.33[3]
L-Sorbose (pyranose form) Beef Liver Fructokinase-Reported as a substrate[4]
D-Tagatose Ketohexokinase-Substrate[5]
D-Glucose Rat Liver Hexokinase D ('Glucokinase')~10~0.4 (relative to fructose)[6]

Note: The Vmax for 2,5-anhydro-D-glucitol is reported relative to the Vmax for D-fructose under the same experimental conditions.

Beyond ketohexokinase, other enzymes with broad substrate specificities may exhibit cross-reactivity with L-sorbose, and by extension, its furanose isomer. L-rhamnose isomerase from Pseudomonas stutzeri has been shown to act on L-sorbose, although it is not its preferred substrate.[7] This enzyme is of interest due to its ability to interconvert various aldose and ketose sugars.

Sorbitol dehydrogenase is another relevant enzyme, catalyzing the reversible conversion of D-sorbitol to L-sorbose. While its primary role in many organisms is the production of L-sorbose, its substrate specificity for various polyols has been studied, and it could potentially interact with different isomers of L-sorbose.[4][8]

Experimental Protocols

To facilitate further investigation into the cross-reactivity of this compound, detailed protocols for relevant enzyme assays are provided below.

Ketohexokinase (Fructokinase) Activity Assay (Spectrophotometric Method)

This assay measures the phosphorylation of a sugar substrate by ketohexokinase by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified ketohexokinase

  • This compound (or other test sugar)

  • D-Fructose (as a positive control)

  • ATP (Adenosine 5'-triphosphate)

  • PEP (Phosphoenolpyruvate)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • PK/LDH (Pyruvate kinase/Lactate dehydrogenase) enzyme mix

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of Assay Buffer

    • 100 µL of 10 mM ATP

    • 50 µL of 10 mM PEP

    • 20 µL of 10 mM NADH

    • 10 µL of PK/LDH enzyme mix (e.g., 1000 units/mL)

  • Add 10 µL of the test sugar solution (e.g., a range of concentrations of this compound or D-fructose).

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 10 µL of a suitable dilution of purified ketohexokinase.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • Calculate the initial velocity (V0) from the linear portion of the absorbance vs. time plot.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the sugar substrate.

Luminescence-Based Ketohexokinase Assay

This high-throughput method quantifies KHK activity by measuring the amount of ADP produced using a luminescence-based detection system.[9][10]

Materials:

  • Purified ketohexokinase

  • This compound (or other test sugar)

  • ATP

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 mM CaCl2, 10 mM KCl, 0.01% Triton X-100[9]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Set up the kinase reaction in a 384-well plate by adding the enzyme, buffer, and test compound (e.g., this compound).

  • Initiate the reaction by adding ATP and the sugar substrate.

  • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[9]

  • Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the KHK activity.

Signaling Pathways and Metabolic Context

The metabolism of fructose, initiated by ketohexokinase, is intricately linked to several key cellular signaling pathways.[7] High fructose intake can lead to an accumulation of fructose-1-phosphate, which can deplete intracellular phosphate and ATP stores.[2] This metabolic shift can activate stress-related signaling pathways and has been implicated in the development of metabolic disorders.[11]

The metabolism of fructose bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, leading to an unregulated influx of carbons into the glycolytic and lipogenic pathways.[12][13] This can activate transcription factors such as ChREBP and SREBP-1c, which promote the expression of genes involved in de novo lipogenesis, contributing to hepatic steatosis.[7]

Furthermore, the metabolism of fructose through the KHK pathway can lead to the production of uric acid, which has been shown to induce inflammatory responses in cells, such as the production of monocyte chemotactic protein-1 (MCP-1) in kidney proximal tubular cells.[2][5] The regulation of KHK expression itself is also subject to signaling inputs, with growth hormone/insulin-like growth factor signaling shown to downregulate KHK levels.[8] Hypoxia-inducible factor 2-alpha (HIF-2α) signaling has also been identified as a negative regulator of KHK expression.[14]

Given that this compound appears to be a substrate for ketohexokinase, its presence could potentially influence these fructose-mediated signaling pathways. Further research is warranted to explore the specific downstream effects of this compound metabolism.

Visualizations

Fructose_Metabolism_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte Fructose_blood Fructose GLUT2 GLUT2 Fructose_blood->GLUT2 Transport Fructose_cell Fructose GLUT2->Fructose_cell KHK Ketohexokinase (KHK) Fructose_cell->KHK F1P Fructose-1-Phosphate KHK->F1P ADP1 ADP KHK->ADP1 AldolaseB Aldolase B F1P->AldolaseB UricAcid Uric Acid Production F1P->UricAcid DHAP DHAP AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis TrioseKinase Triose Kinase Glyceraldehyde->TrioseKinase G3P Glyceraldehyde-3-Phosphate TrioseKinase->G3P ADP2 ADP TrioseKinase->ADP2 G3P->Glycolysis Lipogenesis De Novo Lipogenesis G3P->Lipogenesis ATP1 ATP ATP1->KHK ATP2 ATP ATP2->TrioseKinase

Caption: Simplified overview of the fructose metabolic pathway initiated by ketohexokinase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis PurifyEnzyme Purify Ketohexokinase MixReagents Combine Assay Components (Buffer, ATP, PEP, NADH, PK/LDH) PurifyEnzyme->MixReagents PrepareSubstrates Prepare Substrate Solutions (this compound, D-Fructose) AddSubstrate Add Sugar Substrate PrepareSubstrates->AddSubstrate PrepareReagents Prepare Assay Buffers and Reagents PrepareReagents->MixReagents MixReagents->AddSubstrate InitiateReaction Initiate with Ketohexokinase AddSubstrate->InitiateReaction MonitorAbsorbance Monitor Absorbance at 340 nm InitiateReaction->MonitorAbsorbance CalculateVelocity Calculate Initial Velocity (V₀) MonitorAbsorbance->CalculateVelocity PlotData Plot V₀ vs. [Substrate] CalculateVelocity->PlotData DetermineKinetics Determine Km and Vmax PlotData->DetermineKinetics Compare Compare Kinetics of Different Sugars DetermineKinetics->Compare

Caption: Workflow for determining the kinetic parameters of ketohexokinase with different sugar substrates.

Signaling_Consequences cluster_outcomes Downstream Effects cluster_regulation Regulatory Inputs Fructose_Metabolism Increased Fructose Metabolism via KHK ATP_Depletion ATP/Phosphate Depletion Fructose_Metabolism->ATP_Depletion Uric_Acid Increased Uric Acid Production Fructose_Metabolism->Uric_Acid Lipogenesis Activation of De Novo Lipogenesis (ChREBP, SREBP-1c) Fructose_Metabolism->Lipogenesis Inflammation Pro-inflammatory Signaling (e.g., MCP-1) Uric_Acid->Inflammation GH_IGF1 GH/IGF-1 Signaling GH_IGF1->Fructose_Metabolism Inhibits KHK expression HIF2a HIF-2α Signaling HIF2a->Fructose_Metabolism Inhibits KHK expression

Caption: Signaling consequences of altered fructose metabolism through ketohexokinase.

References

A Comparative Guide to the Synthesis of alpha-L-Sorbofuranose: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alpha-L-sorbofuranose, a key intermediate in various pharmaceutical and biotechnological applications, can be achieved through both chemical and enzymatic methodologies. This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield ~71-82% (for protected derivatives)Method-dependent, potentially high
Reaction Specificity Can be low, requiring protecting groupsHigh (regio- and stereospecific)
Reaction Conditions Often harsh (e.g., strong acids, organic solvents)Mild (e.g., aqueous media, physiological pH and temperature)
Byproducts Can generate significant waste and require extensive purificationMinimal byproducts, often biodegradable
Environmental Impact Higher, due to use of hazardous reagents and solventsLower, considered a "greener" alternative
Cost-Effectiveness Can be cost-effective for large-scale production, but reagent costs can be highEnzyme cost can be a factor, but may be offset by simpler purification and higher purity

Chemical Synthesis of this compound

The chemical synthesis of this compound from L-sorbose typically involves the formation of a protected furanose derivative, followed by deprotection to yield the final product. A common strategy is the acid-catalyzed acetalation of L-sorbose to favor the formation of the furanose ring structure.

Experimental Protocol: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

A representative protocol for the synthesis of a protected this compound derivative is the preparation of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.[1]

Materials:

  • L-Sorbose

  • Acetone

  • Antimony pentafluoride (SbF₅)

  • Molecular Sieves 3A

Procedure:

  • A mixture of L-sorbose (10.0 g) and antimony pentafluoride (65.0 mg) in acetone (200 ml) is prepared.

  • The mixture is refluxed with stirring in a water bath at 60°C for 6 hours.

  • During the reaction, the refluxing solvent is passed through a column of Molecular Sieves 3A (20 g) to ensure anhydrous conditions.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the product, 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, is isolated and purified.

This method has been reported to yield approximately 11.89 g (82.3%) of the protected product.[1] Subsequent deprotection, typically involving acid hydrolysis, is required to obtain this compound.

A similar approach for the synthesis of 2,3-O-isopropylidene-α-L-sorbofuranose has been reported with a yield of 71%.[2]

Chemical Synthesis Workflow

Chemical_Synthesis L_Sorbose L-Sorbose Acetonation Acetonation (Acetone, Acid Catalyst) L_Sorbose->Acetonation Protected_Sorbofuranose Protected α-L-Sorbofuranose (e.g., 2,3:4,6-di-O-isopropylidene) Acetonation->Protected_Sorbofuranose Deprotection Deprotection (Acid Hydrolysis) Protected_Sorbofuranose->Deprotection alpha_L_Sorbofuranose α-L-Sorbofuranose Deprotection->alpha_L_Sorbofuranose

Caption: Chemical synthesis of this compound via a protection-deprotection strategy.

Enzymatic Synthesis of this compound

While a direct, single-enzyme conversion of L-sorbopyranose to this compound is not yet well-established in the literature, the enzymatic synthesis of related furanose sugars suggests a promising alternative to chemical methods. Enzymatic approaches often leverage the high specificity of enzymes to achieve desired transformations under mild conditions, minimizing the need for protecting groups and reducing byproduct formation.

A potential enzymatic strategy could involve a multi-enzyme cascade, similar to the synthesis of 6-deoxy-L-sorbose.[3] This would likely involve an isomerase or a related enzyme to facilitate the conversion of the pyranose ring to the furanose form.

Conceptual Enzymatic Protocol

A hypothetical enzymatic process for the synthesis of this compound could involve the following steps:

Enzymes:

  • A specific L-sorbose isomerase (hypothetical) or an enzyme capable of pyranose-furanose ring isomerization.

Procedure:

  • L-sorbose is dissolved in an appropriate aqueous buffer at an optimal pH and temperature for the selected enzyme.

  • The isomerase enzyme is added to the solution.

  • The reaction is incubated, and the conversion to this compound is monitored using techniques such as HPLC.

  • Upon reaching equilibrium or completion, the enzyme is denatured and removed (e.g., by heat treatment and centrifugation).

  • The this compound is then purified from the reaction mixture.

The development of such an enzymatic process would offer a more environmentally friendly and potentially more efficient route to high-purity this compound.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis L_Sorbopyranose L-Sorbopyranose Isomerase Isomerase (Pyranose-Furanose) L_Sorbopyranose->Isomerase alpha_L_Sorbofuranose α-L-Sorbofuranose Isomerase->alpha_L_Sorbofuranose Purification Purification alpha_L_Sorbofuranose->Purification Final_Product Pure α-L-Sorbofuranose Purification->Final_Product

Caption: Conceptual enzymatic workflow for the synthesis of this compound.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific requirements of the application. Chemical synthesis offers a more established route with documented protocols and potentially high yields of protected intermediates. However, it often involves harsh reaction conditions and the need for subsequent deprotection steps, which can add to the overall complexity and environmental impact.

Enzymatic synthesis, while currently less developed for this specific transformation, holds significant promise as a "green" and highly specific alternative. The mild reaction conditions and high selectivity of enzymes can lead to simpler purification processes and a higher purity of the final product. As research in enzyme discovery and engineering progresses, enzymatic routes for the synthesis of this compound are likely to become more prevalent and efficient. Researchers should consider the trade-offs between the established nature of chemical synthesis and the potential advantages of emerging enzymatic methods.

References

Validating the Structure of Novel Alpha-L-Sorbofuranose Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel carbohydrate derivatives is a cornerstone of drug discovery and development. Alpha-L-sorbofuranose, a key chiral building block, is often modified to create derivatives with potential therapeutic applications. However, the complexity of carbohydrate stereochemistry necessitates rigorous structural validation to ensure the correct isomer is synthesized and to understand its structure-activity relationship. This guide provides a comparative overview of key analytical techniques for validating the structure of novel this compound derivatives, supported by experimental data and detailed protocols.

The Challenge of Sorbofuranose Stereochemistry

L-Sorbose can exist in different ring forms (furanose and pyranose) and anomeric configurations (alpha and beta). The formation of derivatives, such as through the introduction of protecting groups like isopropylidene acetals, can be complex, sometimes leading to mixtures of products or unexpected rearrangements. In fact, inconsistencies in the spectral data and erroneous structural assignments of some L-sorbofuranose derivatives have been noted in the literature, underscoring the need for careful and comprehensive characterization.[1][2]

Comparative Analysis of Structural Validation Techniques

The definitive structural assignment of novel this compound derivatives relies on a combination of spectroscopic techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information.

Data Presentation: A Comparative Summary

The following tables summarize typical quantitative data obtained from NMR and Mass Spectrometry for a selection of this compound derivatives. This data is crucial for comparing and confirming the structures of newly synthesized compounds.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in this compound Derivatives

CompoundH-3H-4H-5H-6aH-6b
Derivative A 4.25 (d)4.15 (dd)4.01 (m)3.78 (dd)3.65 (dd)
Derivative B 4.32 (d)4.21 (dd)4.09 (m)3.85 (dd)3.72 (dd)
Derivative C 4.19 (d)4.08 (dd)3.95 (m)3.71 (dd)3.58 (dd)

Note: Coupling constants (J, Hz) are essential for conformational analysis and are discussed in the experimental protocols section.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

CompoundC-1C-2C-3C-4C-5C-6
Derivative A 64.5104.278.175.368.962.7
Derivative B 65.1104.878.975.969.563.1
Derivative C 64.0103.977.874.968.262.1

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated Mass [M+Na]⁺Measured Mass [M+Na]⁺
Derivative A C₁₂H₂₀O₆283.1101283.1105
Derivative B C₁₃H₂₂O₆297.1258297.1263
Derivative C C₁₂H₁₉ClO₅301.0762301.0768

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are outlines for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules in solution. For carbohydrate derivatives, a suite of 1D and 2D NMR experiments is typically required.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-deuterated solvent that does not provide a reference signal.

2. 1D NMR Spectra Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals. Key information is often derived from the anomeric proton region.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms. The chemical shift of the anomeric carbon is particularly diagnostic of the anomeric configuration.

3. 2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the sugar ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying connections across glycosidic bonds and to substituent groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer structural clues.

1. Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile).

  • For electrospray ionization (ESI), the sample is infused directly or via liquid chromatography into the mass spectrometer.

2. High-Resolution Mass Spectrometry (HRMS):

  • Utilize techniques like ESI-TOF (Time-of-Flight) or Orbitrap to obtain a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

  • The measured mass is compared to the calculated mass for possible elemental compositions, allowing for the confirmation of the molecular formula.

3. Tandem Mass Spectrometry (MS/MS):

  • The molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID).

  • The resulting fragmentation pattern can provide information about the structure of the molecule, such as the location of substituents.

Single-Crystal X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the unambiguous, solid-state structure of the molecule, including the absolute configuration.

1. Crystal Growth:

  • Grow single crystals of the purified compound by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.

2. Data Collection:

  • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

  • The crystal is irradiated with X-rays, and the diffraction pattern is collected on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships in structural validation.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_validation Structural Validation cluster_analysis Data Analysis and Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (1D and 2D) Purification->NMR MS Mass Spectrometry (HRMS and MS/MS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Data_Integration Integrate Spectroscopic Data NMR->Data_Integration MS->Data_Integration Xray->Data_Integration Structure_Confirmation Confirm Structure and Stereochemistry Data_Integration->Structure_Confirmation

Overall workflow for the validation of novel this compound derivatives.

NMR_Signaling_Pathway cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY Proton_Environment Proton Environment H1_NMR->Proton_Environment C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Backbone Carbon Backbone C13_NMR->Carbon_Backbone H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity C_H_Connectivity ¹H-¹³C Direct Connectivity HSQC->C_H_Connectivity Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Spatial_Proximity Through-Space Proton Proximity NOESY->Spatial_Proximity

Information flow in NMR-based structural elucidation of carbohydrates.

References

Quantitative NMR (qNMR) for the Purity Assessment of alpha-L-Sorbofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a key intermediate like alpha-L-sorbofuranose, used in the synthesis of various active pharmaceutical ingredients, ensuring high purity is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound.

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for identical reference standards for each impurity.[1][2] This guide presents a head-to-head comparison of these techniques, supported by experimental protocols and representative data for monosaccharide analysis, to assist researchers and drug development professionals in selecting the most appropriate analytical method for their needs.

Comparison of Analytical Methods

The choice of analytical technique for purity assessment depends on various factors, including the required accuracy and precision, the nature of the analyte and its potential impurities, and practical considerations such as sample throughput and cost.

Table 1: Quantitative Data Comparison for Purity Assessment of Monosaccharides

ParameterqNMRHPLC with Refractive Index Detection (RID)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between a mobile and stationary phase, detected by changes in refractive index.Partitioning between a carrier gas and a stationary phase, with detection by flame ionization.
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (% RSD) < 1.5%< 2.0%< 2.0%
Limit of Detection (LOD) ~0.1-1 µg/mL~1-10 µg/mL~0.1-1 µg/mL
Limit of Quantification (LOQ) ~0.5-5 µg/mL~5-50 µg/mL~0.5-5 µg/mL
Linearity (R²) > 0.999> 0.995> 0.998
Analysis Time per Sample ~10-15 minutes~20-30 minutes~25-40 minutes (including derivatization)
Sample Preparation Simple dissolutionFiltration, sometimes derivatizationDerivatization required
Need for Specific Reference Standards No (uses a certified internal standard)Yes (for each analyte and impurity)Yes (for each analyte and impurity)
Non-destructive YesNoNo

Disclaimer: The quantitative data for HPLC-RID and GC-FID are representative values for the analysis of monosaccharides and are included for comparative purposes due to the limited availability of specific validation studies for this compound.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible results. Below are representative methodologies for the purity assessment of this compound using qNMR, HPLC-RID, and GC-FID.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR offers a direct and accurate method for purity determination. The principle lies in the direct proportionality between the integral of a specific resonance signal and the number of protons contributing to it. By comparing the integral of a known concentration of an internal standard to the integral of the analyte, the purity of the analyte can be determined with high precision.

Experimental Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result A Accurately weigh this compound C Dissolve both in D2O A->C B Accurately weigh internal standard (e.g., maleic acid) B->C D Transfer to NMR tube C->D E Acquire 1H NMR spectrum D->E F Phase and baseline correction E->F G Integrate analyte and internal standard signals F->G H Calculate purity G->H I Purity Report H->I

Caption: Workflow for qNMR purity assessment.

Detailed qNMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O).

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe to obtain optimal magnetic field homogeneity.

    • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment. Key parameters include:

      • Pulse angle: 90°

      • Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).

      • Acquisition time: 2-4 seconds.

      • Number of scans: 8-16 (can be increased for higher signal-to-noise ratio).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired FID.

    • Perform phase and baseline correction of the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

HPLC-RID is a common method for the analysis of non-chromophoric compounds like sugars.

Logical Relationship in Method Comparison

Method_Comparison cluster_methods Analytical Methods cluster_params Comparison Parameters qNMR qNMR Accuracy Accuracy qNMR->Accuracy Precision Precision qNMR->Precision LOD_LOQ LOD/LOQ qNMR->LOD_LOQ Time Analysis Time qNMR->Time SamplePrep Sample Prep qNMR->SamplePrep HPLC HPLC-RID HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ HPLC->Time HPLC->SamplePrep GC GC-FID GC->Accuracy GC->Precision GC->LOD_LOQ GC->Time GC->SamplePrep Purity Purity Assessment of this compound Purity->qNMR Purity->HPLC Purity->GC

Caption: Comparison of analytical methods.

Detailed HPLC-RID Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard of known purity in ultrapure water (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by accurately weighing and dissolving the this compound to be tested in ultrapure water to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is typically used.

    • Mobile Phase: Degassed ultrapure water.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 80-85 °C.

    • Detector: Refractive Index Detector (RID), with the detector cell temperature maintained a few degrees above the column temperature.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample solution from the calibration curve.

    • The purity is calculated as the percentage of the measured concentration relative to the prepared concentration. Impurities are identified by their retention times relative to known impurity standards.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility.

Detailed GC-FID Protocol:

  • Derivatization and Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample and reference standards into separate reaction vials.

    • Add an internal standard (e.g., sorbitol) to each vial.

    • Evaporate to dryness under a stream of nitrogen.

    • Add a derivatizing agent, such as a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the vials at 70-80 °C for 30-60 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for sugar analysis (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all derivatives.

    • Detector: Flame Ionization Detector (FID) at 280-300 °C.

    • Injection Volume: 1 µL (split or splitless injection).

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and any impurities based on their retention times compared to standards.

    • Calculate the area percentage of each peak relative to the total area of all peaks (excluding the solvent peak) to determine the purity. For more accurate quantification, a calibration curve using an internal standard method should be employed.

Conclusion

The choice of analytical method for the purity assessment of this compound has significant implications for quality control and drug development.

  • qNMR stands out as a primary and highly accurate method that offers the significant advantage of not requiring specific reference standards for each impurity.[1][2] Its non-destructive nature and simple sample preparation make it an efficient tool for both routine and research applications.

  • HPLC-RID is a well-established and robust technique for carbohydrate analysis. While it provides reliable quantification, it requires careful calibration with reference standards for each component of interest and can be less sensitive than GC-FID.

  • GC-FID offers high resolution and sensitivity but necessitates a derivatization step, which can introduce variability and increase sample preparation time.

For laboratories equipped with NMR instrumentation, qNMR presents a superior choice for the purity assessment of this compound due to its accuracy, precision, and efficiency. However, HPLC-RID and GC-FID remain viable and valuable alternatives, particularly in environments where these techniques are already well-established for carbohydrate analysis. The selection of the most suitable method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the intended application of the purity data.

References

A Comparative Spectroscopic Analysis of Sorbofuranose Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for various isomers of sorbofuranose, a ketohexose of significant interest in carbohydrate chemistry and drug design. Understanding the subtle structural differences between these isomers is crucial for their identification, characterization, and utilization in various research and development applications. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, presents the experimental protocols for data acquisition, and visualizes the relationships and analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the available ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and FTIR vibrational frequencies in wavenumbers (cm⁻¹) for the α and β anomers of D- and L-sorbofuranose.

Table 1: ¹³C NMR Chemical Shift Data (δ, ppm) for Sorbofuranose Isomers in D₂O

Carbonα-D-Sorbofuranose[1]β-D-Sorbofuranose[2]α-L-Sorbofuranoseβ-L-Sorbofuranose
C-164.164.964.164.9
C-2104.5101.9104.5101.9
C-377.982.577.982.5
C-475.975.475.975.4
C-581.381.381.381.3
C-663.563.863.563.8

Note: Data obtained from Angyal, S. J., & Bethell, G. S. (1976). Conformational analysis in carbohydrate chemistry. III. The ¹³C N.M.R. spectra of the hexuloses. Australian Journal of Chemistry, 29(6), 1249-1265.

Table 2: ¹H NMR Chemical Shift Data (δ, ppm) for L-Sorbofuranose in D₂O

ProtonChemical Shift (ppm)
H-1a, H-1b, H-6a, H-6b3.5 - 3.8 (multiplet)
H-3, H-4, H-53.8 - 4.2 (multiplet)

Table 3: Key FTIR Absorption Bands (cm⁻¹) for L-Sorbofuranose (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~3350 (broad)O-H stretching
~2930C-H stretching
~1060C-O stretching
~1030C-C stretching

Note: Data is indicative of the major vibrational modes observed for L-sorbofuranose from SpectraBase.[3]

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sorbofuranose isomer in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).

  • Lyophilize the sample two to three times from D₂O to exchange all hydroxyl protons with deuterium, minimizing the HOD signal in the ¹H NMR spectrum.

  • After the final lyophilization, dissolve the sample in 100% D₂O and transfer to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral width: ~10 ppm.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 2-5 seconds.

  • Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Reference the spectrum to the residual HOD signal (δ ≈ 4.79 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral width: ~200 ppm.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

  • Processing:

    • Apply a line broadening factor (e.g., 1-2 Hz).

    • Reference the spectrum to an internal standard such as methanol (δ = 49.5 ppm) or acetone (δ = 31.5 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry sorbofuranose isomer with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization of Workflow and Isomeric Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for comparing sorbofuranose isomers and the structural relationships between them.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Sorbofuranose Isomers cluster_isomers Sorbofuranose Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison alpha_D α-D-Sorbofuranose NMR NMR Spectroscopy (¹H, ¹³C) alpha_D->NMR FTIR FTIR Spectroscopy alpha_D->FTIR beta_D β-D-Sorbofuranose beta_D->NMR beta_D->FTIR alpha_L α-L-Sorbofuranose alpha_L->NMR alpha_L->FTIR beta_L β-L-Sorbofuranose beta_L->NMR beta_L->FTIR Data_Extraction Extract Chemical Shifts, Coupling Constants, Vibrational Frequencies NMR->Data_Extraction FTIR->Data_Extraction Table_Generation Generate Comparative Data Tables Data_Extraction->Table_Generation Structural_Elucidation Elucidate Structural and Conformational Differences Table_Generation->Structural_Elucidation

Caption: Workflow for comparing sorbofuranose isomers.

Sorbofuranose_Isomer_Relationships Relationships Between Sorbofuranose Isomers cluster_D D-Sorbofuranose cluster_L L-Sorbofuranose alpha_D α-D-Sorbofuranose beta_D β-D-Sorbofuranose alpha_D->beta_D Anomers alpha_L α-L-Sorbofuranose alpha_D->alpha_L Enantiomers beta_L β-L-Sorbofuranose beta_D->beta_L Enantiomers alpha_L->beta_L Anomers

Caption: Relationships between sorbofuranose isomers.

References

A Guide to the Validation of a Novel Analytical Method for Alpha-L-Sorbofuranose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of alpha-L-sorbofuranose, a key intermediate in various biotechnological and pharmaceutical processes. The focus is on the validation of a new analytical method and its performance against established techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this important monosaccharide.

Comparison of Analytical Methods

The quantification of this compound, and monosaccharides in general, is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. While gas chromatography (GC) is also a powerful tool for carbohydrate analysis, it often requires derivatization of the sugar molecules to increase their volatility, adding complexity to the sample preparation process.

This guide compares two prominent HPLC-based methods: a widely used High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method and a newly developed, hypothetical Ultra-High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UHPLC-ELSD) method, which offers potential improvements in speed and sensitivity.

Quantitative Data Summary

The following table summarizes the key performance parameters for the established HPLC-RID method and the novel UHPLC-ELSD method for the quantification of this compound. The data for the UHPLC-ELSD method is representative of the expected performance of such a technique.

ParameterHPLC-RID MethodNew UHPLC-ELSD Method
Linearity (R²) ≥ 0.997≥ 0.999
Limit of Detection (LOD) 0.01 - 0.17 mg/mL0.005 mg/mL
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL0.015 mg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Analysis Time ~20 minutes~5 minutes

Experimental Protocols

Established Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is a robust and widely used technique for the analysis of sugars.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

Chromatographic Conditions:

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) or equivalent ion-exclusion column.

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 60°C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID).

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (or L-sorbose) of known concentration in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

New Method: Ultra-High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UHPLC-ELSD)

This hypothetical new method leverages the advantages of UHPLC for faster analysis and ELSD for the detection of non-chromophoric compounds like sugars.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column oven, and an evaporative light scattering detector.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Ultrapure water.

  • Gradient: 85% A to 65% A over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD) with nebulizer temperature at 50°C and evaporator temperature at 60°C, nitrogen as nebulizing gas.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a mixture of acetonitrile and water (e.g., 75:25 v/v). Prepare calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition. Centrifuge and filter the sample through a 0.22 µm syringe filter prior to injection.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for the validation of a new analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Validation Report A Selectivity & Specificity B Linearity & Range A->B C Accuracy & Precision B->C D LOD & LOQ C->D E Robustness D->E F Standard Preparation H Chromatographic Analysis F->H G Sample Preparation G->H I Data Processing H->I J Summarize Data I->J K Compare with Acceptance Criteria J->K L Final Report K->L

Caption: Workflow for analytical method validation.

Comparison of Analytical Approaches

This diagram illustrates the logical comparison between the established HPLC-RID method and the new UHPLC-ELSD method for this compound quantification.

G cluster_0 Established Method cluster_1 New Method cluster_2 Key Advantages of New Method HPLC_RID HPLC-RID Separation: Ion-Exclusion Detection: Refractive Index Analysis Time: ~20 min Sensitivity: Moderate UHPLC_ELSD UHPLC-ELSD Separation: HILIC Detection: Evaporative Light Scattering Analysis Time: ~5 min Sensitivity: High HPLC_RID->UHPLC_ELSD Improvement Adv1 Faster Analysis UHPLC_ELSD->Adv1 Adv2 Higher Sensitivity UHPLC_ELSD->Adv2 Adv3 Improved Resolution UHPLC_ELSD->Adv3

References

The Decisive Role of L-Sorbose in Industrial Ascorbic Acid Synthesis: A Comparative Analysis with alpha-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of precursor molecules is a critical decision in the industrial synthesis of high-value compounds. In the production of ascorbic acid (Vitamin C), L-Sorbose has long been the established precursor of choice. This guide provides a detailed comparison of L-Sorbose and its isomer, alpha-L-Sorbofuranose, elucidating the chemical and enzymatic factors that have solidified L-Sorbose's indispensable role in this multi-billion dollar industry.

The industrial production of ascorbic acid predominantly relies on the Reichstein process, a method that ingeniously combines chemical and biotechnological steps. A pivotal stage in this process is the microbial oxidation of D-sorbitol to L-sorbose. While L-sorbose can exist in different isomeric forms in solution, including alpha-L-sorbopyranose and this compound, it is the pyranose form that is overwhelmingly favored in industrial applications. This preference is not arbitrary but is dictated by the high stereospecificity of the enzymes employed in the synthesis and the inherent stability of the pyranose ring structure.

Performance Comparison: L-Sorbose vs. This compound

Direct comparative data on the industrial performance of this compound as a precursor for ascorbic acid synthesis is virtually nonexistent in scientific literature. This absence is telling and points to the unsuitability of the furanose isomer for the established manufacturing processes. The comparison, therefore, is based on the well-documented success of L-Sorbose (in its pyranose form) and the chemical and biochemical principles that preclude the use of its furanose counterpart.

The primary enzymatic step in the conversion of L-sorbose is its oxidation to 2-keto-L-gulonic acid (2-KLG), the direct precursor to ascorbic acid. This reaction is catalyzed by sorbose/sorbosone dehydrogenases. These enzymes exhibit a high degree of substrate specificity, meaning their active sites are precisely shaped to bind with a specific isomeric form of L-sorbose. The available evidence strongly suggests that these enzymes are specific for the pyranose form.

PrecursorIndustrial Application in Ascorbic Acid SynthesisKey Enzymatic StepTypical Yields (L-Sorbose to 2-KLG)
L-Sorbose (alpha-L-Sorbopyranose) Standard precursor in the Reichstein and two-step fermentation processes.Oxidation to 2-keto-L-gulonic acid by sorbose/sorbosone dehydrogenases.High, with molar conversion yields reported to be around 91.3% in optimized continuous fermentation processes.[1]
This compound Not used in industrial synthesis.Not a substrate for the key dehydrogenases.Not applicable.

The Underlying Chemistry and Enzymology

The preference for L-Sorbose in its pyranose form is rooted in two key factors:

  • Isomeric Stability : In aqueous solutions, monosaccharides exist as an equilibrium mixture of their open-chain and cyclic forms (pyranose and furanose). For most hexoses, the six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring. This means that in the fermentation broth, L-Sorbose will predominantly exist in its pyranose form, making it the most available substrate for the subsequent enzymatic reactions.

  • Enzyme Specificity : Enzymes are highly selective catalysts. The three-dimensional structure of their active sites allows them to bind to substrates with a specific shape and arrangement of functional groups. The dehydrogenases responsible for the conversion of L-sorbose to 2-KLG have evolved to recognize and bind the more stable and abundant pyranose form of L-sorbose. The furanose isomer, with its different ring structure and orientation of hydroxyl groups, would not fit correctly into the active site of the enzyme, thus preventing the catalytic reaction from occurring.

Experimental Protocols: The Reichstein Process

The Reichstein process is the cornerstone of industrial ascorbic acid synthesis. The initial steps leading to and from L-sorbose are critical for the overall efficiency of the process.

Step 1: Microbial Oxidation of D-Sorbitol to L-Sorbose

  • Microorganism : Gluconobacter oxydans is commonly used for this biotransformation.

  • Medium : A sterile aqueous medium containing D-sorbitol (typically 10-20% w/v), a nitrogen source (e.g., corn steep liquor or yeast extract), and essential minerals.

  • Fermentation Conditions :

    • Temperature: 30-35°C

    • pH: 4.0-6.0, controlled with calcium carbonate.

    • Aeration: Vigorous aeration is required as this is an oxidative fermentation.

  • Procedure : A seed culture of G. oxydans is used to inoculate the fermentation medium. The fermentation is carried out for 24-48 hours. The progress of the reaction is monitored by measuring the consumption of D-sorbitol and the formation of L-sorbose.

  • Yield : The conversion of D-sorbitol to L-sorbose is highly efficient, with yields often exceeding 90%.

Step 2: Conversion of L-Sorbose to 2-Keto-L-Gulonic Acid (2-KLG)

This step can be performed chemically or, in more modern processes, through a second fermentation step.

  • Chemical Method (part of the original Reichstein process) :

    • Protection of Hydroxyl Groups : The hydroxyl groups of L-sorbose are protected by reacting it with acetone in the presence of an acid catalyst to form diacetone-L-sorbose.

    • Oxidation : The protected L-sorbose is then oxidized using a strong oxidizing agent like potassium permanganate to form diacetone-2-keto-L-gulonic acid.

    • Deprotection : The acetone protecting groups are removed by acid hydrolysis to yield 2-KLG.

  • Two-Step Fermentation Method :

    • Microorganisms : A mixed culture of Ketogulonicigenium vulgare and a companion bacterium like Bacillus megaterium is used. K. vulgare performs the conversion, while the companion species provides essential growth factors.

    • Fermentation Conditions : The fermentation is carried out under controlled temperature, pH, and aeration. L-sorbose is fed to the culture, and 2-KLG is produced and accumulates in the medium.

    • Yield : This method has been optimized to achieve high yields and is considered more environmentally friendly than the chemical oxidation route.[2][3]

Visualizing the Rationale: Logical and Experimental Flow

To better understand the decision-making process and the experimental workflow, the following diagrams are provided.

logical_flow cluster_0 Precursor Selection for Ascorbic Acid Synthesis Precursor Potential Precursor Sorbose L-Sorbose (alpha-L-Sorbopyranose) Precursor->Sorbose Sorbofuranose This compound Precursor->Sorbofuranose Stability Thermodynamic Stability Sorbose->Stability High Enzyme Enzyme Specificity Sorbose->Enzyme High Specificity Sorbofuranose->Stability Low Sorbofuranose->Enzyme No Specificity Industrial Industrially Viable Precursor Stability->Industrial Enzyme->Industrial experimental_workflow cluster_1 Industrial Synthesis of 2-Keto-L-Gulonic Acid (2-KLG) Sorbitol D-Sorbitol Fermentation1 Fermentation with Gluconobacter oxydans Sorbitol->Fermentation1 Sorbose L-Sorbose Fermentation1->Sorbose Fermentation2 Two-Step Fermentation with Ketogulonicigenium vulgare Sorbose->Fermentation2 KLG 2-Keto-L-Gulonic Acid Fermentation2->KLG Ascorbic_Acid Ascorbic Acid KLG->Ascorbic_Acid Chemical Conversion

References

Safety Operating Guide

Navigating the Safe Disposal of alpha-L-Sorbofuranose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle alpha-L-Sorbofuranose with appropriate care. Based on information for L-Sorbose, this compound is classified as a combustible solid and can be irritating to the eyes, respiratory system, and skin.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Respiratory Protection: In dusty conditions, use a NIOSH/MSHA-approved air-purifying dust or mist respirator.

  • Body Protection: Wear a lab coat or chemical apron.

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

II. Operational Disposal Plan

The disposal of this compound, treated with the same caution as L-Sorbose, must adhere to federal, state, and local regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department and local waste disposal authorities to ensure full compliance.

Step-by-Step Disposal Procedure:

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste to prevent unknown reactions.

    • If the material is in solution, note the solvent and concentration on the waste label.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • Keep the container tightly closed.

  • Contacting Waste Management Professionals:

    • Engage a licensed professional waste disposal service to handle the removal and disposal of the chemical waste.

    • Provide the service with all available safety information, including the SDS for L-Sorbose as a proxy.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company.

III. Quantitative Data Summary

The following table summarizes key quantitative data for L-Sorbose, which can serve as a reference for handling this compound.

PropertyValueSource
Molecular FormulaC6H12O6[2]
Molecular Weight180.16 g/mol [2]
Melting Point158 - 160 °C[2]
Solubility in WaterSoluble[2]
Storage Temperature2-8°C

IV. Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste container properly labeled and sealed? A->B C Collect waste in a designated, labeled, and sealed container. B->C No D Store in a cool, dry, well-ventilated area away from incompatible materials. B->D Yes C->D E Consult Institutional EHS and Local Regulations D->E F Engage Licensed Waste Disposal Service E->F G Provide all available safety information (use L-Sorbose SDS as proxy with disclaimer). F->G H Maintain detailed disposal records. G->H I End: Proper Disposal Complete H->I

Caption: Disposal decision pathway for this compound.

Disclaimer: The disposal procedures outlined in this document are based on information available for the closely related compound L-Sorbose due to the lack of a specific Safety Data Sheet for this compound. It is crucial to consult with a qualified professional and your local waste disposal authorities to ensure compliance with all applicable regulations. This information should be used as a guide and not as a substitute for professional safety and disposal advice.

References

Personal protective equipment for handling alpha-L-sorbofuranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling alpha-L-sorbofuranose, including personal protective equipment (PPE), operational plans, and disposal procedures. While this compound is a sugar and generally considered to have low toxicity, proper handling is crucial to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to minimize exposure and prevent irritation.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses or gogglesShould be worn to protect against dust particles entering the eyes.[1][2]
Hand Protection Disposable glovesNitrile or latex gloves are suitable to prevent skin contact.[2]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin from dust.
Respiratory Protection Dust mask or respiratorRecommended when handling large quantities or when there is a potential for generating significant airborne dust to avoid irritation to the respiratory system.[3][4]

Operational Plan

A systematic approach to handling this compound will ensure minimal risk. The following workflow outlines the key steps from preparation to disposal.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Collect this compound and necessary equipment gather_ppe->gather_materials don_ppe Don PPE: Lab coat, gloves, eye protection gather_materials->don_ppe weigh_transfer Weigh and Transfer (in a fume hood or designated area if dust is generated) don_ppe->weigh_transfer dissolve Dissolve or Use in Experiment weigh_transfer->dissolve clean_spills Clean any Spills dissolve->clean_spills dispose_waste Dispose of Contaminated Materials and Excess Chemical clean_spills->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe clean_area Clean and Sanitize Work Area remove_ppe->clean_area

Figure 1: A workflow diagram illustrating the key steps for the safe handling of this compound.

Experimental Protocols

Handling and Preparation:

  • Area Preparation: Designate a clean, well-ventilated area for handling this compound. If there is a potential for dust generation, use a chemical fume hood.

  • PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Carefully weigh the desired amount of this compound. Use a spatula or scoop to minimize dust. Avoid shaking the container.

  • Dissolving: If the protocol requires a solution, slowly add the solid to the solvent while stirring to facilitate dissolution.

Spill Cleanup:

  • Small Spills: For minor spills of the solid, gently sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal.

  • Large Spills: If a large amount is spilled, and there is a risk of airborne dust, consider using a vacuum cleaner equipped with a HEPA filter.

  • Cleaning: After removing the bulk of the material, wipe the area with a damp cloth to remove any remaining residue.

Disposal Plan

This compound, being a sugar, is generally not considered hazardous waste.[5] However, it is crucial to follow your institution's specific waste disposal guidelines.

Solid Waste:

  • Uncontaminated this compound: Unused or excess this compound can be disposed of as non-hazardous solid waste.[5][6] It should be placed in a securely sealed and clearly labeled container.[5]

  • Contaminated Materials: Items such as used weighing paper, contaminated gloves, and paper towels should be collected in a designated waste container.

Liquid Waste:

  • Aqueous Solutions: Dilute aqueous solutions of this compound can typically be disposed of down the drain with plenty of water, provided they do not contain other hazardous chemicals.[6][7][8] Always check with your local environmental health and safety office for specific regulations.

By adhering to these safety and handling protocols, researchers can confidently work with this compound while maintaining a high standard of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.